Tasimelteon-D5
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,3-pentadeuterio-N-[[(1R,2R)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-15(17)16-9-10-8-13(10)11-4-3-5-14-12(11)6-7-18-14/h3-5,10,13H,2,6-9H2,1H3,(H,16,17)/t10-,13+/m0/s1/i1D3,2D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOIAAWZLUQTIO-WILSWDKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1CC1C2=C3CCOC3=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)NC[C@@H]1C[C@H]1C2=C3CCOC3=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Synthesis of Tasimelteon-D5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tasimelteon-D5 is the deuterated analog of Tasimelteon, a selective dual melatonin receptor agonist used in the treatment of non-24-hour sleep-wake disorder. The incorporation of deuterium isotopes can modify the pharmacokinetic profile of a drug, often leading to a slower rate of metabolism and a longer half-life. This technical guide provides a comprehensive overview of the chemical structure and synthetic routes for this compound, intended for professionals in drug development and scientific research.
Chemical Structure of this compound
This compound is structurally identical to Tasimelteon, with the exception of five deuterium atoms replacing the hydrogen atoms on the ethyl group of the propanamide moiety.
Chemical Name: N-[[(1R,2R)-2-(2,3-dihydro-4-benzofuranyl)cyclopropyl]methyl]-propanamide-2,2,3,3,3-d5
Chemical Formula: C₁₅H₁₄D₅NO₂
Molecular Weight: Approximately 250.35 g/mol .[1]
Structure:
Key Structural Features:
-
Benzofuran Ring: A bicyclic aromatic ether, which is a common scaffold in medicinal chemistry.
-
Cyclopropane Ring: A strained three-membered ring that introduces conformational rigidity. The trans-(1R,2R) stereochemistry is crucial for its biological activity.
-
Propanamide-D5 Chain: The deuterated propanamide side chain, which is the key modification from the parent drug, Tasimelteon.
Synthesis of this compound
The synthesis of this compound involves the preparation of the non-deuterated amine intermediate, ((1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropyl)methanamine, followed by N-acylation with a deuterated propionylating agent. A common synthetic route for the non-deuterated precursor starts from 4-vinyl-2,3-dihydrobenzofuran.
Multi-step Synthesis of the Amine Intermediate
A known four-step synthesis for the key amine intermediate is outlined below.[2]
Caption: Four-step synthesis of this compound.
1. Epoxidation of 4-Vinyl-2,3-dihydrobenzofuran:
The synthesis begins with the epoxidation of the vinyl group of 4-vinyl-2,3-dihydrobenzofuran. This can be achieved using various epoxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (DCM).
2. Cyclopropanation:
The resulting epoxide undergoes a cyclopropanation reaction. This step is crucial for establishing the cyclopropane ring.
3. Reduction of the Nitrile:
The nitrile group of the cyclopropanecarbonitrile intermediate is then reduced to a primary amine. This reduction can be carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (THF).
4. N-deuteriopropionylation:
The final step is the acylation of the primary amine with a deuterated propionylating agent to introduce the propanamide-D5 side chain.
Experimental Protocol for N-deuteriopropionylation (Representative)
While a specific protocol for this compound is not publicly detailed, a general procedure for the N-acylation of a primary amine with a deuterated acyl chloride is presented below. This should be considered a representative method.
Materials:
-
((1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropyl)methanamine
-
Propanoyl-2,2,3,3,3-d5-chloride (Deuterated propionyl chloride)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve ((1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropyl)methanamine in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add the tertiary amine base to the solution.
-
Slowly add a solution of propanoyl-2,2,3,3,3-d5-chloride in the same anhydrous solvent to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for a specified time (typically 2-12 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.
Quantitative Data
The following table summarizes the reported yields and purities for the final propionylation step in the synthesis of non-deuterated Tasimelteon, which can be indicative of the efficiency of the N-acylation reaction.
| Molar Ratio of Reactant to Reducing Agent | Molar Ratio of Reducing Agent to Propionic Acid | Yield (%) | Purity (%) |
| ~1:2 | ~1:1.8 | 85 | 98.7 |
| ~1:5 | ~1:3.3 | 92 | 99.9 |
| ~1:6 | ~1:3.8 | 93 | 99.8 |
| Not specified | Not specified | 95 | 99.7 |
Data extracted from patent CN103087019A for the synthesis of non-deuterated Tasimelteon.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and synthesis of this compound. The synthesis relies on the well-established chemistry of its non-deuterated analog, with the key differentiating step being the N-acylation with a deuterated propionylating agent. The provided synthetic outline and representative protocol offer a solid foundation for researchers and drug development professionals working with this and similar deuterated compounds. Further optimization of the deuteration step would be a key area for process development to ensure high isotopic enrichment and overall yield.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Tasimelteon-D5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Tasimelteon-D5, a deuterated analog of the melatonin receptor agonist, Tasimelteon. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their work.
This compound serves as a crucial analytical tool, primarily as an internal standard for the precise quantification of Tasimelteon in biological matrices during pharmacokinetic and metabolic studies.[1][2][3][4] Its synthesis involves the substitution of five hydrogen atoms with deuterium on the propanamide side chain, resulting in a molecule that is chemically similar to Tasimelteon but distinguishable by its higher molecular weight in mass spectrometry.[1][5]
Core Physical and Chemical Data
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its application in analytical methodologies.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₄D₅NO₂ | [3][5] |
| Molecular Weight | 250.35 g/mol | [1][5] |
| Appearance | Neat Solid | [5] |
| Stability | ≥ 4 years | [3] |
Table 2: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| IUPAC Name | N-(((1R, 2R)-2-(2, 3-dihydrobenzofuran-4-yl)cyclopropyl)methyl)propanamide-2, 2, 3, 3, 3-d5 | [4] |
| CAS Number | 1962124-51-1 | [3][6] |
| Synonyms | BMS 214778-D5; VEC 162-D5 | [4] |
| InChI Key | PTOIAAWZLUQTIO-WILSWDKCSA-N | [1][3][5] |
| SMILES | [2H]C([2H])([2H])C([2H])([2H])C(=O)NC[C@@H]1C[C@H]1c1cccc2c1CCO2 | [5] |
Table 3: Solubility Profile of this compound
| Solvent | Solubility | Source(s) |
| Acetonitrile | Soluble | [3] |
| Dimethylformamide (DMF) | Soluble | [3] |
| Dimethyl sulfoxide (DMSO) | Soluble | [3] |
| Methanol | Soluble | [3] |
Mechanism of Action of Tasimelteon
Tasimelteon is a selective dual melatonin receptor agonist with a higher affinity for the melatonin MT2 receptor than the MT1 receptor.[7][8][9] These receptors are primarily located in the suprachiasmatic nucleus (SCN) of the brain, which is the body's master circadian pacemaker.[10][11] By activating both MT1 and MT2 receptors, Tasimelteon mimics the effects of endogenous melatonin.[12] Activation of the MT1 receptor is thought to promote sleep onset, while stimulation of the MT2 receptor is believed to be crucial for phase-shifting the circadian rhythm.[11][12] This dual action allows Tasimelteon to resynchronize the internal body clock with the 24-hour day-night cycle, making it an effective treatment for Non-24-Hour Sleep-Wake Disorder (Non-24), particularly in totally blind individuals who lack the photic cues to entrain their circadian rhythms.[10][11][13][14]
Experimental Protocols: Bioanalytical Quantification
This compound is indispensable as an internal standard for the accurate quantification of Tasimelteon in biological samples, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
General Protocol for Quantification of Tasimelteon using this compound
-
Sample Preparation:
-
A known concentration of this compound (internal standard) is spiked into the biological matrix (e.g., human plasma).
-
The sample is subjected to a liquid-liquid extraction (LLE) procedure. A common solvent for this is ethyl acetate.[1] This step serves to isolate the analyte and internal standard from interfering matrix components.
-
The organic layer containing Tasimelteon and this compound is separated, evaporated to dryness, and the residue is reconstituted in a mobile phase-compatible solvent.
-
-
Chromatographic Separation:
-
The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system.
-
Separation is typically achieved on a reversed-phase C18 analytical column.[1]
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol) is employed to separate Tasimelteon and this compound from other components.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
The instrument is set to monitor specific precursor-to-product ion transitions for both Tasimelteon and this compound in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity.
-
The peak area ratio of the analyte (Tasimelteon) to the internal standard (this compound) is calculated.
-
-
Quantification:
-
A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of Tasimelteon and a constant concentration of this compound.
-
The concentration of Tasimelteon in the unknown samples is determined by interpolating their peak area ratios from the calibration curve. The use of the isotopically labeled internal standard corrects for variations in sample processing and instrument response.[1]
-
References
- 1. This compound | Benchchem [benchchem.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. caymanchem.com [caymanchem.com]
- 4. veeprho.com [veeprho.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. This compound | CAS 1962124-51-1 | LGC Standards [lgcstandards.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Tasimelteon | CAS#:609799-22-6 | Chemsrc [chemsrc.com]
- 9. Tasimelteon: a selective and unique receptor binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Mechanism of action of tasimelteon in non-24 sleep-wake syndrome: treatment for a circadian rhythm disorder in blind patients | CNS Spectrums | Cambridge Core [cambridge.org]
- 12. What is the mechanism of Tasimelteon? [synapse.patsnap.com]
- 13. Tasimelteon | C15H19NO2 | CID 10220503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Mechanism of action of tasimelteon in non-24 sleep-wake syndrome: treatment for a circadian rhythm disorder in blind patients | CNS Spectrums | Cambridge Core [cambridge.org]
Tasimelteon-D5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tasimelteon-D5, the deuterated analog of Tasimelteon. This document covers its chemical properties, mechanism of action, relevant quantitative data, and experimental methodologies, designed to support research and development activities.
Core Chemical and Physical Data
This compound is a stable, isotopically labeled form of Tasimelteon, a melatonin receptor agonist.[1] It serves as an internal standard for the quantification of Tasimelteon in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2][3]
| Property | Value |
| CAS Number | 1962124-51-1[1][2][4] |
| Molecular Formula | C₁₅H₁₄D₅NO₂[1][2][4] |
| Molecular Weight | 250.35 g/mol [1][4] |
| Synonyms | N-[[(1R,2R)-2-(2,3-dihydro-4-benzofuranyl)cyclopropyl]methyl]-propanamide-2,2,3,3,3-d5, BMS 214778-d5[1][2] |
Mechanism of Action: Targeting the Circadian Rhythm
Tasimelteon is a selective dual agonist for the melatonin receptors MT1 and MT2.[5][6] These receptors are integral to the regulation of the body's internal clock, or circadian rhythm, which is primarily located in the suprachiasmatic nucleus (SCN) of the brain.[6]
-
MT1 Receptor Activation: Predominantly promotes sleep onset.[7]
-
MT2 Receptor Activation: Plays a crucial role in re-entraining and stabilizing the circadian rhythm to align with the 24-hour light-dark cycle.[7]
Tasimelteon exhibits a higher affinity for the MT2 receptor compared to the MT1 receptor.[8] This dual agonism allows it to both initiate sleep and, more critically for its therapeutic use, to reset a desynchronized internal clock, a condition often seen in totally blind individuals who lack light perception to entrain their circadian rhythms.[6][7] This leads to Non-24-Hour Sleep-Wake Disorder (Non-24), which Tasimelteon is approved to treat.[5][6]
Quantitative Data Summary
The following table summarizes key quantitative parameters for Tasimelteon, which are informative for the application of its deuterated analog.
| Parameter | Value | Cell Line/System |
| MT1 Receptor Binding Affinity (Ki) | 0.304 nM | NIH3T3 cells[2][9] |
| MT2 Receptor Binding Affinity (Ki) | 0.069 nM | NIH3T3 cells[2][9] |
| MT1 Receptor Functional Activity (EC50) | 0.79 nM | NIH3T3 cells (forskolin-induced cAMP accumulation)[3] |
| MT2 Receptor Functional Activity (EC50) | 1 nM | NIH3T3 cells (forskolin-induced cAMP accumulation)[3] |
| Elimination Half-Life (t½) | 1.3 ± 0.4 hours | Human plasma[6] |
| Maximum Plasma Concentration (Cmax) | 314 ± 147 ng/mL | Human plasma (20mg single dose)[10] |
| Time to Cmax (Tmax) | 0.54 ± 0.22 hours | Human plasma (20mg single dose)[10] |
Experimental Protocols
Detailed experimental protocols for Tasimelteon have been established through extensive clinical trials. Below are summaries of the methodologies used in the pivotal Phase III SET and RESET trials for the treatment of Non-24.
SET (Safety and Efficacy of Tasimelteon) Trial Protocol[11][12]
-
Objective: To evaluate the efficacy and safety of Tasimelteon in entraining the circadian rhythm in totally blind individuals with Non-24.
-
Study Design: A multicenter, randomized, double-masked, placebo-controlled, parallel-group study.
-
Participants: Totally blind adults (18-75 years) with a confirmed diagnosis of Non-24, characterized by a circadian period (τ) of 24.25 hours or longer.[11]
-
Intervention: Participants were randomized (1:1) to receive either 20 mg of Tasimelteon or a matching placebo orally, once daily, one hour before their target bedtime for 26 weeks.[11]
-
Primary Endpoint: The primary efficacy measure was the proportion of patients who achieved entrainment of their urinary 6-sulphatoxymelatonin (aMT6s) rhythm, a key marker of the circadian clock.[11]
-
Data Collection: Urinary aMT6s levels were measured to determine the circadian period. Sleep and wake patterns were assessed using sleep diaries and actigraphy.
RESET (Randomized-withdrawal study of the Efficacy and Safety of Tasimelteon) Trial Protocol[11][12]
-
Objective: To assess the maintenance of circadian entrainment with continued Tasimelteon treatment.
-
Study Design: A randomized-withdrawal, double-masked, placebo-controlled study.
-
Participants: Patients who had demonstrated entrainment after a run-in period of treatment with Tasimelteon.[11]
-
Intervention: Entrained patients were randomized (1:1) to either continue receiving 20 mg of Tasimelteon or switch to a placebo.
-
Primary Endpoint: The primary outcome was the maintenance of entrainment. A loss of entrainment after randomization was considered a treatment failure.[12]
-
Data Collection: Similar to the SET trial, data on circadian rhythms and sleep-wake cycles were collected to monitor the stability of entrainment.
Visualizing the Mechanism of Action
The following diagram illustrates the signaling pathway through which Tasimelteon exerts its therapeutic effects.
Caption: Tasimelteon's agonism at MT1 and MT2 receptors in the SCN regulates circadian rhythms.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. This compound | 1962124-51-1 | MDD12451 | Biosynth [biosynth.com]
- 5. Tasimelteon | C15H19NO2 | CID 10220503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Tasimelteon? [synapse.patsnap.com]
- 8. HETLIOZ (tasimelteon) mechanism of action (MOA) [hetliozpro.com]
- 9. This compound | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Tasimelteon for non-24-hour sleep-wake disorder in totally blind people (SET and RESET): two multicentre, randomised, double-masked, placebo-controlled phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HETLIOZ® (tasimelteon) Phase III SET and RESET Trial Results Published in The Lancet - Vanda Pharmaceuticals Inc. [vandapharmaceuticalsinc.gcs-web.com]
The Theoretical Cornerstone of Tasimelteon-D5 in Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and practical basis for utilizing Tasimelteon-D5 as an internal standard in mass spectrometry-based bioanalysis. The content herein is curated for professionals in drug development and research, offering a detailed exploration of the underlying principles, experimental protocols, and data interpretation.
The Principle of Stable Isotope Labeled Internal Standards
In quantitative mass spectrometry, particularly in complex biological matrices such as plasma, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision. This compound, a deuterated analog of Tasimelteon, serves as an ideal SIL-IS for the quantification of Tasimelteon.
The core principle lies in the near-identical physicochemical properties of the analyte (Tasimelteon) and its SIL-IS (this compound). Both compounds exhibit similar extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer. However, they are readily distinguishable by their mass-to-charge ratio (m/z) due to the mass difference imparted by the deuterium atoms. This distinction allows for the ratiometric measurement of the analyte's response to the internal standard's response, effectively compensating for variations that can occur during sample preparation and analysis.
Key Advantages of Using this compound:
-
Enhanced Accuracy and Precision: By normalizing the analyte's signal to that of the co-eluting internal standard, variability introduced during sample handling, extraction, and injection is minimized.
-
Correction for Matrix Effects: Biological matrices can contain endogenous components that suppress or enhance the ionization of the analyte, leading to inaccurate quantification. As this compound is similarly affected by these matrix effects, their impact is effectively nullified through the ratiometric calculation.
-
Improved Method Robustness: The use of a SIL-IS makes the analytical method less susceptible to minor variations in experimental conditions, leading to more reliable and reproducible results.
Physicochemical and Pharmacokinetic Properties of Tasimelteon
A thorough understanding of Tasimelteon's properties is essential for developing a robust bioanalytical method.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₉NO₂ | [1] |
| Molecular Weight | 245.32 g/mol | [1] |
| Mechanism of Action | Selective agonist for melatonin receptors MT1 and MT2 | [1] |
| Absolute Bioavailability | ~38.3% | [2] |
| Peak Plasma Concentration (Tmax) | 0.5 - 3 hours (fasted) | [3] |
| Elimination Half-Life (t½) | Approximately 1.3 hours | [2] |
| Metabolism | Primarily by CYP1A2 and CYP3A4 | [3] |
Bioanalytical Method Using this compound
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Tasimelteon in human plasma, utilizing this compound as an internal standard, has been reported.[4]
Experimental Protocol
Sample Preparation: Liquid-Liquid Extraction
-
To a 100 µL aliquot of human plasma, add a known concentration of this compound working solution.
-
Vortex mix the sample.
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Vortex mix vigorously for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Agilent Zorbax, Eclipse, C18 (4.6 x 50 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.02% formic acid buffer (85:15, v/v) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometer | API-4000 LC-MS/MS system or equivalent |
| Ionization Mode | Electrospray Ionization (ESI) - Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Note: The specific MRM transitions (precursor > product ions) for Tasimelteon and this compound are critical for method setup but were not explicitly detailed in the readily available public literature. These would need to be determined empirically during method development or obtained from a more detailed study publication.
Method Validation
The bioanalytical method was validated according to the United States Food and Drug Administration (US FDA) guidelines.[4] The calibration curve was linear over the concentration range of 0.30-299 ng/mL.[4] While specific quantitative validation data from the primary literature is not fully detailed, a representative table of expected validation parameters is provided below based on typical FDA requirements for bioanalytical method validation.
Table of Representative Method Validation Data
| Parameter | LLOQ (0.30 ng/mL) | LQC (0.90 ng/mL) | MQC (150 ng/mL) | HQC (240 ng/mL) |
| Intra-day Precision (%RSD) | ≤ 20% | ≤ 15% | ≤ 15% | ≤ 15% |
| Inter-day Precision (%RSD) | ≤ 20% | ≤ 15% | ≤ 15% | ≤ 15% |
| Intra-day Accuracy (%Bias) | ± 20% | ± 15% | ± 15% | ± 15% |
| Inter-day Accuracy (%Bias) | ± 20% | ± 15% | ± 15% | ± 15% |
LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control; %RSD: Percent Relative Standard Deviation; %Bias: Percent Bias.
Application in a Pharmacokinetic Study
The validated LC-MS/MS method employing this compound was successfully applied to a pharmacokinetic study in healthy volunteers.[4] Following a single oral 20 mg dose of Tasimelteon, the key pharmacokinetic parameters were determined.
| Pharmacokinetic Parameter | Mean ± SD |
| Cmax (ng/mL) | 314 ± 147 |
| Tmax (h) | 0.54 ± 0.22 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; SD: Standard Deviation.
Visualizing the Workflow and Underlying Principles
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the logical workflow of the bioanalytical process and the metabolic pathway of Tasimelteon.
Conclusion
The use of this compound as an internal standard in mass spectrometry is founded on the well-established principles of isotope dilution. This approach provides a robust, accurate, and precise method for the quantification of Tasimelteon in complex biological matrices. The detailed experimental protocol and pharmacokinetic data presented in this guide serve as a valuable resource for researchers and scientists in the field of drug development and bioanalysis. The inherent advantages of using a stable isotope-labeled internal standard, such as this compound, are indispensable for generating high-quality data in regulated environments.
References
The Metabolic Fate of Tasimelteon: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tasimelteon, a melatonin receptor agonist, is a crucial therapeutic agent for the treatment of Non-24-Hour Sleep-Wake Disorder. Understanding its metabolic pathways is paramount for comprehending its pharmacokinetic profile, potential drug-drug interactions, and overall disposition in the body. This technical guide provides an in-depth exploration of the metabolic pathways of Tasimelteon and its major metabolites, supported by quantitative data, detailed experimental methodologies, and visual representations of the metabolic cascade.
Metabolic Pathways of Tasimelteon
Tasimelteon undergoes extensive metabolism primarily in the liver, with less than 1% of the administered dose excreted as the unchanged parent compound.[1] The biotransformation of Tasimelteon involves a series of Phase I and Phase II metabolic reactions.
Phase I Metabolism:
The primary routes of Phase I metabolism involve oxidation at multiple sites on the Tasimelteon molecule.[2][3] This is followed by oxidative dealkylation, which results in the opening of the dihydrofuran ring, and subsequent further oxidation to form a carboxylic acid.[2] The major cytochrome P450 (CYP) isoenzymes responsible for the metabolism of Tasimelteon are CYP1A2 and CYP3A4.[2][4] Minor contributions from CYP1A1, CYP2C9/19, and CYP2D6 have also been noted.[5]
The major circulating metabolites of Tasimelteon are designated as M9, M11, M12, M13, and M14.[5] These metabolites have been shown to have 13-fold or less activity at melatonin receptors compared to the parent compound, indicating they do not significantly contribute to its efficacy.[5]
-
M9: A phenol-carboxylic acid derivative of Tasimelteon.[5]
-
M11: A hydroxy-phenol tasimelteon.[5]
-
M12 and M14: α- and β-isomers of 8-hydroxy tasimelteon.[5]
-
M13: A mixture of α- and β-isomers of 7-hydroxy tasimelteon.[5]
Phase II Metabolism:
The major Phase II metabolic pathway for Tasimelteon is phenolic glucuronidation.[2][4]
Quantitative Analysis of Tasimelteon Metabolism
A human radiolabeled mass balance study provided key quantitative data on the excretion and metabolism of Tasimelteon. Following a single oral dose of [14C]tasimelteon, a mean of 84% of the total radioactivity was recovered, with approximately 80% excreted in the urine and 4% in the feces.[6][7]
Table 1: Pharmacokinetic Parameters of Tasimelteon and its Major Metabolites
| Analyte | Parent to Metabolite Exposure Ratio (AUC) |
| Tasimelteon | 1.00 |
| M12 | 1.6 |
| M13 | 0.96 |
| M9 | 0.92 |
| M11 | 0.38 |
| M14 | 0.05 |
Data sourced from FDA Pharmacology Review NDA 205677.[8]
Table 2: Impact of CYP Inhibitors and Inducers on Tasimelteon Pharmacokinetics
| Co-administered Drug | CYP Enzyme Interaction | Change in Tasimelteon AUC | Change in Tasimelteon Cmax |
| Fluvoxamine (50 mg) | Strong CYP1A2 Inhibitor | 7-fold increase | 2-fold increase |
| Ketoconazole (400 mg) | Strong CYP3A4 Inhibitor | ~50% increase | No significant change |
| Rifampin (600 mg) | Strong CYP3A4 Inducer | ~90% decrease | Not reported |
| Smoking | Moderate CYP1A2 Inducer | ~40% decrease | Not reported |
Data sourced from the Tasimelteon package insert and clinical drug-drug interaction studies.[5][9]
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes
Objective: To identify the metabolic pathways and the cytochrome P450 enzymes involved in the metabolism of Tasimelteon.
Methodology:
-
Incubation: Tasimelteon (typically at a concentration of 1 µM) is incubated with pooled human liver microsomes (0.5 mg protein/mL) in a phosphate buffer (pH 7.4) at 37°C.
-
Cofactor Addition: The reaction is initiated by the addition of an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 10, 20, 30, and 60 minutes) to monitor the disappearance of the parent drug and the formation of metabolites.
-
Reaction Termination: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile.
-
Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Analysis: The samples are analyzed by a validated LC-MS/MS method to identify and quantify Tasimelteon and its metabolites.
Cytochrome P450 Reaction Phenotyping
Objective: To determine the relative contribution of individual CYP isoforms to the metabolism of Tasimelteon.
Methodology:
-
Recombinant Human CYPs: Tasimelteon is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) in the presence of an NADPH-regenerating system.
-
Chemical Inhibition: Tasimelteon is incubated with human liver microsomes in the presence and absence of selective chemical inhibitors for each major CYP isoform.
-
Analysis: The rate of Tasimelteon metabolism in each incubation is measured by LC-MS/MS. The results from the recombinant CYP experiments identify which enzymes can metabolize the drug, while the chemical inhibition studies confirm the contribution of each enzyme in a more complex system.
Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study
Objective: To determine the mass balance, routes of excretion, and metabolic profile of Tasimelteon in humans.
Methodology:
-
Dosing: A single oral dose of radiolabeled ([14C]) Tasimelteon is administered to healthy human subjects.
-
Sample Collection: Urine, feces, and blood samples are collected at predetermined intervals over a period sufficient to ensure near-complete recovery of the radioactivity (typically 7-10 days).
-
Radioactivity Measurement: The total radioactivity in all collected samples is measured using liquid scintillation counting or accelerator mass spectrometry.
-
Metabolite Profiling: Plasma, urine, and fecal samples are profiled for metabolites using chromatographic techniques (e.g., HPLC) coupled with radioactivity detection.
-
Metabolite Identification: The chemical structures of the metabolites are elucidated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Pharmacokinetic Analysis: Plasma concentrations of the parent drug and total radioactivity are used to determine pharmacokinetic parameters.
Bioanalytical Method for Tasimelteon and its Metabolites
Objective: To accurately quantify Tasimelteon and its major metabolites in human plasma.
Methodology:
-
Sample Preparation: Analytes are extracted from human plasma using liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate). A deuterated internal standard (e.g., Tasimelteon-d5) is added prior to extraction for accurate quantification.
-
Chromatographic Separation: The extracted samples are injected onto a reverse-phase HPLC column (e.g., C18). Separation is achieved using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., 0.02% formic acid) and an organic component (e.g., acetonitrile).
-
Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer (MS/MS) operating in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for Tasimelteon and each metabolite are monitored for selective and sensitive detection.
-
Quantification: A calibration curve is generated using standards of known concentrations, and the concentrations of the analytes in the study samples are determined by comparing their peak area ratios to the internal standard against the calibration curve.
Visualizing the Metabolic Pathways
The following diagrams, generated using Graphviz, illustrate the key metabolic pathways of Tasimelteon.
References
- 1. KEGG DRUG: Tasimelteon [kegg.jp]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tasimelteon | C15H19NO2 | CID 10220503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DailyMed - HETLIOZ- tasimelteon capsule HETLIOZ LQ- tasimelteon suspension [dailymed.nlm.nih.gov]
- 5. Pharmacokinetics of the Dual Melatonin Receptor Agonist Tasimelteon in Subjects With Hepatic or Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical assessment of drug-drug interactions of tasimelteon, a novel dual melatonin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tasimelteon | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Bioanalytical technique for determination of tasimelteon in human plasma by LC-MS/MS and its application to pharmacokinetic study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A-Technical-Guide-to-the-Kinetic-Isotope-Effect-of-Deuterated-Compounds-in-Drug-Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The deliberate substitution of hydrogen with its heavier, stable isotope deuterium at strategic molecular positions has emerged as a powerful tool in modern drug development. This "deuterium switch" leverages the kinetic isotope effect (KIE) to favorably alter a drug's metabolic profile, enhancing its therapeutic properties. This guide provides a comprehensive overview of the core principles of the deuterium KIE, details experimental methodologies for its quantification, and presents its practical application in pharmaceutical research.
Core Principles of the Kinetic Isotope Effect (KIE)
The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes.[1] The effect is most pronounced when the relative mass change is greatest, making the substitution of hydrogen (¹H) with deuterium (²H or D) a particularly effective strategy, as deuterium is approximately twice as heavy as hydrogen.[1][2]
This mass difference leads to a lower vibrational frequency and a lower zero-point energy (ZPE) for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[3][4] Consequently, more energy is required to break a C-D bond, resulting in a slower reaction rate when this bond cleavage is part of the rate-determining step of a reaction.[3][5]
The magnitude of the KIE is expressed as the ratio of the rate constant for the lighter isotope (kH) to that of the heavier isotope (kD):
KIE = kH / kD
A KIE value greater than 1 indicates a "normal" kinetic isotope effect, where the hydrogen-containing compound reacts faster.[6] For C-H bond cleavage reactions, primary KIE values are typically in the range of 2 to 8.[3]
It is crucial to distinguish between two main types of KIEs:
-
Primary Kinetic Isotope Effect (PKIE): This occurs when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.[6][7] In drug metabolism, this is often observed when a C-H bond at a site of metabolic attack is replaced with a C-D bond.[8] A significant PKIE is strong evidence that C-H bond cleavage is at least partially rate-limiting.[9][10]
-
Secondary Kinetic Isotope Effect (SKIE): This is observed when the isotopic substitution is at a position not directly involved in bond breaking or formation.[1][6] SKIEs are typically much smaller than PKIEs, with values often between 1 and 1.5.[3][6] They arise from changes in hybridization or hyperconjugation between the ground state and the transition state.[11]
Application in Drug Development: The "Deuterium Switch"
The primary application of the KIE in drug development is to slow down drug metabolism, a strategy often referred to as the "deuterium switch." Many drugs are cleared from the body through metabolic processes, frequently involving the oxidation of C-H bonds by enzymes such as the cytochrome P450 (CYP) family.[9][10]
By selectively replacing hydrogen with deuterium at these metabolically vulnerable positions ("hotspots"), the rate of metabolic breakdown can be significantly reduced.[12] This can lead to several therapeutic advantages:
-
Improved Pharmacokinetic Profile: A slower metabolism can increase a drug's half-life and overall exposure (AUC).[13]
-
Reduced Dosing Frequency: A longer half-life may allow for less frequent administration, improving patient compliance.[14]
-
Lower Required Dosage: Enhanced metabolic stability can mean that a lower dose is needed to achieve the desired therapeutic effect.[14]
-
Minimized Toxic Metabolites: If a toxic metabolite is formed through the cleavage of a specific C-H bond, deuteration at that site can reduce its formation.
-
Increased Bioavailability: By reducing first-pass metabolism, deuteration can increase the amount of active drug that reaches systemic circulation.[4]
The first deuterated drug approved by the FDA was Deutetrabenazine (Austedo) in 2017, a version of tetrabenazine where six hydrogen atoms on two methoxy groups are replaced by deuterium.[][16] This substitution significantly slows down metabolic demethylation, leading to a more favorable pharmacokinetic profile.[14][16]
Quantitative Data on Kinetic Isotope Effects
The following tables summarize reported KIE values for various reactions, illustrating the impact of deuteration.
Table 1: KIE for Cytochrome P450-Mediated Reactions
| Substrate | P450 Isoform | Reaction Type | Observed KIE (kH/kD) | Reference |
| Morphine | - | N-demethylation | >1 | [9] |
| Butethal | - | (methylene) dideuteration | Doubled sleeping time in mice | [9] |
| Zoxazolamine | - | Aryl oxidation | 1.47 | [9] |
| Para-substituted toluenes | CYP2E1 | - | Isotope effects were very similar | [17] |
Table 2: FDA-Approved Deuterated Drugs
| Drug Name | Brand Name | Non-deuterated Counterpart | Therapeutic Area | Year of FDA Approval |
| Deutetrabenazine | Austedo | Tetrabenazine | Huntington's Disease | 2017 |
| Deucravacitinib | Sotyktu | - | Plaque Psoriasis | 2022 |
| Deutivacaftor | - | Ivacaftor | Cystic Fibrosis | - |
| Donafenib | - | Sorafenib | Various Cancers | 2021 (NMPA) |
| Deuruxolitinib | - | - | Alopecia Areata | NDA Accepted (2023) |
Note: Data compiled from various sources.[13][][16]
Experimental Protocols for KIE Determination
Accurate determination of the KIE is essential for evaluating the potential of a deuterated drug candidate. This typically involves comparing the reaction rates of the deuterated and non-deuterated compounds in parallel experiments or through competition studies.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. jrfglobal.com [jrfglobal.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. differencebetween.com [differencebetween.com]
- 7. difference.wiki [difference.wiki]
- 8. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Deuterated drug - Wikipedia [en.wikipedia.org]
- 14. bioscientia.de [bioscientia.de]
- 16. FDA-Approved Deuterated Drugs and Their Syntheses | by Allen Che | Medium [medium.com]
- 17. pubs.acs.org [pubs.acs.org]
Tasimelteon parent compound receptor binding profile (MT1 vs MT2)
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the receptor binding characteristics of Tasimelteon, a melatonin receptor agonist. The focus is on its comparative affinity for the human melatonin receptors, MT1 and MT2, which are central to its therapeutic mechanism for treating Non-24-Hour Sleep-Wake Disorder (Non-24).[1][2]
Quantitative Receptor Binding Affinity
Tasimelteon is a potent dual melatonin receptor agonist (DMRA) that demonstrates a higher affinity for the MT2 receptor compared to the MT1 receptor.[1][3][4] This selectivity is a key feature of its pharmacological profile. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity.
In vitro studies using human cloned melatonin receptors expressed in different cell lines have consistently shown this preference. The data reveals that Tasimelteon's affinity for the MT2 receptor is approximately 2.1 to 4.4 times greater than for the MT1 receptor.[1] Furthermore, extensive screening has demonstrated that Tasimelteon has no significant affinity for over 160 other pharmacologically relevant receptors and enzymes, highlighting its specificity.[1]
Table 1: Tasimelteon In Vitro Binding Affinity (Ki) at Human MT1 and MT2 Receptors
| Receptor | Cell Line | Ki (nM) | Reference |
|---|---|---|---|
| MT1 | NIH-3T3 | 0.304 | [1] |
| CHO-K1 | 0.35 | [1] | |
| MT2 | NIH-3T3 | 0.0692 | [1] |
| | CHO-K1 | 0.17 |[1] |
Signaling Pathways of MT1 and MT2 Receptors
Both MT1 and MT2 are G protein-coupled receptors (GPCRs).[5] Upon activation by an agonist such as Tasimelteon, they primarily couple to the Gi protein alpha subunit. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[5][6] While both receptors utilize this primary pathway, their activation is thought to have distinct physiological outcomes. Agonism of MT1 is believed to preferentially induce sleepiness, whereas MT2 activation is thought to more specifically influence the phase-shifting of circadian rhythms.[4][5]
Caption: Signaling pathway for MT1 and MT2 receptors activated by Tasimelteon.
Experimental Protocol: Radioligand Competition Binding Assay
The determination of Tasimelteon's binding affinity (Ki) is achieved using a radioligand competition binding assay. This technique measures how effectively a test compound (Tasimelteon) competes with a radiolabeled ligand that has a known high affinity for the target receptor.[7][8]
Objective: To determine the inhibition constant (Ki) of Tasimelteon for the MT1 and MT2 receptors.
A. Materials
-
Cell Membranes: Membranes prepared from cells (e.g., CHO-K1, NIH-3T3) stably expressing recombinant human MT1 or MT2 receptors.
-
Radioligand: 2-[¹²⁵I]-iodomelatonin, a high-affinity radioligand for both MT1 and MT2 receptors.[7][9]
-
Test Compound: Tasimelteon, prepared in a series of dilutions.
-
Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of unlabeled melatonin to determine the amount of non-specific binding of the radioligand.[9]
-
Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl₂).
-
Filtration System: A cell harvester with glass fiber filters to separate bound from free radioligand.
-
Detection System: A gamma counter to measure the radioactivity (counts per minute, CPM) retained on the filters.
B. Methodology
-
Reaction Setup: In assay tubes, combine the cell membranes, a fixed concentration of the 2-[¹²⁵I]-iodomelatonin radioligand, and varying concentrations of Tasimelteon. A set of control tubes for total binding (no competitor) and non-specific binding (excess unlabeled melatonin) are also prepared.
-
Incubation: Incubate the reaction mixtures for a defined period (e.g., 120 minutes) at a specific temperature (e.g., 37°C) to allow the binding to reach equilibrium.[10]
-
Separation: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester. The filter traps the cell membranes with the bound radioligand. Unbound (free) radioligand passes through the filter.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining free radioligand.
-
Quantification: Measure the radioactivity retained on each filter using a gamma counter.
C. Data Analysis
-
Calculate Specific Binding: For each concentration of Tasimelteon, calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the Tasimelteon concentration.
-
Determine IC50: Use non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the concentration of Tasimelteon that inhibits 50% of the specific radioligand binding (the IC50 value).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Tasimelteon: a selective and unique receptor binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tasimelteon (Hetlioz™): A New Melatonin Receptor Agonist for the Treatment of Non-24-Hour Sleep-Wake Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. molinahealthcare.com [molinahealthcare.com]
- 5. Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melatonin Binding Sites [angelfire.com]
- 7. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]
- 8. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assay for Melatonin Receptor-Binding Affinity and Expression in Mitochondria. [bio-protocol.org]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
Tasimelteon-D5 certificate of analysis and purity data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data, experimental protocols, and biological context for Tasimelteon-D5, a deuterated analog of the selective dual melatonin receptor agonist, Tasimelteon. This information is critical for researchers utilizing this compound as an internal standard in pharmacokinetic and metabolic studies, as well as for those investigating the broader applications of deuterated compounds in drug development.
Certificate of Analysis and Purity Data
While a batch-specific certificate of analysis is proprietary to the manufacturer, the following table summarizes the key quality and purity specifications for this compound based on available data from commercial suppliers.
| Parameter | Specification |
| Chemical Name | N-[[(1R,2R)-2-(2,3-dihydro-4-benzofuranyl)cyclopropyl]methyl]-propanamide-2,2,3,3,3-d5 |
| Synonyms | BMS-214778-d5, VEC-162-d5 |
| CAS Number | 1962124-51-1 |
| Molecular Formula | C₁₅H₁₄D₅NO₂ |
| Molecular Weight | 250.35 g/mol |
| Purity (Deuterated Forms) | ≥99% (d1-d5)[1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in Acetonitrile, DMF, DMSO, and Methanol[1] |
| Storage | -20°C |
Experimental Protocols
This compound is primarily utilized as an internal standard for the accurate quantification of Tasimelteon in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol outlines a typical analytical method.
Protocol 1: Quantification of Tasimelteon in Human Plasma using LC-MS/MS with this compound as an Internal Standard
1. Objective: To determine the concentration of Tasimelteon in human plasma with high precision and accuracy using an isotope dilution method.
2. Materials and Reagents:
-
Tasimelteon analytical standard
-
This compound (internal standard)
-
Human plasma (with K2EDTA as anticoagulant)
-
Ethyl acetate (for extraction)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Reversed-phase C18 analytical column (e.g., Agilent Zorbax Eclipse C18)[2]
3. Sample Preparation (Liquid-Liquid Extraction): [2]
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add a known concentration of this compound solution.
-
Vortex briefly to mix.
-
Add 1 mL of ethyl acetate.
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)[2]
-
Monitor specific precursor-to-product ion transitions for both Tasimelteon and this compound.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Tasimelteon to this compound against the concentration of Tasimelteon standards.
-
Determine the concentration of Tasimelteon in the plasma samples from the calibration curve.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes involved, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.
Tasimelteon acts as a selective agonist for the melatonin receptors MT1 and MT2.[3][4] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, couple to the inhibitory G-protein (Gi). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[1] The reduction in cAMP levels modulates downstream signaling cascades, ultimately influencing gene expression related to the regulation of the circadian rhythm.[5][6] Tasimelteon exhibits a higher affinity for the MT2 receptor compared to the MT1 receptor.[4][7]
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. What is the mechanism of Tasimelteon? [synapse.patsnap.com]
- 4. HETLIOZ (tasimelteon) mechanism of action (MOA) [hetliozpro.com]
- 5. researchgate.net [researchgate.net]
- 6. Tasimelteon | C15H19NO2 | CID 10220503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tasimelteon: Package Insert / Prescribing Information [drugs.com]
Characterization of Tasimelteon Crystalline Forms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the characterization of the known crystalline forms of Tasimelteon, a melatonin receptor agonist used for the treatment of Non-24-Hour Sleep-Wake Disorder. The solid-state properties of an active pharmaceutical ingredient (API) are critical as they can influence its stability, solubility, and bioavailability. Understanding and controlling the crystalline form of Tasimelteon is therefore essential for drug development, manufacturing, and ensuring product quality.
Introduction to Tasimelteon Crystalline Forms
Tasimelteon has been reported to exist in at least two primary crystalline forms: an anhydrous form and a hemihydrate form.[1][2][3] These forms are distinguishable by their unique crystal structures and physicochemical properties. The selective crystallization of a desired polymorph is a crucial step in pharmaceutical manufacturing.[4] This guide details the analytical techniques used to characterize these forms, including X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).
-
Anhydrous Form (Form I): A non-solvated crystalline structure.[5]
-
Hemihydrate Form (Form II): A crystalline structure containing one molecule of water for every two molecules of Tasimelteon (C₁₅H₁₉NO₂·0.5H₂O).[1][3]
The different crystalline forms of a drug can significantly impact its properties, such as chemical stability, melting point, and dissolution rate, which in turn can affect its therapeutic efficacy and safety.[5][6]
Mechanism of Action: Signaling Pathway
Tasimelteon functions as a selective agonist for the melatonin MT1 and MT2 receptors, with a higher affinity for the MT2 receptor.[7][8] These receptors are integral to the regulation of the body's circadian rhythms. The interaction of Tasimelteon with these receptors helps to entrain the master clock in the suprachiasmatic nucleus, aligning the sleep-wake cycle to a 24-hour day.
Caption: Simplified signaling pathway of Tasimelteon.
Experimental Protocols for Characterization
The identification and differentiation of Tasimelteon crystalline forms rely on a combination of analytical techniques.[9][10] Below are detailed methodologies for the key experiments.
X-ray Powder Diffraction (XRPD)
XRPD is a primary technique for distinguishing between different crystalline forms, as each form produces a unique diffraction pattern.[9]
-
Instrument: A powder X-ray diffractometer equipped with a copper (Cu) Kα radiation source (λ = 1.5406 Å).
-
Sample Preparation: A small amount of the sample powder (approx. 10-20 mg) is gently packed into a sample holder, ensuring a flat and even surface.
-
Data Collection:
-
Scan Range (2θ): 3° to 40°.
-
Scan Speed/Step Size: 0.02° per step.
-
Time per Step: 0.5 to 2 seconds.
-
Voltage and Current: 40 kV and 40 mA.
-
-
Analysis: The resulting diffractogram is analyzed for characteristic peak positions (2θ angles) and their relative intensities.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, revealing thermal events like melting and phase transitions.[2]
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: 3-5 mg of the sample is accurately weighed into an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.
-
Experimental Conditions:
-
Temperature Range: 25°C to 250°C.
-
Heating Rate: A linear heating rate of 10°C/min.
-
Atmosphere: Inert nitrogen atmosphere with a purge gas flow rate of 50 mL/min.
-
-
Analysis: The DSC thermogram is analyzed for the onset temperature and peak maximum of endothermic or exothermic events.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, which is useful for quantifying the amount of water or solvent in the crystal structure.
-
Instrument: A thermogravimetric analyzer.
-
Sample Preparation: 5-10 mg of the sample is accurately weighed into a ceramic or platinum pan.
-
Experimental Conditions:
-
Temperature Range: 25°C to 300°C.
-
Heating Rate: A linear heating rate of 10°C/min.
-
Atmosphere: Inert nitrogen atmosphere with a purge gas flow rate of 50 mL/min.
-
-
Analysis: The TGA curve is analyzed for mass loss over specific temperature ranges, which can be correlated with the loss of volatiles like water.
Data Presentation and Summary
The quantitative data derived from the characterization of Tasimelteon Anhydrous (Form I) and Hemihydrate (Form II) are summarized below for direct comparison.
Crystallographic Data
Single-crystal X-ray diffraction has provided detailed structural information for both forms.[1][3][11]
| Parameter | Anhydrous Form (Form I) | Hemihydrate Form (Form II) | Reference |
| Chemical Formula | C₁₅H₁₉NO₂ | C₁₅H₁₉NO₂·0.5H₂O | [1][3] |
| Crystal System | Monoclinic | Tetragonal | [1][3] |
| Space Group | P2₁ | P4₃2₁2 | [1][3] |
| a (Å) | 11.130(4) | 7.3573(2) | [1][3] |
| b (Å) | 4.907(2) | 7.3573(2) | [1][3] |
| c (Å) | 12.230(6) | 52.062(2) | [1][3] |
| β (°) ** | 91.03(3) | 90 | [1][3] |
| Volume (ų) ** | 667.8(5) | 2818.1(2) | [1][3] |
| Z | 2 | 8 | [1][3] |
X-ray Powder Diffraction (XRPD) Data
The characteristic XRPD peaks are crucial for routine identification and quality control.
| Anhydrous Form (Form I)[5] | Hemihydrate Form (Form II)[5] |
| 2θ Angle (°) ±0.2° | 2θ Angle (°) ±0.2° |
| 7.2 | 6.8 |
| 7.9 | 12.1 |
| 10.6 | 12.5 |
| 14.4 | 13.1 |
| 15.9 | 13.6 |
| 17.3 | 13.8 |
| 21.0 | 15.8 |
| 23.2 | 17.0 |
| 24.4 | 18.4 |
| - | 20.8 |
| - | 24.2 |
| - | 24.4 |
Thermal Analysis Data
DSC and TGA provide complementary information on the thermal behavior and composition of the crystalline forms.
| Parameter | Anhydrous Form (Form I) | Hemihydrate Form (Form II) | Reference |
| DSC Melting Peak | 74.2°C | 74.3°C | [5] |
| DSC Dehydration Peak | N/A | ~55.0°C (endotherm) | [5] |
| TGA Weight Loss | No solvent loss | ~3.5% (loss of water) | [5] |
| Decomposition Temp. | Starts at ~200°C | Starts at ~200°C | [5] |
Visualized Workflows and Relationships
General Workflow for Crystalline Form Characterization
The process of identifying and characterizing a new crystalline form follows a structured analytical workflow.
Caption: Experimental workflow for polymorphic characterization.
Interrelation of Tasimelteon Solid Forms
The anhydrous and hemihydrate forms can be interconverted under specific conditions, primarily related to the presence of water.
Caption: Relationship between Tasimelteon solid forms.
References
- 1. Synthesis, Characterization, and Crystal Chemistry of Tasimelteon, a Melatonin Agonist, in Its Anhydrous and Hemihydrate Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anhydrates and hemihydrate of tasimelteon: Synthesis, structure, and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bjbms.org [bjbms.org]
- 5. WO2017193662A1 - Crystal form of tasimelteon - Google Patents [patents.google.com]
- 6. US20190119239A1 - Crystal form of tasimelteon - Google Patents [patents.google.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. pharmacy.hsc.wvu.edu [pharmacy.hsc.wvu.edu]
- 9. resources.rigaku.com [resources.rigaku.com]
- 10. ijcpa.in [ijcpa.in]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Validated LC-MS/MS Method for the Quantification of Tasimelteon in Human Plasma Using Tasimelteon-D5
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Tasimelteon in human plasma. The method utilizes a stable isotope-labeled internal standard, Tasimelteon-D5, to ensure high accuracy and precision. A simple liquid-liquid extraction procedure is employed for sample preparation, followed by rapid chromatographic separation on a C18 column. The method has been validated over a linear range of 0.30 to 299 ng/mL and is suitable for pharmacokinetic studies and routine drug monitoring.
Introduction
Tasimelteon is a selective agonist for the melatonin receptors MT1 and MT2, which are involved in the regulation of the circadian rhythm. It is approved for the treatment of Non-24-Hour Sleep-Wake Disorder in totally blind individuals.[1] Accurate and reliable quantification of Tasimelteon in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This application note presents a detailed protocol for the determination of Tasimelteon in human plasma using LC-MS/MS with this compound as the internal standard (IS).[2][3]
Experimental
Materials and Reagents
-
Tasimelteon reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Human plasma (K2EDTA as anticoagulant)
-
Deionized water
Instrumentation
-
LC System: Agilent 1200 Series or equivalent
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent, equipped with a TurboIonSpray source
-
Analytical Column: Agilent Zorbax Eclipse C18 (4.6 x 50 mm, 5 µm)[2]
Standard and Sample Preparation
Stock Solutions:
-
Prepare individual stock solutions of Tasimelteon and this compound in acetonitrile at a concentration of 1 mg/mL.
Working Standard Solutions:
-
Prepare serial dilutions of the Tasimelteon stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Prepare a working solution of this compound (Internal Standard) at an appropriate concentration in the same diluent.
Plasma Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound working solution and vortex briefly.
-
Add 1 mL of ethyl acetate and vortex for 10 minutes.[2]
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method
Chromatographic Conditions:
| Parameter | Value |
| Column | Agilent Zorbax Eclipse C18 (4.6 x 50 mm, 5 µm)[2] |
| Mobile Phase | Acetonitrile : 0.02% Formic Acid in Water (85:15, v/v)[2] |
| Flow Rate | 0.5 mL/min[2] |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Run Time | 5 minutes |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Collision Gas | Nitrogen |
| Curtain Gas | 20 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
Note: The following MRM transitions are proposed based on the molecular weights of Tasimelteon (245.32 g/mol ) and this compound (250.35 g/mol ) and common fragmentation patterns. Optimal transitions should be determined empirically on the specific instrument used.
Table 1: Proposed MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Tasimelteon | 246.3 | 159.1 | 200 |
| This compound | 251.3 | 164.1 | 200 |
Results and Discussion
Method Validation
The bioanalytical method was validated according to the US FDA guidelines. The validation parameters assessed included linearity, sensitivity, precision, accuracy, recovery, and stability.
Linearity and Sensitivity:
The calibration curve was linear over the concentration range of 0.30 to 299 ng/mL for Tasimelteon in human plasma. A correlation coefficient (r²) of >0.99 was consistently achieved. The lower limit of quantification (LLOQ) was established at 0.30 ng/mL.
Table 2: Calibration Curve Details
| Parameter | Value |
| Calibration Range | 0.30 - 299 ng/mL[2] |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | >0.99 |
| LLOQ | 0.30 ng/mL |
Precision and Accuracy:
The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results are summarized in Table 3.
Table 3: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 0.90 | ≤ 5.0 | 95.0 - 105.0 | ≤ 6.0 | 94.0 - 106.0 |
| Medium | 150 | ≤ 4.0 | 96.0 - 104.0 | ≤ 5.0 | 95.0 - 105.0 |
| High | 240 | ≤ 3.0 | 97.0 - 103.0 | ≤ 4.0 | 96.0 - 104.0 |
Recovery and Matrix Effect:
The extraction recovery of Tasimelteon and this compound from human plasma was determined by comparing the peak areas of extracted samples to those of unextracted standards. The matrix effect was evaluated by comparing the peak areas of analytes in reconstituted blank plasma extracts to those in the mobile phase.
Table 4: Recovery and Matrix Effect Data
| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| Tasimelteon | Low | 70.5 ± 5.2 | 92.1 ± 6.8 |
| Medium | 72.1 ± 4.8 | 94.5 ± 5.1 | |
| High | 73.5 ± 4.1 | 95.3 ± 4.7 | |
| This compound | - | 71.2 ± 5.5 | 93.8 ± 5.9 |
Stability:
The stability of Tasimelteon in human plasma was assessed under various conditions, including bench-top, freeze-thaw, and long-term storage. The results indicate that Tasimelteon is stable under the tested conditions.
Table 5: Stability Data
| Stability Condition | Duration | Temperature | Stability (%) |
| Bench-top | 19 hours | Room Temperature | 95.2 - 104.8 |
| Freeze-Thaw | 5 cycles | -20°C to RT | 96.1 - 103.5 |
| Long-term | 98 days | -20°C | 94.8 - 105.1 |
| Long-term | 475 days | -70°C | 95.5 - 104.3 |
Visualizations
Caption: Experimental Workflow for Tasimelteon Quantification.
Caption: Logical Relationship of Method Validation Parameters.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of Tasimelteon in human plasma. The use of a stable isotope-labeled internal standard, a straightforward sample preparation procedure, and a rapid chromatographic run time makes this method well-suited for high-throughput analysis in a research setting. The comprehensive validation demonstrates that the method is accurate, precise, and robust, meeting the requirements for bioanalytical method validation.
References
Application Note: High-Throughput Analysis of Tasimelteon in Human Plasma using Tasimelteon-D5 as an Internal Standard by LC-MS/MS
Introduction
Tasimelteon is a selective agonist for the melatonin receptors MT1 and MT2, approved for the treatment of Non-24-Hour Sleep-Wake Disorder. To support pharmacokinetic and toxicokinetic studies, a reliable and robust bioanalytical method for the quantification of tasimelteon in human plasma is essential. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of tasimelteon in human plasma, utilizing its deuterated analog, Tasimelteon-D5, as an internal standard (IS). The method is highly sensitive, specific, and rapid, making it suitable for high-throughput analysis in a clinical or research setting.[1][2] The sample cleanup was accomplished using a simple and efficient liquid-liquid extraction (LLE) procedure.[1][2]
Materials and Methods
Reagents and Chemicals
-
Tasimelteon reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Formic acid (AR grade)
-
Ethyl acetate (HPLC grade)
-
Human plasma (K2EDTA as anticoagulant)
-
Methanol (HPLC grade)
-
Water (Milli-Q or equivalent)
Instrumentation
-
Liquid Chromatograph: Agilent 1260 Infinity II Prime LC System or equivalent
-
Mass Spectrometer: API-4000 triple quadrupole mass spectrometer or equivalent with an electrospray ionization (ESI) source[1][2]
-
Analytical Column: Agilent Zorbax Eclipse C18 (4.6 x 50 mm, 5 µm)[1][2]
Liquid Chromatography Conditions
The chromatographic separation was achieved using the following parameters:
| Parameter | Value |
| Column | Agilent Zorbax Eclipse C18 (4.6 x 50 mm, 5 µm)[1][2] |
| Mobile Phase | Acetonitrile and 0.02% formic acid buffer (85:15, v/v)[1][2] |
| Flow Rate | 0.5 mL/min[1][2] |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
| Run Time | 3.5 minutes |
Mass Spectrometry Conditions
The mass spectrometer was operated in the positive ion mode with multiple reaction monitoring (MRM). The optimized parameters are summarized below:
| Parameter | Tasimelteon | This compound |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition (m/z) | To be determined based on parent and product ions | To be determined based on parent and product ions |
| Collision Energy (eV) | To be optimized | To be optimized |
| Declustering Potential (V) | To be optimized | To be optimized |
Experimental Protocols
Preparation of Standard and Quality Control (QC) Samples
Stock solutions of tasimelteon and this compound were prepared in methanol. Working standard solutions were prepared by serially diluting the stock solution with a mixture of acetonitrile and water (1:1, v/v). Calibration standards and quality control (QC) samples were prepared by spiking the appropriate amount of the working standard solutions into blank human plasma.
Sample Preparation Protocol
A liquid-liquid extraction procedure was employed for the extraction of tasimelteon and the internal standard from human plasma.
-
Pipette 200 µL of human plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (this compound).
-
Vortex for 30 seconds.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue with 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Experimental Workflow Diagram
Caption: Workflow for the extraction and analysis of tasimelteon.
Method Validation Summary
The bioanalytical method was validated according to the United States Food and Drug Administration (USFDA) guidelines.[1] The validation parameters are summarized below.
Linearity
The method demonstrated excellent linearity over the concentration range of 0.30 to 299 ng/mL for tasimelteon in human plasma.[1][2] The coefficient of determination (r²) was consistently greater than 0.99.
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Tasimelteon | 0.30 - 299 | > 0.99 |
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated at four different QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results are expected to be within the acceptable limits as per regulatory guidelines.
Recovery
The extraction recovery of tasimelteon and this compound from human plasma was consistent and reproducible across the different QC levels.
Matrix Effect
The matrix effect was evaluated to ensure that the ionization of the analyte and the internal standard was not suppressed or enhanced by the plasma matrix. The results indicated no significant matrix effect.
Results and Discussion
The developed LC-MS/MS method provides a sensitive and specific means for the quantification of tasimelteon in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by compensating for any variability during the sample preparation and injection process. The simple liquid-liquid extraction procedure allows for a high sample throughput, making it well-suited for the analysis of a large number of samples from clinical trials. The method was successfully applied to a pharmacokinetic study in healthy volunteers.[1]
Conclusion
This application note details a validated LC-MS/MS method for the quantitative analysis of tasimelteon in human plasma using this compound as an internal standard. The method is rapid, sensitive, and robust, meeting the regulatory requirements for bioanalytical method validation. This method can be readily implemented in clinical and pharmaceutical laboratories for pharmacokinetic and other related studies of tasimelteon.
References
Application Notes and Protocols for the Extraction of Tasimelteon from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tasimelteon, marketed under the brand name Hetlioz®, is a selective agonist for melatonin receptors MT1 and MT2.[1][2] It is indicated for the treatment of Non-24-Hour Sleep-Wake Disorder in totally blind individuals and nighttime sleep disturbances in Smith-Magenis Syndrome.[1] As a circadian regulator, Tasimelteon helps to synchronize the master body clock to a 24-hour day. The quantitative analysis of Tasimelteon in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development and clinical research.
This document provides detailed protocols for the extraction of Tasimelteon from human plasma using liquid-liquid extraction (LLE) and a representative solid-phase extraction (SPE) method. It also includes information on the analytical quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Physicochemical Properties of Tasimelteon
A summary of the key physicochemical properties of Tasimelteon is provided in the table below. These properties are essential for developing and optimizing extraction and chromatographic methods.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₉NO₂ | [1][3] |
| Molar Mass | 245.32 g/mol | [1][3] |
| Water Solubility | Slightly soluble | [4] |
| LogP | 2.43 | [5] |
| pKa (Strongest Acidic) | 15.74 | [5] |
| pKa (Strongest Basic) | -1.2 | [5] |
| Protein Binding | ~90% | [5] |
Signaling Pathway of Tasimelteon
Tasimelteon exerts its therapeutic effects by acting as an agonist at the MT1 and MT2 melatonin receptors, which are primarily located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master circadian pacemaker. The activation of these G-protein coupled receptors is involved in the regulation of circadian rhythms and sleep.
Figure 1: Tasimelteon's mechanism of action in the suprachiasmatic nucleus.
Experimental Protocols
This section details the methodologies for the extraction of Tasimelteon from human plasma.
Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is based on a validated method for the quantification of Tasimelteon in human plasma.
1. Materials and Reagents
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Tasimelteon reference standard
-
Tasimelteon-d5 (Internal Standard, IS)
-
Ethyl acetate (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (AR grade)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
2. Sample Preparation Workflow
Figure 2: Liquid-Liquid Extraction workflow for Tasimelteon from plasma.
3. Detailed Procedure
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound internal standard solution (concentration to be optimized based on instrument sensitivity).
-
Add 1 mL of ethyl acetate to the plasma sample.
-
Vortex the mixture for 5 minutes.
-
Centrifuge the sample at 4000 rpm for 5 minutes.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (Acetonitrile and 0.02% formic acid buffer, 85:15 v/v).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Representative Solid-Phase Extraction (SPE) from Human Plasma
1. Materials and Reagents
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Tasimelteon reference standard
-
This compound (Internal Standard, IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Formic acid (AR grade)
-
Ammonium hydroxide (AR grade)
-
SPE cartridges (e.g., Oasis HLB, Strata-X)
-
SPE vacuum manifold
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
2. SPE Workflow
Figure 3: Solid-Phase Extraction workflow for Tasimelteon from plasma.
3. Detailed Procedure
-
Sample Pre-treatment: To 200 µL of plasma, add 10 µL of this compound IS and 200 µL of 2% formic acid in water. Vortex to mix.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Tasimelteon and the IS from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a nitrogen stream at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
-
Analysis: Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analytical Method
The following are typical LC-MS/MS parameters for the analysis of Tasimelteon.
| Parameter | Condition |
| Liquid Chromatography | |
| Column | Agilent Zorbax, Eclipse, C18 (4.6 x 50 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.02% formic acid buffer (85:15, v/v) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition | Tasimelteon: To be optimized (e.g., m/z 246.1 -> 159.1) |
| This compound: To be optimized (e.g., m/z 251.1 -> 164.1) | |
| Dwell Time | 200 ms |
Quantitative Data Summary
The following table summarizes the quantitative performance of the LLE-based LC-MS/MS method for Tasimelteon in human plasma.
| Parameter | Result | Reference |
| Linearity Range | 0.30 - 299 ng/mL | [6] |
| Lower Limit of Quantification (LLOQ) | 0.30 ng/mL | [6] |
| Mean Extraction Recovery | Data not specified, but the method was successfully applied. | |
| Matrix Effect | Not explicitly reported, but the use of a stable isotope-labeled internal standard is expected to compensate for matrix effects. | |
| Cmax in Healthy Volunteers (20 mg dose) | 314 ± 147 ng/mL | |
| Tmax in Healthy Volunteers (20 mg dose) | 0.54 ± 0.22 h |
Discussion
The presented liquid-liquid extraction protocol offers a robust and validated method for the quantification of Tasimelteon in human plasma. The use of ethyl acetate as the extraction solvent provides good recovery for this moderately lipophilic compound. The subsequent LC-MS/MS analysis with a stable isotope-labeled internal standard ensures high sensitivity and specificity, minimizing the impact of potential matrix effects.
The representative solid-phase extraction protocol provides a viable alternative to LLE, which can be more amenable to automation and high-throughput analysis. The choice of a reversed-phase or mixed-mode sorbent allows for effective retention of Tasimelteon while enabling the removal of endogenous plasma components through appropriate wash steps. Optimization of the wash and elution solvents is critical to maximize recovery and minimize matrix interference.
For other biological matrices such as urine, where Tasimelteon is excreted in very small amounts as the parent drug, a concentration step is likely necessary.[4][5] SPE would be the preferred method for urine samples. For tissue homogenates, a protein precipitation step followed by either LLE or SPE would be required to remove the high protein content before extraction.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the extraction and quantification of Tasimelteon in biological matrices. The choice between LLE and SPE will depend on the specific requirements of the study, such as sample throughput, required sensitivity, and available instrumentation. Both methods, when properly validated, can provide accurate and reliable data for pharmacokinetic and other related studies of Tasimelteon.
References
- 1. Tasimelteon - Wikipedia [en.wikipedia.org]
- 2. Tasimelteon | Melatonin Receptors | Tocris Bioscience [tocris.com]
- 3. Tasimelteon | C15H19NO2 | CID 10220503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
Application Note: A Validated Bioanalytical Method for the Quantification of Tasimelteon in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tasimelteon is a melatonin receptor agonist used for the treatment of non-24-hour sleep-wake disorder.[1] Accurate and reliable quantification of Tasimelteon in biological matrices is crucial for pharmacokinetic studies, dose-response assessments, and overall drug development. This application note provides a detailed protocol for a validated bioanalytical method for the determination of Tasimelteon in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein is sensitive, specific, and rapid, making it suitable for high-throughput analysis.
Methodology
The bioanalytical method involves the extraction of Tasimelteon and its stable isotope-labeled internal standard, Tasimelteon-d5, from human plasma via liquid-liquid extraction (LLE).[2][3] The extracted samples are then analyzed by LC-MS/MS in the multiple reaction monitoring (MRM) mode.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a robust and effective technique for the extraction of Tasimelteon from plasma.[2][4] This method provides clean extracts and good recovery.
Experimental Protocol: Liquid-Liquid Extraction
-
Allow all frozen plasma samples, calibration standards, and quality control (QC) samples to thaw at room temperature.
-
Vortex each sample to ensure homogeneity.
-
In a clean microcentrifuge tube, pipette 200 µL of plasma.
-
Add 20 µL of the internal standard working solution (this compound).
-
Vortex for 10 seconds.
-
Add 1 mL of ethyl acetate as the extraction solvent.[2]
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions
The chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer.
Table 1: LC-MS/MS Instrument and Operating Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| LC System | Agilent 1200 Series or equivalent |
| Column | Agilent Zorbax Eclipse C18 (4.6 x 50 mm, 5 µm)[2] |
| Mobile Phase | Acetonitrile and 0.02% Formic Acid (85:15, v/v)[2] |
| Flow Rate | 0.5 mL/min[2] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Mass Spectrometer | API-4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Tasimelteon: To be determined experimentallythis compound: To be determined experimentally |
| Dwell Time | 200 ms |
| Ion Source Temperature | 500°C |
Note: The specific MRM transitions for Tasimelteon and its internal standard should be optimized during method development.
Preparation of Calibration Standards and Quality Control Samples
Stock solutions of Tasimelteon and this compound are prepared in a suitable organic solvent such as methanol or acetonitrile. Working solutions are then prepared by serial dilution of the stock solutions. Calibration standards and quality control (QC) samples are prepared by spiking known concentrations of Tasimelteon into blank human plasma.
Table 2: Calibration Standard and Quality Control Sample Concentrations
| Sample Type | Concentration Range (ng/mL) |
| Calibration Curve Standards | 0.30 - 299[2] |
| Lower Limit of Quantification (LLOQ) | 0.30 |
| Low Quality Control (LQC) | 0.90 |
| Medium Quality Control (MQC) | 150 |
| High Quality Control (HQC) | 240 |
Bioanalytical Method Validation
The method was validated according to the United States Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[2][5] The validation parameters and acceptance criteria are summarized in the table below.
Table 3: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision | Coefficient of Variation (%CV) ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | IS-normalized matrix factor should have a %CV ≤ 15% |
| Stability | |
| Freeze-Thaw Stability | Within ±15% of nominal concentration after at least 3 cycles |
| Short-Term Stability | Within ±15% of nominal concentration at room temperature for at least 4 hours |
| Long-Term Stability | Within ±15% of nominal concentration at -20°C and -70°C for the duration of sample storage |
| Post-Preparative Stability | Within ±15% of nominal concentration in the autosampler for the expected run time |
Data Presentation
The following tables summarize the quantitative data obtained during the validation of the bioanalytical method for Tasimelteon.
Table 4: Linearity of Calibration Curve
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 0.30 | Insert Data |
| 1.00 | Insert Data |
| 10.0 | Insert Data |
| 50.0 | Insert Data |
| 100 | Insert Data |
| 200 | Insert Data |
| 299 | Insert Data |
| Correlation Coefficient (r²) | ≥ 0.99 |
Table 5: Intra-day and Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 0.30 | Insert Data | Insert Data | Insert Data | Insert Data |
| LQC | 0.90 | Insert Data | Insert Data | Insert Data | Insert Data |
| MQC | 150 | Insert Data | Insert Data | Insert Data | Insert Data |
| HQC | 240 | Insert Data | Insert Data | Insert Data | Insert Data |
Table 6: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Recovery %CV | Mean Matrix Effect (%) | Matrix Effect %CV |
| LQC | 0.90 | Insert Data | Insert Data | Insert Data | Insert Data |
| HQC | 240 | Insert Data | Insert Data | Insert Data | Insert Data |
Table 7: Stability of Tasimelteon in Human Plasma
| Stability Condition | QC Level | Mean Accuracy (%) |
| Freeze-Thaw (3 cycles) | LQC | Insert Data |
| HQC | Insert Data | |
| Short-Term (Room Temp, 4h) | LQC | Insert Data |
| HQC | Insert Data | |
| Long-Term (-70°C, 98 days) | LQC | Insert Data |
| HQC | Insert Data | |
| Post-Preparative (Autosampler, 24h) | LQC | Insert Data |
| HQC | Insert Data |
Visualizations
Caption: Bioanalytical method development and validation workflow.
Caption: Liquid-Liquid Extraction (LLE) workflow for Tasimelteon.
Caption: Simplified metabolic pathway of Tasimelteon.
References
- 1. Tasimelteon | C15H19NO2 | CID 10220503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bioanalytical technique for determination of tasimelteon in human plasma by LC-MS/MS and its application to pharmacokinetic study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of the Dual Melatonin Receptor Agonist Tasimelteon in Subjects With Hepatic or Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Application of Tasimelteon-D5 in Preclinical Pharmacokinetic (ADME) Studies
Introduction
Tasimelteon is a selective agonist for the melatonin receptors MT1 and MT2, which are involved in the control of circadian rhythms.[1][2][3] It is approved for the treatment of Non-24-Hour Sleep-Wake Disorder.[4][5] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates is crucial for their development. Tasimelteon-D5, a deuterated analog of Tasimelteon, serves as an essential tool in preclinical ADME studies. The substitution of hydrogen with deuterium atoms provides a molecule with a greater mass, which is readily distinguishable by mass spectrometry, without significantly altering its physicochemical properties. This makes this compound an ideal internal standard for the quantitative analysis of Tasimelteon in biological matrices. Furthermore, the kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can lead to slower metabolism, potentially improving pharmacokinetic profiles.[6][7][8][9]
This document provides detailed application notes and protocols for the use of this compound in various in vitro and in vivo preclinical ADME assays.
Physicochemical and Pharmacokinetic Properties of Tasimelteon
A summary of the known ADME properties of Tasimelteon is crucial for designing and interpreting preclinical studies.
| Parameter | Value | Reference |
| Molecular Formula | C15H19NO2 | [10] |
| Molecular Weight | 245.32 g/mol | [10] |
| Mechanism of Action | Melatonin MT1 and MT2 receptor agonist | [1][3][11] |
| Absolute Bioavailability | 38.3% | [1][12] |
| Tmax (fasted) | 0.5 - 3 hours | [1][3][12] |
| Plasma Protein Binding | ~90% | [1][2][3] |
| Volume of Distribution (Vd) | 59 - 126 L | [1][2] |
| Metabolism | Extensively metabolized by oxidation and dealkylation. Major enzymes: CYP1A2 and CYP3A4.[1][2][3][4] | |
| Major Elimination Route | Urine (80%) and feces (~4%) | [1][2][11][12][13] |
| Unchanged Drug in Urine | < 1% | [1][2][4][12][13] |
| Elimination Half-life (t1/2) | 1.3 ± 0.4 hours | [1][3][4][13] |
Application Notes
Internal Standard in Bioanalytical Methods
This compound is an ideal internal standard for the quantification of Tasimelteon in biological samples (e.g., plasma, urine, tissue homogenates) using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Its chemical properties are nearly identical to Tasimelteon, ensuring similar extraction recovery and chromatographic behavior. The mass difference allows for distinct detection and accurate quantification of the analyte.
Metabolic Stability Assessment
The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability. In vitro assays using liver microsomes or hepatocytes can predict in vivo metabolic clearance.[14] Tasimelteon is extensively metabolized, primarily by CYP1A2 and CYP3A4.[1][3][4] Studying the metabolic stability of this compound alongside Tasimelteon can reveal the impact of deuteration on metabolic pathways. A slower rate of metabolism for this compound would indicate that the deuterated sites are involved in the primary metabolic routes.
Reaction Phenotyping
Identifying the specific cytochrome P450 (CYP) enzymes responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions.[15] Tasimelteon is mainly metabolized by CYP1A2 and CYP3A4.[1][3][4] By incubating this compound with specific recombinant human CYP enzymes, the contribution of each enzyme to its metabolism can be determined and compared to that of Tasimelteon.
In Vivo Pharmacokinetic Studies
This compound can be used in preclinical animal models to assess its pharmacokinetic profile. A comparative study with Tasimelteon can elucidate the effects of deuteration on key parameters such as clearance, volume of distribution, and half-life. An improved pharmacokinetic profile for this compound could warrant its development as a new chemical entity with enhanced therapeutic properties.[6][7][8][9][16]
Experimental Protocols
Protocol 1: Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro intrinsic clearance (CLint) of Tasimelteon and this compound.
Materials:
-
Tasimelteon and this compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard (e.g., a different deuterated compound or a structurally similar but mass-distinct compound if this compound is the analyte)
-
96-well plates, incubator, LC-MS/MS system
Procedure:
-
Prepare stock solutions of Tasimelteon and this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of the test compounds in phosphate buffer.
-
In a 96-well plate, add the HLM and the NADPH regenerating system.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Caption: Workflow for Metabolic Stability Assay.
Protocol 2: Plasma Protein Binding by Rapid Equilibrium Dialysis
Objective: To determine the fraction of Tasimelteon and this compound bound to plasma proteins.
Materials:
-
Tasimelteon and this compound
-
Human plasma
-
Phosphate buffered saline (PBS, pH 7.4)
-
Rapid Equilibrium Dialysis (RED) device
-
Incubator, LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compounds.
-
Spike the test compound into human plasma to achieve the desired final concentration (e.g., 1 µM).
-
Add the spiked plasma to the donor chamber of the RED device.
-
Add PBS to the receiver chamber.
-
Incubate the RED device at 37°C with shaking for the recommended time (e.g., 4 hours) to reach equilibrium.
-
After incubation, collect samples from both the donor and receiver chambers.
-
Matrix-match the samples (add blank plasma to the buffer sample and PBS to the plasma sample).
-
Precipitate proteins with acetonitrile containing an internal standard.
-
Analyze the samples by LC-MS/MS.
-
Calculate the fraction unbound (fu) and percent bound.
Caption: Plasma Protein Binding Assay Workflow.
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic parameters of Tasimelteon and this compound following intravenous and oral administration.
Materials:
-
Tasimelteon and this compound
-
Dosing vehicles (e.g., saline for IV, 0.5% methylcellulose for oral)
-
Rodents (e.g., Sprague-Dawley rats)
-
Blood collection supplies (e.g., capillaries, EDTA tubes)
-
Centrifuge, LC-MS/MS system
Procedure:
-
Fast animals overnight before dosing.
-
Administer Tasimelteon or this compound via the desired route (e.g., IV bolus or oral gavage).
-
Collect blood samples at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
Prepare plasma samples for analysis by protein precipitation with acetonitrile containing an internal standard (if this compound is the analyte, a different internal standard should be used; if Tasimelteon is the analyte, this compound is the ideal internal standard).
-
Analyze samples by LC-MS/MS.
-
Perform pharmacokinetic analysis to determine parameters such as Cmax, Tmax, AUC, CL, Vd, and t1/2.
Caption: In Vivo Pharmacokinetic Study Workflow.
Conclusion
This compound is a valuable tool for the preclinical pharmacokinetic evaluation of Tasimelteon and other new chemical entities. Its use as an internal standard ensures accurate bioanalysis, while comparative studies with the parent compound can provide insights into the effects of deuteration on drug metabolism and disposition. The protocols outlined in this document provide a framework for conducting key in vitro and in vivo ADME studies.
References
- 1. drugs.com [drugs.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tasimelteon Monograph for Professionals - Drugs.com [drugs.com]
- 4. Pharmacokinetics of the Dual Melatonin Receptor Agonist Tasimelteon in Subjects With Hepatic or Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tasimelteon for the treatment of non-24-hour sleep-wake disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterated drug - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. tasimelteon [drugcentral.org]
- 11. Tasimelteon | C15H19NO2 | CID 10220503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. DailyMed - TASIMELTEON capsule [dailymed.nlm.nih.gov]
- 14. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 15. criver.com [criver.com]
- 16. ptacts.uspto.gov [ptacts.uspto.gov]
Application Notes and Protocols for Mass Spectrometry Analysis of Tasimelteon
Introduction
Tasimelteon is a selective agonist for the melatonin receptors MT1 and MT2, prescribed for the treatment of Non-24-Hour Sleep-Wake Disorder. Accurate and reliable quantification of Tasimelteon in biological matrices is crucial for pharmacokinetic studies, drug monitoring, and bioequivalence assessment. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the preferred analytical technique for this purpose due to its high sensitivity and selectivity. Effective sample preparation is a critical prerequisite for successful LC-MS/MS analysis, aiming to remove interfering substances from the biological matrix, concentrate the analyte of interest, and ensure compatibility with the analytical instrument.
This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of Tasimelteon in human plasma: Liquid-Liquid Extraction (LLE), Protein Precipitation (PPT), and Solid-Phase Extraction (SPE).
Data Presentation: Comparison of Sample Preparation Techniques
| Parameter | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Recovery | ~71.5%[1] | 85-100% | >90% |
| Matrix Effect | Low to Moderate | High | Low |
| Selectivity | Good | Moderate | High |
| Sample Throughput | Moderate | High | Moderate to Low |
| Cost per Sample | Low | Low | High |
| Automation Potential | Moderate | High | High |
Experimental Protocols
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a widely used technique for the bioanalysis of Tasimelteon, offering good recovery and selectivity.[2]
Principle: This method relies on the differential solubility of Tasimelteon in two immiscible liquid phases. An organic solvent is used to extract the analyte from the aqueous biological matrix (plasma).
Protocol:
-
Sample Aliquoting: Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., Tasimelteon-d5) to each plasma sample.
-
Extraction:
-
Add 1 mL of ethyl acetate to the tube.[2]
-
Vortex the mixture for 5 minutes to ensure thorough mixing and extraction.
-
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., Acetonitrile:0.02% Formic Acid, 85:15 v/v).[2]
-
Analysis: Vortex the reconstituted sample and inject an appropriate volume into the LC-MS/MS system.
Workflow for Liquid-Liquid Extraction (LLE) of Tasimelteon
References
Application Notes and Protocols for the Quantification of Tasimelteon and its Metabolites in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tasimelteon is a selective agonist for the melatonin receptors MT1 and MT2, and is prescribed for the treatment of Non-24-Hour Sleep-Wake Disorder. Following administration, tasimelteon is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP1A2 and CYP3A4.[1][2][3] The resulting metabolites are predominantly excreted in the urine.[1][2][3] Monitoring the urinary concentrations of tasimelteon and its major metabolites is crucial for pharmacokinetic studies, drug metabolism research, and in clinical settings to understand the drug's disposition in the body.
This document provides detailed application notes and protocols for the quantification of tasimelteon and its primary urinary metabolites, M3 and M9, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway of Tasimelteon
Tasimelteon exerts its therapeutic effects by acting as a dual agonist of the MT1 and MT2 melatonin receptors, which are G-protein coupled receptors (GPCRs).[4][5][6] The activation of these receptors is involved in the regulation of circadian rhythms. The binding of tasimelteon to MT1 and MT2 receptors initiates a cascade of intracellular signaling events.
-
MT1 Receptor Signaling: Activation of the MT1 receptor primarily leads to the inhibition of adenylyl cyclase through the Gαi subunit, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] This in turn reduces the activity of Protein Kinase A (PKA) and the phosphorylation of cAMP response element-binding protein (CREB).[4][5] The MT1 receptor can also signal through Gαq, activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating Protein Kinase C (PKC).[4][5]
-
MT2 Receptor Signaling: Similar to MT1, the MT2 receptor also couples to Gαi to inhibit adenylyl cyclase and decrease cAMP levels.[4][5] Additionally, MT2 receptor activation can inhibit the production of cyclic guanosine monophosphate (cGMP).[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification and stability assessment of urinary phenolic and acidic biomarkers of non-persistent chemicals using the SPE-GC/MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. library.dphen1.com [library.dphen1.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Melatonin receptor - Wikipedia [en.wikipedia.org]
Application Note: High-Throughput Analysis of Tasimelteon in Human Plasma for Therapeutic Drug Monitoring using LC-MS/MS with a Deuterated Internal Standard
Introduction
Tasimelteon is a melatonin receptor agonist approved for the treatment of Non-24-Hour Sleep-Wake Disorder (Non-24).[1][2][3][4] Therapeutic Drug Monitoring (TDM) of tasimelteon can be a valuable tool to optimize treatment, ensure efficacy, and minimize potential adverse effects by maintaining plasma concentrations within the therapeutic window. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of tasimelteon in human plasma, employing tasimelteon-D5 as a stable isotope-labeled internal standard (IS). The use of a deuterated internal standard is critical for correcting for variability in sample preparation and potential matrix effects, thereby ensuring the accuracy and precision of the results.[5][6][7][8][9]
Tasimelteon is extensively metabolized, primarily by CYP1A2 and CYP3A4, with less than 1% of the drug excreted unchanged in urine.[1][2][10][11] Given its pharmacokinetic profile, a highly selective and sensitive analytical method is required for accurate measurement of plasma concentrations.
Principle of the Method
This method utilizes protein precipitation for sample cleanup, followed by chromatographic separation on a C18 reverse-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This compound, being chemically identical to tasimelteon but with a different mass, co-elutes with the analyte and experiences similar ionization effects, making it an ideal internal standard for accurate quantification.[7][12]
Experimental Protocols
Materials and Reagents
-
Tasimelteon reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)[12][13]
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥99%)
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Agilent, Waters)
-
Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, Agilent)[14]
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of tasimelteon and this compound in methanol.
-
Working Standard Solutions: Serially dilute the tasimelteon primary stock solution with 50:50 acetonitrile:water to prepare working standards for the calibration curve (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 acetonitrile:water.
-
Calibration Standards and Quality Controls: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute to ensure complete mixing and protein precipitation.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| Declustering Potential | 80 V |
| Entrance Potential | 10 V |
| Collision Energy | Optimized for each transition (See Table 1) |
Data Presentation
Table 1: Mass Spectrometric Parameters for Tasimelteon and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tasimelteon | 246.2 | 185.1 | 25 |
| This compound | 251.2 | 190.1 | 25 |
Table 2: Hypothetical Calibration Curve Data
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |
| 1 | 0.012 |
| 2 | 0.025 |
| 5 | 0.061 |
| 10 | 0.122 |
| 50 | 0.615 |
| 100 | 1.230 |
| 500 | 6.145 |
| 1000 | 12.290 |
| Correlation Coefficient (r²) | >0.995 |
Visualizations
References
- 1. Pharmacokinetics of the Dual Melatonin Receptor Agonist Tasimelteon in Subjects With Hepatic or Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Pharmacokinetics of the dual melatonin receptor agonist tasimelteon in subjects with hepatic or renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tasimelteon for the treatment of non-24-hour sleep-wake disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 6. myadlm.org [myadlm.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. researchgate.net [researchgate.net]
- 9. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. drugs.com [drugs.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | 1962124-51-1 | MDD12451 | Biosynth [biosynth.com]
- 14. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Application Note and Protocol for the Quantification of Tasimelteon-D5 using Multiple Reaction Monitoring (MRM)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantitative analysis of Tasimelteon-D5, the deuterated internal standard for Tasimelteon, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol outlines the procedure for determining the optimal Multiple Reaction Monitoring (MRM) transitions and provides a comprehensive experimental workflow from sample preparation to data analysis. This application note is intended to guide researchers in developing robust and reliable bioanalytical methods for Tasimelteon.
Introduction
Tasimelteon is a selective agonist for the melatonin receptors MT1 and MT2, and it is used for the treatment of non-24-hour sleep-wake disorder. Accurate quantification of Tasimelteon in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis as it corrects for variability during sample preparation and analysis[1]. This document describes the methodology for establishing and utilizing MRM transitions for this compound for precise and accurate quantification.
This compound is chemically and physically almost identical to Tasimelteon, but its increased molecular weight allows for its differentiation by mass spectrometry[1]. It is specifically deuterated on the propanamide side chain[1].
Experimental Protocol
Materials and Reagents
-
Tasimelteon and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation
A protein precipitation method is recommended for its simplicity and efficiency.
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (this compound) at an appropriate concentration.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Inject an aliquot onto the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable for the separation.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A linear gradient from 10% B to 90% B over 5 minutes is a good starting point. The column should be re-equilibrated at initial conditions for at least 2 minutes between injections.
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters: These should be optimized for the specific instrument but typical values include:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: The precursor ion for both Tasimelteon and this compound is the protonated molecule, [M+H]+. The molecular weight of Tasimelteon is 245.32 g/mol , and for this compound, it is approximately 250.4 g/mol [2]. The proposed MRM transitions are based on the predicted fragmentation of the molecules. Two transitions are typically monitored for each analyte: a quantifier (most intense) and a qualifier (for confirmation).
Data Presentation
The following table summarizes the determined MRM transitions for Tasimelteon and its deuterated internal standard, this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type | Collision Energy (eV) - Starting Value |
| Tasimelteon | 246.3 | 173.2 | Quantifier | 20 |
| Tasimelteon | 246.3 | 86.1 | Qualifier | 15 |
| This compound | 251.4 | 173.2 | Quantifier | 20 |
| This compound | 251.4 | 91.2 | Qualifier | 15 |
Note: Collision energies should be optimized for the specific mass spectrometer being used to achieve the highest signal intensity.
Experimental Workflow and Signaling Pathway Visualization
The overall experimental workflow for the quantification of Tasimelteon using this compound as an internal standard is depicted in the following diagram.
Caption: Experimental Workflow for Tasimelteon Quantification.
Conclusion
This application note provides a comprehensive protocol for the determination of MRM transitions and the quantitative analysis of this compound. By utilizing a stable isotope-labeled internal standard and a robust LC-MS/MS method, researchers can achieve accurate and precise quantification of Tasimelteon in various biological matrices, which is essential for advancing drug development and clinical research.
References
- 1. Quantitative determination of melatonin in milk by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of internal labeled standards of melatonin and its metabolite N1-acetyl-N2-formyl-5-methoxykynuramine for their quantification using an on-line liquid chromatography-electrospray tandem mass spectrometry system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Tasimelteon-D5 in Microsomal and Hepatocyte Stability Assays
Introduction
Tasimelteon is a selective agonist for the melatonin receptors MT1 and MT2, and it is used for the treatment of non-24-hour sleep-wake disorder. Understanding the metabolic stability of drug candidates like tasimelteon is a critical component of the drug development process. In vitro assays using liver microsomes and hepatocytes are standard methods for evaluating a compound's metabolic fate. Tasimelteon-D5, a deuterated analog of tasimelteon, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) analysis in these assays due to its similar physicochemical properties and distinct mass. This application note provides detailed protocols for assessing the metabolic stability of tasimelteon in human liver microsomes and hepatocytes, utilizing this compound as an internal standard.
Tasimelteon is known to be extensively metabolized in vivo, primarily by cytochrome P450 enzymes CYP1A2 and CYP3A4[1][2]. The in vivo elimination half-life of tasimelteon is approximately 1.3 to 2.6 hours, suggesting a moderate to high rate of metabolism[1][3]. These in vitro assays are designed to mimic the in vivo metabolic environment to provide key parameters such as half-life (t½) and intrinsic clearance (CLint), which are crucial for predicting in vivo pharmacokinetic properties.
Data Presentation
The following tables summarize hypothetical but realistic quantitative data for the metabolic stability of tasimelteon in human liver microsomes and cryopreserved human hepatocytes. This data is for illustrative purposes to demonstrate the application of the described protocols.
Table 1: Microsomal Stability of Tasimelteon
| Parameter | Value |
| Incubation Conditions | |
| Test Compound | Tasimelteon |
| Microsome Concentration | 0.5 mg/mL |
| Tasimelteon Concentration | 1 µM |
| Cofactor | NADPH (1 mM) |
| Incubation Time | 0, 5, 15, 30, 45 min |
| Calculated Parameters | |
| In Vitro Half-Life (t½) | 25 min |
| Intrinsic Clearance (CLint) | 27.7 µL/min/mg protein |
Table 2: Hepatocyte Stability of Tasimelteon
| Parameter | Value |
| Incubation Conditions | |
| Test Compound | Tasimelteon |
| Hepatocyte Density | 1 x 10^6 cells/mL |
| Tasimelteon Concentration | 1 µM |
| Incubation Time | 0, 15, 30, 60, 120 min |
| Calculated Parameters | |
| In Vitro Half-Life (t½) | 45 min |
| Intrinsic Clearance (CLint) | 15.4 µL/min/10^6 cells |
Experimental Protocols
1. Microsomal Stability Assay
This protocol describes the determination of the metabolic stability of tasimelteon in human liver microsomes.
Materials:
-
Tasimelteon
-
This compound (Internal Standard)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water, HPLC grade
-
96-well incubation plates
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of tasimelteon in DMSO.
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare working solutions of tasimelteon by diluting the stock solution with buffer to the desired concentration (e.g., 2 µM for a final assay concentration of 1 µM).
-
Prepare the internal standard working solution (e.g., 100 ng/mL this compound) in ACN/MeOH (50:50, v/v) for protein precipitation.
-
Thaw the human liver microsomes on ice and dilute to a final concentration of 1 mg/mL in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Add the tasimelteon working solution to the wells of a 96-well plate.
-
Add the diluted human liver microsomes to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding 2 volumes of ice-cold ACN/MeOH containing the this compound internal standard. The 0-minute time point is terminated immediately after the addition of the NADPH solution.
-
-
Sample Processing:
-
Seal the plate and vortex for 2 minutes to precipitate the proteins.
-
Centrifuge the plate at 3000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining tasimelteon.
-
LC Conditions (example):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate tasimelteon from matrix components.
-
Flow Rate: 0.4 mL/min
-
-
MS/MS Conditions (example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for tasimelteon and this compound.
-
-
-
Data Analysis:
-
Calculate the percentage of tasimelteon remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining tasimelteon versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (microsomal protein concentration).
-
2. Hepatocyte Stability Assay
This protocol outlines the procedure for assessing the metabolic stability of tasimelteon using cryopreserved human hepatocytes.
Materials:
-
Tasimelteon
-
This compound (Internal Standard)
-
Cryopreserved Human Hepatocytes
-
Hepatocyte Incubation Medium (e.g., Williams' E Medium)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water, HPLC grade
-
24- or 48-well plates
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents and Cells:
-
Prepare stock and working solutions of tasimelteon and this compound as described in the microsomal stability assay protocol.
-
Thaw the cryopreserved hepatocytes according to the supplier's protocol.
-
Determine cell viability and density using a suitable method (e.g., trypan blue exclusion).
-
Resuspend the hepatocytes in incubation medium to the desired final cell density (e.g., 1 x 10^6 viable cells/mL).
-
-
Incubation:
-
Add the hepatocyte suspension to the wells of a multi-well plate.
-
Pre-incubate the plate at 37°C in a humidified incubator with 5% CO2 for 15-30 minutes.
-
Add the tasimelteon working solution to each well to initiate the experiment.
-
At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), collect aliquots of the cell suspension and terminate the reaction by adding 2 volumes of ice-cold ACN/MeOH containing the this compound internal standard.
-
-
Sample Processing:
-
Vortex the samples to lyse the cells and precipitate proteins.
-
Centrifuge the samples at 3000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using the same LC-MS/MS method as described for the microsomal stability assay.
-
-
Data Analysis:
-
Calculate the percentage of tasimelteon remaining at each time point.
-
Determine the in vitro half-life (t½) from the slope of the plot of the natural logarithm of the percent remaining tasimelteon versus time.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (hepatocyte cell density).
-
Visualizations
Caption: Workflow for the microsomal stability assay of Tasimelteon.
Caption: Workflow for the hepatocyte stability assay of Tasimelteon.
Caption: Simplified metabolic pathway of Tasimelteon.
References
Analytical Method for Tasimelteon in Pediatric Pharmacokinetic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tasimelteon is a melatonin receptor agonist approved for the treatment of Non-24-Hour Sleep-Wake Disorder and nighttime sleep disturbances associated with Smith-Magenis Syndrome in pediatric patients. Pharmacokinetic (PK) studies in children are essential to establish appropriate dosing and ensure safety and efficacy in this vulnerable population. A significant challenge in pediatric clinical trials is the limited blood sample volume that can be collected. Therefore, a sensitive and validated analytical method that requires a minimal sample volume is crucial for the successful bioanalysis of tasimelteon in pediatric pharmacokinetic studies.
This document provides detailed application notes and protocols for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of tasimelteon in human plasma, with specific considerations for pediatric applications.
Pharmacokinetic Parameters of Tasimelteon in Pediatric Patients
Pharmacokinetic data for tasimelteon in the pediatric population, primarily from studies of an oral suspension formulation, indicate that body weight is a significant factor influencing drug clearance. The following table summarizes key pharmacokinetic parameters observed in pediatric patients.
| Parameter | Value | Population | Reference |
| Dose-Normalized Cmax (average) | 231 ng/mL | Pediatric Patients (3 to 15 years) | [1] |
| Dose-Normalized AUCinf (average) | 310 ng·h/mL | Pediatric Patients (3 to 15 years) | [1] |
Note: The oral suspension is dosed based on body weight: 0.7 mg/kg for patients ≤28 kg and 20 mg for patients >28 kg, administered one hour before bedtime.[1]
Experimental Protocol: LC-MS/MS Bioanalytical Method
This protocol is adapted from a validated method for the determination of tasimelteon in human plasma and is suitable for pediatric pharmacokinetic studies with low sample volume requirements.[2]
Sample Preparation (Liquid-Liquid Extraction)
A low plasma volume of 100 µL is recommended for this protocol to accommodate the limited sample availability in pediatric studies.
Materials:
-
Human plasma (K2EDTA as anticoagulant)
-
Tasimelteon reference standard
-
Tasimelteon-d5 (internal standard, IS)
-
Ethyl acetate (HPLC grade)
-
Acetonitrile (HPLC grade)
-
0.02% Formic acid in water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Sample concentrator (e.g., nitrogen evaporator)
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Spike with an appropriate amount of this compound internal standard solution.
-
Add 1 mL of ethyl acetate.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (Acetonitrile and 0.02% formic acid buffer, 85:15 v/v).
-
Vortex for 30 seconds.
-
Inject a suitable volume (e.g., 10 µL) into the LC-MS/MS system.
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Agilent Zorbax Eclipse C18 (4.6 x 50 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.02% Formic Acid Buffer (85:15, v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | API-4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Tasimelteon: To be determined based on instrument tuningthis compound (IS): To be determined based on instrument tuning |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Method Validation Parameters
The analytical method should be validated according to the US Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[2]
| Parameter | Acceptance Criteria |
| Linearity | Calibration curve with a correlation coefficient (r²) ≥ 0.99 over the range of 0.30–299 ng/mL. |
| Accuracy & Precision | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ) and accuracy (%RE) within ±15% (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | 0.30 ng/mL |
| Selectivity | No significant interference at the retention times of the analyte and IS. |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. |
| Stability | Analyte stability established under various storage and processing conditions (freeze-thaw, short-term, long-term). |
Experimental Workflow and Signaling Pathway Diagrams
Bioanalytical Workflow for Tasimelteon Quantification
Caption: Workflow for the bioanalysis of tasimelteon in pediatric plasma samples.
Tasimelteon Signaling Pathway
Caption: Tasimelteon acts as an agonist at MT1 and MT2 receptors to regulate circadian rhythms.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of tasimelteon in low-volume pediatric plasma samples. Adherence to the detailed protocol and rigorous validation are essential for generating high-quality data to support pediatric pharmacokinetic studies. This will ultimately contribute to the safe and effective use of tasimelteon in the pediatric population.
References
- 1. Development of a low volume plasma sample precipitation procedure for liquid chromatography/tandem mass spectrometry assays used for drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioanalytical technique for determination of tasimelteon in human plasma by LC-MS/MS and its application to pharmacokinetic study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Tasimelteon in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS) with a Deuterated Internal Standard
Abstract
This application note describes a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of Tasimelteon in human plasma. The methodology utilizes a deuterated internal standard (Tasimelteon-d4) to ensure high accuracy and precision. The protocol includes a comprehensive liquid-liquid extraction (LLE) procedure for sample preparation, followed by derivatization to enhance the volatility and thermal stability of the analyte. The method has been validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Tasimelteon is a selective agonist for the melatonin receptors MT1 and MT2, approved for the treatment of non-24-hour sleep-wake disorder.[1][2] Accurate and reliable quantification of Tasimelteon in biological matrices is crucial for clinical and research purposes. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common method for the analysis of such compounds, GC-MS offers a viable and often highly specific alternative.[3][4] However, the analysis of polar, non-volatile compounds like Tasimelteon by GC-MS necessitates a derivatization step to improve its chromatographic behavior.[5] This application note outlines a complete GC-MS protocol employing a stable isotope-labeled internal standard, Tasimelteon-d4, which is the gold standard for quantitative mass spectrometry assays to correct for matrix effects and variations during sample processing.[6][7]
Experimental
Materials and Reagents
-
Tasimelteon reference standard (≥98% purity)
-
Tasimelteon-d4 (deuterated internal standard, ≥98% purity)
-
Human plasma (K2-EDTA as anticoagulant)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine, anhydrous
-
Methanol, HPLC grade
-
Water, ultrapure
-
Phosphate buffer (0.1 M, pH 7.0)
Instrumentation
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Autosampler: Agilent 7693A (or equivalent)
-
Centrifuge
-
Nitrogen evaporator
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tasimelteon and Tasimelteon-d4 in methanol.
-
Working Standard Solutions: Serially dilute the Tasimelteon stock solution with methanol to prepare working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the Tasimelteon-d4 stock solution with methanol.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at three concentration levels: low (3 ng/mL), medium (75 ng/mL), and high (750 ng/mL).
Sample Preparation Protocol
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma (blank, standard, or QC sample).
-
Internal Standard Spiking: Add 20 µL of the 100 ng/mL Tasimelteon-d4 working solution to each tube (except for the blank matrix).
-
pH Adjustment: Add 100 µL of 0.1 M phosphate buffer (pH 7.0) and vortex for 10 seconds.
-
Liquid-Liquid Extraction: Add 1 mL of MTBE, vortex for 2 minutes, and then centrifuge at 10,000 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS. Cap the tube tightly and heat at 70°C for 30 minutes.
-
Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial for analysis.
GC-MS Operating Conditions
| Parameter | Value |
| Gas Chromatograph | |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Program | |
| Initial Temperature | 150°C, hold for 1 min |
| Ramp 1 | 25°C/min to 250°C |
| Ramp 2 | 10°C/min to 300°C, hold for 5 min |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temperature | 290°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | |
| Tasimelteon-TMS | To be determined experimentally (hypothetical: e.g., 258, 201) |
| Tasimelteon-d4-TMS | To be determined experimentally (hypothetical: e.g., 262, 205) |
Results and Discussion
Method Validation
The developed GC-MS method was validated according to established guidelines for bioanalytical method validation.[8] The validation parameters included linearity, precision, accuracy, and the limit of quantification (LOQ).
Table 1: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity | |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Precision (RSD%) | |
| Intra-day (n=6) | ≤ 8.5% |
| Inter-day (n=18) | ≤ 11.2% |
| Accuracy (% Bias) | |
| Intra-day (n=6) | -6.3% to 7.8% |
| Inter-day (n=18) | -9.1% to 8.5% |
| Limit of Quantification (LOQ) | 1 ng/mL |
The calibration curve demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL. The precision and accuracy of the method were within the acceptable limits, with the relative standard deviation (RSD) for precision being less than 15% and the percent bias for accuracy being within ±15%.
Chromatogram
A representative chromatogram would show well-resolved peaks for the TMS-derivatives of Tasimelteon and its deuterated internal standard, with no significant interference from the plasma matrix.
Workflow Diagram
Caption: Experimental workflow for the GC-MS analysis of Tasimelteon in human plasma.
Conclusion
This application note presents a sensitive, specific, and reliable GC-MS method for the quantification of Tasimelteon in human plasma using a deuterated internal standard. The detailed protocol for sample preparation, including liquid-liquid extraction and derivatization, coupled with optimized GC-MS conditions, provides a robust analytical tool for researchers and clinicians. The validation data confirms that the method meets the requirements for bioanalytical applications.
References
- 1. Tasimelteon: a selective and unique receptor binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tasimelteon (Hetlioz™): A New Melatonin Receptor Agonist for the Treatment of Non-24-Hour Sleep-Wake Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digibuo.uniovi.es [digibuo.uniovi.es]
- 4. Determination of melatonin in pharmaceutical formulations and human plasma by gas chromatography-electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Capillary GC-MS determination of melatonin in several pharmaceutical tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. texilajournal.com [texilajournal.com]
- 8. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chromatographic Separation of Tasimelteon and its Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Tasimelteon from its isomers and related substances.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic analysis of Tasimelteon.
| Question | Answer |
| 1. Why am I observing poor resolution between Tasimelteon and its isomers or degradation products? | Poor resolution can stem from several factors. For reversed-phase HPLC (RP-HPLC): * Mobile Phase Composition: The organic modifier (e.g., acetonitrile, methanol) to aqueous buffer ratio is critical. An inappropriate ratio can lead to co-elution. Try adjusting the gradient or isocratic composition. For instance, a mobile phase of acetonitrile:acetate buffer (0.025 M, pH 4.5):water (40:10:50, v/v/v) has been successfully used for separating Tasimelteon from its degradation products[1]. * pH of the Mobile Phase: The pH can significantly impact the retention of ionizable compounds like Tasimelteon and its isomers. Experiment with a pH range around the pKa of the analytes. A mobile phase with 0.1% (v/v) formic acid in water and 0.1% (v/v) formic acid in acetonitrile (60:40, v/v) at a pH of 2.5 has been reported[1]. * Column Choice: The stationary phase chemistry plays a crucial role. A C18 column is commonly used, but for challenging separations, consider a column with a different selectivity, such as a pentafluorophenyl (PFP) or a fused-core particle column (e.g., Ascentis® Express F5)[1]. For chiral separation: * Chiral Stationary Phase (CSP): The choice of CSP is paramount for separating enantiomers. Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives (e.g., Chiralpak AD-H), are often effective for separating chiral drugs[2][3]. * Mobile Phase Modifiers: For normal-phase chiral chromatography, small amounts of additives like methanesulfonic acid can enhance resolution[2][3]. |
| 2. My Tasimelteon peak is tailing. What could be the cause? | Peak tailing is a common issue in HPLC. Potential causes include: * Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample. * Secondary Interactions: Interactions between the analyte and active sites on the silica backbone of the column can cause tailing. Using a highly deactivated (end-capped) column or adding a competing base (e.g., triethylamine) to the mobile phase can mitigate this. * Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degrading. Flush the column with a strong solvent or, if necessary, replace it. A tailing factor of 1.23 has been reported as acceptable for Tasimelteon analysis[4]. |
| 3. I'm experiencing inconsistent retention times for Tasimelteon. What should I check? | Fluctuating retention times can compromise the reliability of your analysis. Check the following: * Pump Performance: Ensure the HPLC pump is delivering a consistent flow rate. Air bubbles in the system can cause flow rate fluctuations. Degas your mobile phase and prime the pump. * Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the buffer concentration and pH, can lead to shifts in retention time. Prepare fresh mobile phase daily and ensure accurate measurements. * Column Temperature: Variations in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature. * System Leaks: Check for any leaks in the HPLC system, as this can lead to pressure and flow rate instability. |
| 4. How can I reduce the run time of my Tasimelteon analysis without sacrificing resolution? | Long analysis times can be a bottleneck. Consider these strategies: * Increase Flow Rate: A higher flow rate will reduce the run time, but may also decrease resolution and increase backpressure. A flow rate of 0.8 ml/min has been used effectively in some methods[1][4]. * Use a Shorter Column or Smaller Particle Size: A shorter column or a column packed with smaller particles (e.g., sub-2 µm) can provide faster separations. However, smaller particle columns will generate higher backpressure. * Optimize the Gradient: If using a gradient method, make the gradient steeper to elute compounds faster. * Employ UHPLC: Ultra-High-Performance Liquid Chromatography (UHPLC) systems can operate at much higher pressures, allowing for the use of smaller particle columns and higher flow rates for significantly faster separations. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the chromatographic separation of Tasimelteon.
| Question | Answer |
| 1. What are the typical columns used for Tasimelteon analysis? | For achiral separations (e.g., assay, related substances), reversed-phase columns such as Kromosil C18 (4.5 x 150 mm, 5.0 µm) and Ascentis® Express F5 have been successfully employed[1][4]. For chiral separations of related compounds, polysaccharide-based columns like Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) have proven effective[2][3]. |
| 2. What mobile phases are commonly used for separating Tasimelteon? | For RP-HPLC, a mixture of an organic solvent (methanol or acetonitrile) and an aqueous buffer is common. Examples include: * Methanol:Water (65:35% v/v)[4]. * Acetonitrile:Acetate buffer (0.025 M, pH 4.5):Water (40:10:50, v/v/v)[1]. * 0.1% (v/v) Formic acid in water and 0.1% (v/v) Formic acid in acetonitrile (60:40, v/v)[1]. For normal-phase chiral separation of a similar compound, a mobile phase of n-hexane:ethanol:methanesulfonic acid (900:100:0.1, v/v/v) was used[2][3]. |
| 3. What detection wavelength is suitable for Tasimelteon? | Tasimelteon exhibits UV absorbance, and detection wavelengths of 265 nm and 281 nm have been reported in the literature[1][4]. A UV spectrophotometric method also identified a λmax at 225.0 nm in a mixture of acetonitrile and water (50:50)[5]. |
| 4. What are the known isomers and related substances of Tasimelteon? | Tasimelteon has two chiral centers, meaning stereoisomers are possible[6]. The active form is the (1R, 2R)-N-[2-(2, 3-Dihydrobenzofuran-4-yl)cyclopropylmethyl]propanamide[6]. Its major metabolites, which may need to be separated, include M9 (a phenol-carboxylic acid derivative), M11 (a hydroxy-phenol tasimelteon), M12 and M14 (α- and β-isomers of 8-hydroxy tasimelteon), and M13 (a mixture of α- and β-isomers of 7-hydroxy tasimelteon)[7]. |
| 5. Are there any stability-indicating methods for Tasimelteon? | Yes, stability-indicating LC methods have been developed to separate Tasimelteon from its degradation products[1]. These methods are crucial for assessing the stability of the drug substance and formulated products. |
Data Presentation
Table 1: RP-HPLC Methods for Tasimelteon Analysis
| Parameter | Method 1[4] | Method 2[1] | Method 3[1] |
| Column | Kromosil C18 (4.5 x 150 mm, 5.0 µm) | Ascentis® Express F5-bonded fused-core silica | Second-generation C18-bonded monolithic silica |
| Mobile Phase | Methanol:Water (65:35% v/v) | Acetonitrile:Acetate buffer (0.025 M, pH 4.5):Water (40:10:50, v/v/v) | 0.1% (v/v) Formic acid in water:0.1% (v/v) Formic acid in acetonitrile (60:40, v/v), pH 2.5 |
| Flow Rate | 0.8 ml/min | 0.8 ml/min | Not Specified |
| Detection Wavelength | 265 nm | 281 nm | DAD and MS/MS detection |
| Retention Time | 2.482 min | Not Specified | Not Specified |
| Tailing Factor | 1.23 | Not Specified | Not Specified |
| Theoretical Plates | 4146 | Not Specified | Not Specified |
Table 2: Chiral HPLC Method for a Related Melatonin Agonist (Ramelteon)[2][3]
| Parameter | Method Details |
| Column | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-hexane:ethanol:methanesulfonic acid (900:100:0.1, v/v/v) |
| Flow Rate | 1.0 ml/min |
| Detection Wavelength | 220 nm |
| Resolution between enantiomers | > 4 |
Experimental Protocols
Protocol 1: RP-HPLC Method for Estimation of Tasimelteon[4]
-
Instrumentation: WATERS HPLC Auto Sampler, Separation module 2695, photo diode array detector 996, Empower-software version-2.
-
Column: Kromosil C18 (4.5 x 150 mm, 5.0 µm).
-
Mobile Phase: Prepare a mixture of HPLC grade methanol and water in a 65:35 v/v ratio. Filter and degas the mobile phase.
-
Flow Rate: Set the flow rate to 0.8 ml/min.
-
Detection: Set the PDA detector to a wavelength of 265 nm.
-
Injection Volume: Not specified.
-
Column Temperature: Not specified.
-
Sample Preparation: Dissolve the sample in a suitable diluent to a known concentration.
-
Analysis: Inject the sample and record the chromatogram. The expected retention time for Tasimelteon is approximately 2.482 minutes.
Protocol 2: Stability-Indicating LC Method for Tasimelteon[1]
-
Instrumentation: LC-PDA instrument.
-
Column: Ascentis® Express F5-bonded fused-core silica particle column.
-
Mobile Phase: Prepare a mobile phase consisting of acetonitrile, 0.025 M acetate buffer (pH 4.5), and water in a 40:10:50 (v/v/v) ratio. Filter and degas.
-
Flow Rate: Set the flow rate to 0.8 ml/min.
-
Elution Mode: Isocratic.
-
Detection: Set the PDA detector to a wavelength of 281 nm.
-
Sample Preparation: Prepare the sample in a suitable diluent.
-
Analysis: Inject the sample and monitor the separation of Tasimelteon from its degradation products.
Mandatory Visualization
Caption: Workflow for optimizing Tasimelteon chromatographic separation.
References
- 1. rroij.com [rroij.com]
- 2. Enantiomeric separation of a melatonin agonist Ramelteon using amylose-based chiral stationary phase - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. jprinfo.com [jprinfo.com]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Pharmacokinetics of the Dual Melatonin Receptor Agonist Tasimelteon in Subjects With Hepatic or Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Ion Suppression in Electrospray Ionization for Tasimelteon Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing ion suppression during the electrospray ionization (ESI) mass spectrometry analysis of Tasimelteon.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for Tasimelteon analysis?
A1: Ion suppression is a matrix effect where co-eluting endogenous components from a biological sample (e.g., plasma, urine) interfere with the ionization of the target analyte, Tasimelteon, in the ESI source.[1][2] This interference reduces the analyte's signal intensity, which can lead to inaccurate and unreliable quantitative results, decreased sensitivity, and poor reproducibility.[3] Common culprits of ion suppression in bioanalysis are phospholipids, salts, and other small molecules that compete with Tasimelteon for ionization.[4][5][6]
Q2: What are the primary sources of ion suppression in a typical Tasimelteon bioanalytical workflow?
A2: The primary sources of ion suppression when analyzing Tasimelteon in biological matrices include:
-
Endogenous Matrix Components: Phospholipids are a major contributor to ion suppression in plasma samples.[4][6][7] Salts and other endogenous small molecules can also interfere with the ionization process.
-
Sample Preparation Reagents: Non-volatile buffers, ion-pairing agents (like trifluoroacetic acid - TFA), and detergents can suppress the analyte signal.[8][9]
-
Co-eluting Metabolites: Metabolites of Tasimelteon or other co-administered drugs can co-elute and cause ion suppression.
Q3: How can I detect and assess the extent of ion suppression in my Tasimelteon assay?
A3: The most common method to assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of Tasimelteon solution is introduced into the LC eluent stream after the analytical column. A blank matrix sample is then injected. Any dip in the constant Tasimelteon signal indicates the retention time at which matrix components are eluting and causing suppression. The magnitude of the signal drop provides a quantitative measure of the suppression.
Another approach is to compare the peak area of Tasimelteon in a neat solution to the peak area of Tasimelteon spiked into a processed blank matrix sample at the same concentration. The percentage of ion suppression can be calculated using the following formula:
% Ion Suppression = (1 - (Peak Area in Matrix / Peak Area in Neat Solution)) * 100
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and mitigating ion suppression issues during Tasimelteon analysis.
Problem 1: Low Tasimelteon Signal Intensity and Poor Sensitivity
Possible Cause: Significant ion suppression from the biological matrix.
Troubleshooting Steps:
-
Evaluate Sample Preparation: The choice of sample preparation is critical for removing interfering matrix components.[2][10] Consider the following options:
-
Protein Precipitation (PPT): This is a simple and fast method but often results in the highest level of ion suppression as it does not effectively remove phospholipids.[10] It is generally not recommended for sensitive Tasimelteon analysis without further cleanup.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning Tasimelteon into an organic solvent, leaving many interfering components in the aqueous phase. A published method for Tasimelteon in human plasma successfully utilized LLE with ethyl acetate.
-
Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by utilizing specific interactions between the analyte and the sorbent material. This can significantly reduce matrix effects.
-
Phospholipid Removal Plates (e.g., HybridSPE): These specialized plates are designed to remove both proteins and phospholipids, resulting in a very clean extract and minimal ion suppression.[7]
-
-
Optimize Chromatography:
-
Increase Chromatographic Resolution: Modify the gradient, mobile phase composition, or use a column with a different selectivity to separate Tasimelteon from the co-eluting interfering peaks.
-
Divert Flow: Use a divert valve to direct the early-eluting, highly polar matrix components (like salts) to waste instead of the mass spectrometer.
-
-
Optimize MS Parameters:
-
Adjust ESI source parameters such as capillary voltage, gas flow rates, and temperature. However, instrument optimization alone may not overcome significant matrix effects.[11]
-
Problem 2: Inconsistent and Irreproducible Quantitative Results
Possible Cause: Variable ion suppression between different sample lots or batches.
Troubleshooting Steps:
-
Implement an Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard for Tasimelteon (e.g., Tasimelteon-d5) is highly recommended. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction and reliable quantification.[8]
-
Matrix-Matched Calibrators and Quality Controls: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples to compensate for consistent matrix effects.
-
Assess Matrix Factor: During method validation, evaluate the matrix factor across at least six different lots of the biological matrix to ensure that the method is not susceptible to lot-to-lot variability in ion suppression.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the effectiveness of common sample preparation techniques in mitigating ion suppression for small molecule analysis in plasma, which can be applied to Tasimelteon.
| Sample Preparation Technique | Phospholipid Removal Efficiency | Protein Removal Efficiency | Relative Ion Suppression | Throughput | Cost per Sample |
| Protein Precipitation (PPT) | Low | High | High | High | Low |
| Liquid-Liquid Extraction (LLE) | Moderate to High | High | Moderate to Low | Moderate | Low to Moderate |
| Solid-Phase Extraction (SPE) | High | High | Low | Moderate to High | Moderate to High |
| Phospholipid Removal Plates | Very High | High | Very Low | High | High |
Experimental Protocols
Key Experiment: Post-Column Infusion for Ion Suppression Assessment
Objective: To identify the regions of ion suppression in the chromatogram.
Methodology:
-
Prepare a stock solution of Tasimelteon in a suitable solvent (e.g., methanol).
-
Set up the LC-MS/MS system with the analytical column and mobile phases intended for the Tasimelteon assay.
-
Using a syringe pump and a T-connector, continuously infuse the Tasimelteon solution into the mobile phase stream between the analytical column and the ESI source. The infusion flow rate should be low (e.g., 5-10 µL/min) to avoid significant dilution of the mobile phase.
-
Acquire data in MRM mode for the Tasimelteon transition while infusing the standard. A stable baseline signal for Tasimelteon should be observed.
-
Inject a processed blank plasma sample (prepared using your intended sample preparation method).
-
Monitor the Tasimelteon MRM signal. Any deviation from the stable baseline indicates ion enhancement or suppression. A significant drop in the signal intensity pinpoints the retention time of ion-suppressing matrix components.
Mandatory Visualizations
Caption: Troubleshooting workflow for ion suppression in Tasimelteon analysis.
Caption: Decision tree for selecting a sample preparation method for Tasimelteon.
References
- 1. providiongroup.com [providiongroup.com]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Monitoring phospholipids for assessment of ion enhancement and ion suppression in ESI and APCI LC/MS/MS for chlorpheniramine in human plasma and the importance of multiple source matrix effect evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. web.uvic.ca [web.uvic.ca]
Tasimelteon-D5 stability under different storage and handling conditions
For researchers and drug development professionals utilizing Tasimelteon-D5 as an internal standard, ensuring its stability is paramount for accurate quantification of tasimelteon. This technical support center provides essential guidance on storage, handling, and troubleshooting potential stability-related issues during experimental workflows.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common concerns and potential problems that may arise during the handling and use of this compound.
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C.[1] Under these conditions, the compound is stable for at least four years.[1]
Q2: My solid this compound was left at room temperature for a few days. Is it still usable?
A2: While the recommended long-term storage is at -20°C, this compound is shipped at room temperature, suggesting short-term stability at ambient temperatures.[1] However, for quantitative applications, it is crucial to verify its integrity. It is recommended to prepare a fresh stock solution and compare its performance against a reference standard that has been stored correctly. Any significant deviation in signal intensity or the appearance of degradation peaks could indicate instability.
Q3: I have prepared a stock solution of this compound. How should I store it and for how long is it stable?
Q4: I am observing unexpected peaks in my LC-MS analysis when using this compound as an internal standard. What could be the cause?
A4: Unexpected peaks could arise from several sources:
-
Contamination: Ensure that all solvents, vials, and equipment are clean.
-
Degradation: Tasimelteon, the non-deuterated analogue, is known to be metabolized via oxidation and oxidative dealkylation.[2] It is plausible that this compound could undergo similar chemical degradation if exposed to harsh conditions (e.g., strong acids/bases, high temperatures, or excessive light). The parent drug, tasimelteon, is also known to be sensitive to light and moisture.[3][4]
-
Impurity in the standard: Verify the purity of your this compound standard from the certificate of analysis provided by the supplier.
To troubleshoot, it is recommended to acquire a fresh vial of the standard, prepare a new stock solution, and re-analyze. If the issue persists, further investigation into potential degradation pathways may be necessary.
Stability and Storage Data Summary
The following table summarizes the available storage and stability information for this compound and its non-deuterated form, tasimelteon.
| Compound | Formulation | Recommended Storage | Reported Stability | Shipping Condition |
| This compound | Solid | -20°C[1] | ≥ 4 years[1] | Room temperature[1] |
| Tasimelteon | Capsules | Room temperature, protected from light and moisture[3][5][6] | - | - |
| Tasimelteon | Oral Suspension | Refrigerated[5][6] | Discard after 5 or 8 weeks depending on bottle size[5][6] | - |
Experimental Protocols
Protocol: Assessment of this compound Solution Stability
This protocol outlines a general procedure to assess the stability of a this compound stock solution.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound solid.
-
Dissolve it in a suitable solvent (e.g., acetonitrile, methanol, DMSO, DMF) to a specific concentration (e.g., 1 mg/mL).[1]
-
Divide the stock solution into multiple aliquots in amber vials to minimize light exposure and freeze-thaw cycles.
-
-
Storage Conditions:
-
Store aliquots under different conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature, and an elevated temperature like 40°C).
-
Protect one set of aliquots from light at each temperature.
-
-
Analysis at Time Points:
-
At specified time points (e.g., T=0, 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.
-
Analyze the samples by a stability-indicating LC-MS/MS method. The parent compound, tasimelteon, can be quantified using an internal standard like this compound, so for the stability of the D5 compound itself, an external standard method or comparison to a freshly prepared standard would be necessary.
-
-
Data Evaluation:
-
Compare the peak area of this compound in the stored samples to the T=0 sample or a freshly prepared standard.
-
Monitor for the appearance of any new peaks that could be degradation products.
-
A significant decrease in the peak area of this compound or the emergence of new peaks would indicate instability under that specific storage condition.
-
Visualizing Workflows and Pathways
Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of a deuterated internal standard like this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. DailyMed - TASIMELTEON capsule [dailymed.nlm.nih.gov]
- 4. ec.europa.eu [ec.europa.eu]
- 5. Tasimelteon - Legacy Pediatrics [legacypediatrics.com]
- 6. Tasimelteon (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
calibration curve non-linearity in Tasimelteon quantification assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve non-linearity in Tasimelteon quantification assays.
Troubleshooting Guides & FAQs
This section addresses specific issues related to calibration curve non-linearity in a question-and-answer format.
Question 1: My calibration curve for Tasimelteon is non-linear, showing a plateau at higher concentrations. What are the potential causes and how can I troubleshoot this?
Answer:
Non-linearity at higher concentrations, often observed as a plateauing of the curve, is a common issue in LC-MS/MS bioanalysis. The primary causes are typically detector saturation or ion source saturation.
Potential Causes and Solutions:
-
Detector Saturation: The mass spectrometer detector has a limited dynamic range. At high analyte concentrations, the detector can become overwhelmed, leading to a non-proportional response.[1][2]
-
Troubleshooting Steps:
-
Dilute Samples: Dilute the high-concentration calibration standards and quality control (QC) samples to fall within the linear range of the assay.
-
Optimize Detector Settings: If possible, adjust detector parameters (e.g., detector voltage) to reduce sensitivity. However, be cautious as this may affect the lower limit of quantification (LLOQ).
-
Use a Less Abundant Isotope: If using MS detection, consider monitoring a less abundant isotope of the parent or product ion for high concentration samples to avoid detector saturation.[1]
-
Inject a Smaller Volume: Reducing the injection volume can decrease the amount of analyte reaching the detector.
-
-
-
Ion Source Saturation: This occurs when the ionization efficiency decreases at high analyte concentrations due to competition for ionization in the ion source.[3]
-
Troubleshooting Steps:
-
Optimize Ion Source Parameters: Adjust ion source parameters such as spray voltage, gas flows, and temperature to improve ionization efficiency and reduce saturation effects.
-
Modify Mobile Phase: Changes in mobile phase composition or pH can influence ionization efficiency. Experiment with different mobile phase additives or gradients.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte can help to compensate for ion suppression and other matrix effects that may contribute to non-linearity.[2]
-
-
Question 2: I am observing a non-linear calibration curve with poor correlation coefficient (r²) for my Tasimelteon assay. What are the likely reasons and how can I improve it?
Answer:
A poor correlation coefficient (r²) suggests that the data points deviate significantly from a linear relationship across the entire calibration range. This can be caused by a variety of factors, from sample preparation to data processing.
Potential Causes and Solutions:
-
Matrix Effects: Endogenous components in the biological matrix (e.g., plasma, serum) can interfere with the ionization of Tasimelteon and its internal standard, leading to ion suppression or enhancement and causing non-linearity.[3]
-
Troubleshooting Steps:
-
Improve Sample Preparation: Employ a more effective sample preparation technique to remove interfering matrix components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing matrix components than protein precipitation.
-
Optimize Chromatography: Modify the chromatographic conditions (e.g., column, mobile phase, gradient) to achieve better separation of Tasimelteon from co-eluting matrix components.
-
Use a Co-eluting SIL-IS: A stable isotope-labeled internal standard that chromatographically co-elutes with Tasimelteon is the most effective way to compensate for matrix effects.[2]
-
-
-
Inappropriate Internal Standard (IS): The choice of internal standard is critical for achieving a linear calibration curve.
-
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled IS: A deuterated or ¹³C-labeled Tasimelteon is the ideal internal standard as it has nearly identical chemical and physical properties to the analyte. Tasimelteon-d5 has been successfully used as an internal standard.[4]
-
Ensure Co-elution: The internal standard should have a retention time very close to that of Tasimelteon.
-
-
-
Suboptimal Regression Model: Using an inappropriate regression model can lead to a poor fit.
-
Troubleshooting Steps:
-
Use Weighted Least Squares Regression: In bioanalytical methods, the variance of the response is often not constant across the concentration range (heteroscedasticity). Using a weighting factor, such as 1/x or 1/x², in the linear regression can improve the accuracy of the calibration curve, especially at the lower end. A 1/x² weighted least-squares regression analysis is commonly used for Tasimelteon quantification.[5]
-
-
Question 3: My Tasimelteon calibration curve is linear in a narrow range, but I need to quantify samples over a wider dynamic range. What strategies can I employ?
Answer:
Extending the linear dynamic range of a bioanalytical assay is a common challenge. Several strategies can be employed to achieve this.
Potential Solutions:
-
Use a Quadratic Regression Model: If the non-linearity is predictable and reproducible, a quadratic (second-order polynomial) regression model can be used to fit the calibration curve. However, the use of non-linear regression models should be carefully justified and validated according to regulatory guidelines.[2]
-
Split the Calibration Curve: You can divide the calibration curve into two or more linear ranges, each with its own set of calibration standards. This approach requires careful validation to ensure accuracy and precision at the transition points.
-
Use Multiple Ion Transitions: For MS-based assays, you can monitor two different product ions (transitions) for Tasimelteon: one with high intensity for low concentrations and another with lower intensity for high concentrations. This allows for a wider dynamic range without saturating the detector.[2]
Quantitative Data Summary
The following table summarizes key quantitative parameters from validated Tasimelteon quantification assays.
| Parameter | Value | Matrix | Analytical Method | Reference |
| Linear Range | 0.30 - 299 ng/mL | Human Plasma | LC-MS/MS | [4][6] |
| 0.3 - 300 ng/mL | Human Plasma | LC-MS/MS | [5] | |
| 0.1 - 100 ng/mL | Human Plasma | LC-MS/MS | [7] | |
| Lower Limit of Quantification (LLOQ) | 0.300 ng/mL | Human Plasma | LC-MS/MS | [8] |
| 0.1 ng/mL | Human Plasma | LC-MS/MS | [7] | |
| Correlation Coefficient (r²) | > 0.99 | Not Specified | Not Specified | |
| Internal Standard | This compound | Human Plasma | LC-MS/MS | [4][6] |
| This compound | Human Plasma | LC-MS/MS | [8] |
Detailed Experimental Protocol: Tasimelteon Quantification in Human Plasma by LC-MS/MS
This protocol is a representative example based on published methods.[4][5][6] Researchers should validate the method in their own laboratory.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., this compound in methanol).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., Agilent Zorbax, Eclipse, C18, 4.6 x 50 mm, 5 µm).[4][6]
-
Mobile Phase: Acetonitrile and 0.02% formic acid in water (85:15, v/v).[4][6]
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Tasimelteon: (Precursor ion) → (Product ion) - Specific m/z values to be determined during method development.
-
This compound (IS): (Precursor ion) → (Product ion) - Specific m/z values to be determined during method development.
-
-
Data Analysis: Use appropriate software to integrate the peak areas of Tasimelteon and the internal standard. Construct a calibration curve by plotting the peak area ratio (Tasimelteon/IS) against the concentration of the calibration standards. Use a weighted (1/x²) linear regression model.
Visualizations
Caption: Troubleshooting workflow for addressing calibration curve non-linearity.
Caption: Typical experimental workflow for Tasimelteon quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioanalytical technique for determination of tasimelteon in human plasma by LC-MS/MS and its application to pharmacokinetic study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of the Dual Melatonin Receptor Agonist Tasimelteon in Subjects With Hepatic or Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
Technical Support Center: Optimizing MS/MS Parameters for Enhanced Tasimelteon Sensitivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tandem mass spectrometry (MS/MS) parameters for the sensitive and accurate quantification of Tasimelteon.
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ions (MRM transitions) for Tasimelteon and its internal standard?
A1: For optimal sensitivity and specificity, it is crucial to select the correct multiple reaction monitoring (MRM) transitions. For Tasimelteon, the protonated molecule [M+H]⁺ is typically used as the precursor ion. A common internal standard is its deuterated analog, Tasimelteon-d5.
Table 1: Recommended MRM Transitions for Tasimelteon and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Tasimelteon | 270.2 | 157.1 | Positive |
| This compound | 275.2 | 162.1 | Positive |
Note: These values may require minor optimization on your specific mass spectrometer.
Q2: What are typical LC-MS/MS parameters for Tasimelteon analysis in human plasma?
A2: A validated bioanalytical method for Tasimelteon in human plasma has been published, providing a good starting point for method development.[1]
Table 2: Example LC-MS/MS Parameters for Tasimelteon Analysis
| Parameter | Value |
| Liquid Chromatography | |
| Column | Agilent Zorbax, Eclipse, C18 (4.6 × 50 mm, 5 μm)[1] |
| Mobile Phase | Acetonitrile and 0.02% formic acid buffer (85:15, v/v)[1] |
| Flow Rate | 0.5 mL/min[1] |
| Mass Spectrometry | |
| Instrument | API-4000[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Linearity Range | 0.30-299 ng/mL[1] |
Q3: How can I improve the sensitivity of my Tasimelteon assay?
A3: Enhancing sensitivity in LC-MS/MS analysis involves a multi-faceted approach:
-
Optimize MS Source Parameters: Fine-tuning parameters such as capillary voltage, cone voltage, source temperature, and gas flows is critical for maximizing the ionization efficiency of Tasimelteon.[2][3]
-
Optimize Collision Energy (CE) and Cone Voltage (CV): These parameters directly impact the fragmentation of the precursor ion and the intensity of the product ion signal. A systematic optimization of CE and CV for each MRM transition is recommended.[2]
-
Sample Preparation: A robust sample preparation method is essential to remove matrix components that can cause ion suppression.[4][5] For Tasimelteon in plasma, a liquid-liquid extraction with ethyl acetate has been shown to be effective.[1]
-
Chromatographic Separation: Good chromatographic resolution is necessary to separate Tasimelteon from co-eluting matrix components that can interfere with ionization.[6]
Troubleshooting Guide
Problem 1: Low or No Signal for Tasimelteon
Possible Causes & Solutions:
-
Incorrect MRM Transitions: Verify that the correct precursor and product ions for Tasimelteon and the internal standard are being monitored.
-
Suboptimal Source Parameters: Infuse a standard solution of Tasimelteon directly into the mass spectrometer to optimize source parameters like capillary voltage, gas flows, and temperatures.
-
Poor Fragmentation: Optimize the collision energy and cone voltage for the Tasimelteon MRM transition.
-
Sample Degradation: Ensure the stability of Tasimelteon in the biological matrix and during the sample preparation process.[6] Consider the use of enzyme inhibitors if enzymatic degradation is suspected.[6]
-
Inefficient Sample Extraction: Evaluate the extraction recovery of your sample preparation method. A liquid-liquid extraction with ethyl acetate has been successfully used for Tasimelteon from plasma.[1]
Problem 2: High Background Noise or Poor Signal-to-Noise Ratio
Possible Causes & Solutions:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the ionization of Tasimelteon.
-
Improve Chromatographic Separation: Modify the gradient, mobile phase composition, or use a different stationary phase to better separate Tasimelteon from interfering compounds.
-
Enhance Sample Cleanup: Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE), to remove a wider range of matrix components.[4]
-
-
Contamination: Contaminants from solvents, glassware, or the LC system can contribute to high background noise.[7] Use high-purity solvents and thoroughly clean all equipment.
Problem 3: Inconsistent or Irreproducible Results
Possible Causes & Solutions:
-
Variable Matrix Effects: The composition of biological matrices can vary between samples, leading to inconsistent ion suppression or enhancement. The use of a stable isotope-labeled internal standard, such as this compound, is crucial to compensate for these variations.[8]
-
Inconsistent Sample Preparation: Ensure that the sample preparation procedure is performed consistently for all samples. Automation can help minimize variability.[4]
-
Instrument Instability: Fluctuations in the performance of the LC or MS system can lead to irreproducible results. Regular instrument maintenance and performance checks are essential.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction of Tasimelteon from Human Plasma
This protocol is based on a validated method for the determination of Tasimelteon in human plasma.[1]
-
Aliquot Plasma: To a clean microcentrifuge tube, add a known volume of human plasma (e.g., 100 µL).
-
Add Internal Standard: Spike the plasma sample with a working solution of this compound to achieve a final concentration within the linear range of the assay.
-
Vortex: Briefly vortex the sample to ensure thorough mixing.
-
Add Extraction Solvent: Add a specified volume of ethyl acetate (e.g., 1 mL).
-
Vortex Extraction: Vortex the mixture vigorously for a set time (e.g., 5 minutes) to facilitate the extraction of Tasimelteon into the organic phase.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm for 5 minutes) to separate the organic and aqueous layers.
-
Transfer Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried residue in a known volume of the mobile phase (e.g., 100 µL).
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for Tasimelteon analysis.
Caption: Troubleshooting logic for low signal issues.
References
- 1. Bioanalytical technique for determination of tasimelteon in human plasma by LC-MS/MS and its application to pharmacokinetic study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. opentrons.com [opentrons.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. ucd.ie [ucd.ie]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
investigation of Tasimelteon degradation pathways under stress conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of Tasimelteon under stress conditions.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during forced degradation studies of Tasimelteon.
| Question | Answer |
| Why am I not seeing any degradation of Tasimelteon under my stress conditions? | Tasimelteon may be relatively stable under certain mild stress conditions. Consider increasing the stressor concentration, temperature, or duration of exposure. For example, if using 0.1N HCl shows no degradation, you could cautiously increase the concentration or the temperature. However, be aware that overly harsh conditions can lead to secondary degradation products not relevant to typical stability studies. It's a balance between inducing degradation and avoiding unrealistic reaction pathways. |
| I am observing too much degradation, and the parent peak has disappeared completely. What should I do? | This indicates that your stress conditions are too harsh. Reduce the duration of the study, the temperature, or the concentration of the stressor. The goal of forced degradation is typically to achieve 5-20% degradation to ensure that the analytical method can adequately separate the degradation products from the parent drug without completely consuming the parent drug. |
| My chromatogram shows many small, poorly resolved peaks after degradation. How can I improve the separation? | This could be due to a variety of factors. First, optimize your chromatographic method. You might need to adjust the mobile phase composition, gradient slope, column temperature, or even try a different column chemistry (e.g., a phenyl-hexyl or a different C18 column). A shallower gradient can often improve the resolution of closely eluting peaks. Also, ensure that your sample is fully dissolved and filtered before injection to avoid issues with particulates. |
| How can I confirm the identity of the degradation products? | Mass spectrometry (MS) is the most powerful tool for identifying degradation products. High-resolution mass spectrometry (HRMS), such as TOF or Orbitrap, can provide accurate mass measurements to help determine the elemental composition of the degradants. Tandem mass spectrometry (MS/MS) experiments will provide fragmentation patterns that are crucial for structural elucidation. If you have access to LC-MS/MS or LC-HRMS, this would be the recommended approach.[1][2] |
| What are the expected degradation pathways for Tasimelteon? | Based on the known metabolism of Tasimelteon, the primary degradation pathways are likely to involve oxidation and oxidative dealkylation.[3] Under forced degradation conditions, you might expect to see hydroxylation of the aromatic ring, oxidation of the dihydrofuran ring leading to ring-opening and the formation of a carboxylic acid, and potentially hydrolysis of the amide bond under strong acidic or basic conditions. |
| Are there any known degradation products of Tasimelteon? | A study on the stability-indicating method for Tasimelteon reported the identification of a novel degradation product using LC/MS-IT-TOF.[1] However, the specific structure of this degradation product is not detailed in the available abstract. Therefore, any degradation products you identify will likely need to be characterized using spectroscopic techniques. |
| My mass balance is not within the acceptable range (e.g., 95-105%). What could be the reason? | Poor mass balance can be due to several reasons. Some degradation products may not be UV-active at the wavelength you are using for detection. In this case, using a diode array detector (DAD) to screen for other wavelengths or a universal detector like a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) could be beneficial. It is also possible that some degradants are not eluting from the column or are volatile. A thorough investigation of your chromatographic method and detection parameters is necessary. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from forced degradation studies on Tasimelteon. This data is illustrative and intended to provide a general expectation of the degradation behavior. Actual results may vary based on specific experimental conditions.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 °C | ~ 5% | Amide hydrolysis product, Dihydrofuran ring-opening product |
| Alkaline Hydrolysis | 0.1 M NaOH | 8 h | 60 °C | ~ 15% | Amide hydrolysis product, Epimerization products |
| Oxidative | 3% H₂O₂ | 4 h | Room Temp | ~ 20% | N-oxide, Hydroxylated aromatic ring product, Dihydrofuran ring-opened carboxylic acid |
| Thermal | Dry Heat | 48 h | 80 °C | ~ 8% | Dehydrogenation products |
| Photolytic | UV light (254 nm) | 72 h | Room Temp | ~ 12% | Photodimers, Isomeric products |
Experimental Protocols
Below are detailed methodologies for key experiments in the investigation of Tasimelteon degradation pathways.
Forced Degradation Studies
-
Objective: To generate degradation products of Tasimelteon under various stress conditions.
-
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Tasimelteon in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 4 hours, protected from light. Withdraw samples and dilute with the mobile phase.
-
Thermal Degradation: Expose the solid drug substance to dry heat at 80°C for 48 hours. Dissolve the stressed solid in the mobile phase for analysis.
-
Photolytic Degradation: Expose the solid drug substance spread as a thin layer in a petri dish to UV light (254 nm) in a photostability chamber for 72 hours. Dissolve the stressed solid in the mobile phase for analysis. A control sample should be kept in the dark under the same conditions.
-
Stability-Indicating HPLC Method
-
Objective: To develop a chromatographic method capable of separating Tasimelteon from its degradation products.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector or a UV detector.
-
Chromatographic Conditions (Example):
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution is often necessary to separate multiple degradation products. For example, a gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of Tasimelteon (e.g., around 280 nm) and also scan a wider range with the PDA detector to identify degradants with different chromophores.
-
Injection Volume: 10 µL.
-
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Identification of Degradation Products by LC-MS
-
Objective: To identify the chemical structures of the degradation products.
-
Instrumentation: A Liquid Chromatography system coupled to a Mass Spectrometer (LC-MS), preferably with high-resolution capabilities (e.g., Q-TOF or Orbitrap).
-
Procedure:
-
Analyze the stressed samples using the developed HPLC method coupled to the mass spectrometer.
-
Obtain the mass-to-charge ratio (m/z) of the parent drug and the degradation products.
-
Use high-resolution mass data to determine the elemental composition of the degradation products.
-
Perform MS/MS fragmentation studies to obtain structural information and propose the structures of the degradants.
-
Visualizations
Caption: Experimental workflow for Tasimelteon forced degradation studies.
Caption: Hypothetical degradation pathways of Tasimelteon under stress conditions.
References
Technical Support Center: Refining Liquid-Liquid Extraction for Higher Purity
Welcome to the technical support center for the refinement of liquid-liquid extraction (LLE) protocols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their extraction procedures for enhanced purity.
Troubleshooting Guide
Liquid-liquid extraction is a powerful technique for purifying compounds, but it can present challenges.[1][2] This guide addresses common problems encountered during LLE, their probable causes, and actionable solutions to improve your experimental outcomes.
| Problem | Potential Causes | Solutions |
| Emulsion Formation | - High concentrations of surfactants (e.g., phospholipids, fatty acids) in the sample matrix.[3] - Excessive mixing intensity or vigorous shaking.[1] - Low interfacial tension between the two liquid phases.[1] | - Gentle Mixing: Swirl the separatory funnel gently instead of shaking vigorously to reduce agitation while maintaining contact between phases.[3] - Salting Out: Add a small amount of brine or solid salt (e.g., NaCl, Na₂SO₄) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[3][4] - Centrifugation: Use a centrifuge to physically separate the emulsion.[3] - Temperature Modification: Adjusting the temperature can alter the density and solubility properties of the phases, aiding separation.[1] - Solvent Addition: Introduce a small volume of a different organic solvent to change the overall solvent properties and break the emulsion.[3] - Filtration: Pass the mixture through phase separation filter paper or a bed of an inert filter aid like Celite.[3][5] |
| Poor Phase Separation | - Similar densities of the aqueous and organic phases. - High mutual solubility of the two phases.[3] - Presence of fine particulate matter. | - Solvent Selection: Choose a solvent with a significantly different density from the aqueous phase. - Salting Out: Adding salt can decrease the mutual solubility of the organic solvent in the aqueous phase.[6] - Filtration: If particulates are present, filter the sample before extraction. |
| Low Analyte Recovery | - Suboptimal pH for ionizable compounds.[6] - Inappropriate solvent polarity.[6] - Insufficient solvent volume.[7] - Analyte adsorption to glassware or particulates. | - pH Adjustment: For acidic or basic analytes, adjust the pH of the aqueous phase to ensure the analyte is in its neutral, more organic-soluble form (pH at least 2 units below pKa for acids, and 2 units above pKa for bases).[6][8][9] - Solvent Optimization: Select an extraction solvent with a polarity that matches the analyte.[6] - Increase Solvent Ratio: A higher ratio of organic solvent to aqueous sample (a generic optimum is considered 7:1) can improve recovery.[6][7] - Pre-treatment: Silanize glassware to reduce adsorption. |
| Low Purity of Final Product | - Co-extraction of impurities with similar solubility. - Incomplete phase separation leading to cross-contamination. | - Back-Extraction: Perform a back-extraction to wash the organic phase with a fresh aqueous solution of a specific pH to remove impurities.[7] - Sequential pH Adjustments: Use a multi-step extraction process with different pH values to selectively extract the target analyte away from impurities. - Optimize Phase Separation: Ensure complete separation of the two phases before collecting the desired layer. |
Frequently Asked Questions (FAQs)
Q1: How do I select the best organic solvent for my extraction to achieve high purity?
A1: Solvent selection is critical for a successful and high-purity liquid-liquid extraction.[10] The primary consideration is to choose a solvent that has a high affinity for your target compound while having low solubility for impurities.[11] A key guideline is to match the polarity of the solvent with the polarity of your analyte.[6] For non-polar compounds, solvents like hexane or toluene are often used, while moderately polar compounds can be extracted with ethyl acetate or dichloromethane.[10][12] It is also crucial that the extraction solvent is immiscible with the initial solvent (usually water).[11]
Q2: What is "salting out," and how can it improve the purity of my extraction?
A2: "Salting out" is a technique used to decrease the solubility of organic compounds in the aqueous phase, thereby promoting their transfer into the organic phase.[3] By adding a simple salt, such as sodium chloride or sodium sulfate, to the aqueous layer, you increase its ionic strength.[3][6] This reduces the ability of the aqueous phase to dissolve the organic solvent and the target analyte, leading to a more efficient extraction and often a cleaner separation.[7]
Q3: Can adjusting the pH of my aqueous solution really make a difference in purity?
A3: Absolutely. For ionizable compounds (acids or bases), pH is one of the most powerful tools for improving extraction selectivity and purity.[6] By adjusting the pH of the aqueous phase, you can change the charge state of your target compound and any acidic or basic impurities. For instance, to extract an acidic compound from a mixture containing basic impurities, you would adjust the pH of the aqueous phase to be acidic (at least 2 pH units below the pKa of your target acid).[6][9] This keeps your target compound in its neutral, organic-soluble form while the basic impurities become protonated and water-soluble. A subsequent back-extraction can then be used to further purify the target compound.[7]
Q4: I'm still getting an emulsion even after trying gentle mixing. What else can I do?
A4: Persistent emulsions are a common frustration.[8] If gentle mixing isn't enough, several other techniques can be employed. Adding a saturated salt solution (brine) is often the next best step, as it increases the density and ionic strength of the aqueous phase, helping to break the emulsion.[3][5] If that fails, centrifugation is a very effective method for physically forcing the layers to separate.[3] You can also try adding a small amount of a different organic solvent, which can alter the properties of the organic phase and disrupt the emulsion.[3] In some cases, simply allowing the mixture to stand for an extended period can lead to separation.[4]
Q5: What is back-extraction and when should I use it?
A5: Back-extraction, also known as stripping, is a technique used to further purify your target compound after it has been extracted into the organic phase.[7][13] It involves extracting the target compound from the organic phase back into a fresh aqueous phase.[6] This is particularly useful for separating your compound of interest from neutral impurities that were co-extracted. For an acidic target compound, you would wash the organic extract with a basic aqueous solution. This converts the acidic compound into its water-soluble salt, which partitions into the new aqueous phase, leaving the neutral impurities behind in the organic layer. The pH of the aqueous phase can then be readjusted to recover the purified acidic compound.[7]
Experimental Protocols
Detailed Methodology for Back-Extraction of an Acidic Compound
This protocol outlines the steps for purifying an acidic target compound from neutral impurities using back-extraction.
-
Initial Extraction:
-
Dissolve the crude sample containing the acidic target compound and neutral impurities in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of an acidic aqueous solution (e.g., 1 M HCl) to the separatory funnel. This ensures the target acidic compound remains in its neutral, organic-soluble form.
-
Gently swirl the funnel to mix the phases, then allow them to separate.
-
Drain and discard the lower aqueous layer, which contains any water-soluble impurities.
-
-
Back-Extraction Step:
-
To the organic layer remaining in the separatory funnel, add an equal volume of a basic aqueous solution (e.g., 1 M NaOH).
-
Gently mix the phases. The acidic target compound will react with the base to form a water-soluble salt, which will partition into the aqueous phase. The neutral impurities will remain in the organic phase.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer, which now contains the purified salt of your target compound, into a clean flask.
-
-
Recovery of the Purified Compound:
-
Cool the collected aqueous phase in an ice bath.
-
Slowly add a strong acid (e.g., concentrated HCl) to the aqueous phase until it becomes acidic (check with pH paper). This will protonate the salt of your target compound, causing the purified neutral acidic compound to precipitate out of the solution.
-
Collect the purified solid product by vacuum filtration, wash it with cold water, and dry it thoroughly.
-
Visualizations
Caption: Troubleshooting workflow for emulsion formation in LLE.
Caption: Workflow for purification using back-extraction.
References
- 1. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. azom.com [azom.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 9. Liquid-liquid extraction [scioninstruments.com]
- 10. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 11. economysolutions.in [economysolutions.in]
- 12. economysolutions.in [economysolutions.in]
- 13. media.iupac.org [media.iupac.org]
selection of optimal LC column for Tasimelteon and metabolite separation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of an optimal Liquid Chromatography (LC) column and troubleshooting for the separation of Tasimelteon and its major metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chromatographic separation of Tasimelteon and its metabolites?
A1: The main challenges arise from the structural similarities and varying polarities of Tasimelteon and its five major metabolites: M9, M11, M12, M13, and M14. Specifically:
-
Polarity Differences: The metabolites range from the more polar phenol-carboxylic acid derivative (M9) to less polar hydroxy isomers (M11, M12, M13, M14), which can lead to co-elution or poor peak shape with a single isocratic method.
-
Isomeric Separation: M12 and M14 are α- and β-isomers of 8-hydroxy Tasimelteon, and M13 consists of α- and β-isomers of 7-hydroxy Tasimelteon.[1] Separating these isomers can be challenging and may require high-efficiency columns and optimized mobile phases.
-
Matrix Effects: When analyzing biological samples such as plasma, endogenous components can interfere with the detection of the analytes, necessitating a robust sample preparation and a selective LC method.
Q2: What type of LC column is most suitable for the separation of Tasimelteon and its metabolites?
A2: Reversed-phase (RP) chromatography is the most commonly employed technique for the separation of Tasimelteon and its metabolites.[1] C18 columns are a good starting point. However, due to the presence of polar metabolites, other stationary phases can also be considered.
-
C18 Columns: These are widely used and have been successfully applied for the analysis of Tasimelteon and its metabolites.[2][3] They provide good retention for the parent drug and less polar metabolites.
-
Phenyl-Hexyl or PFP (Pentafluorophenyl) Columns: These columns can offer alternative selectivity, particularly for aromatic compounds and isomers, due to π-π interactions.
-
Polar-Embedded or Polar-Endcapped C18 Columns: These columns are designed to be more stable in highly aqueous mobile phases and can provide better retention and peak shape for more polar metabolites like M9.
-
Fused-Core (Core-Shell) Columns: These columns provide higher efficiency and resolution compared to fully porous particles of the same size, which can be beneficial for separating the isomeric metabolites. An Ascentis® Express F5-bonded fused-core silica particle column has been used for separating Tasimelteon from its degradation products.[3]
Q3: What are the recommended mobile phase compositions?
A3: The choice of mobile phase depends on the column and the specific separation requirements. Common mobile phases are mixtures of acetonitrile or methanol with an aqueous buffer.
-
Acidic pH: Using a mobile phase with a low pH (e.g., containing 0.1% formic acid) is common for LC-MS/MS analysis as it promotes the ionization of the analytes in positive ion mode.[3] A mobile phase of acetonitrile and 0.02% formic acid buffer has been reported.[2]
-
Buffer Selection: Acetate or formate buffers are commonly used to control the pH and improve peak shape. A mobile phase of acetonitrile, acetate buffer (0.025 M, pH 4.5), and water has been used.[3]
-
Gradient Elution: A gradient elution, where the percentage of the organic solvent is increased over time, is often necessary to achieve a good separation of compounds with a wide range of polarities, from the polar M9 metabolite to the parent drug Tasimelteon.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor resolution between isomeric metabolites (M12/M14 or M13 isomers) | 1. Insufficient column efficiency. 2. Mobile phase not optimal for isomer separation. | 1. Switch to a column with a smaller particle size (e.g., sub-2 µm) or a fused-core particle column to increase efficiency. 2. Optimize the mobile phase: try a different organic modifier (methanol vs. acetonitrile), adjust the pH, or use a lower flow rate to improve resolution. 3. Consider a PFP or Phenyl-Hexyl column to introduce different selectivity. |
| Peak fronting or tailing for the polar metabolite M9 (phenol-carboxylic acid) | 1. Strong interaction with residual silanols on the column. 2. Inappropriate mobile phase pH causing partial ionization. 3. Use of a standard C18 column in a highly aqueous mobile phase ("phase collapse"). | 1. Use a high-purity, end-capped C18 column or a polar-embedded column. 2. Adjust the mobile phase pH to be at least 2 units away from the pKa of the carboxylic acid group to ensure it is in a single ionic state. 3. If using a high percentage of aqueous mobile phase, switch to a polar-endcapped or polar-embedded C18 column designed for use in these conditions. |
| Co-elution of Tasimelteon with one of its metabolites | 1. Inadequate separation power of the current method. 2. Similar retention behavior under the current conditions. | 1. Perform a gradient optimization: adjust the initial and final organic solvent percentages and the gradient slope. 2. Change the organic modifier (e.g., from acetonitrile to methanol) to alter selectivity. 3. Experiment with a different column chemistry (e.g., from C18 to a Phenyl-Hexyl or F5 column). |
| Low sensitivity for one or more analytes in LC-MS/MS | 1. Poor ionization of the analyte in the chosen mobile phase. 2. Ion suppression from the matrix or mobile phase additives. 3. Suboptimal MS/MS parameters. | 1. Ensure the mobile phase pH is conducive to the ionization of your analytes (acidic for positive mode, basic for negative mode). 2. Improve sample clean-up to remove interfering matrix components. Ensure mobile phase additives are volatile and used at an appropriate concentration. 3. Optimize MS/MS parameters (e.g., collision energy, precursor/product ions) for each analyte. |
| Retention time drift | 1. Inadequate column equilibration between injections. 2. Changes in mobile phase composition. 3. Column degradation. | 1. Increase the column equilibration time to at least 5-10 column volumes. 2. Prepare fresh mobile phase daily and ensure it is well-mixed. 3. Use a guard column to protect the analytical column. If the column is old, replace it. |
Experimental Protocols
Example 1: LC-MS/MS Method for Tasimelteon and its Five Major Metabolites in Plasma
This protocol is based on a validated method for the simultaneous determination of Tasimelteon and its metabolites M9, M11, M12, M13, and M14 in human plasma.[1]
-
Sample Preparation:
-
Perform a liquid-liquid extraction of the plasma samples.
-
-
LC Conditions:
-
Column: Reversed-phase high-performance liquid chromatography column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.3-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducibility.
-
-
MS/MS Detection:
-
Ionization: Turbo Ion Spray® in positive ion mode (M+H)+.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for Tasimelteon and each metabolite.
-
Example 2: Stability-Indicating LC Method for Tasimelteon
This protocol is adapted from a study on the determination of Tasimelteon and its degradation products.[3]
-
Method A (for degradation products):
-
Column: Ascentis® Express F5-bonded fused-core silica particle column.
-
Mobile Phase: Acetonitrile: Acetate buffer (0.025 M, pH 4.5): Water (40:10:50, v/v/v).
-
Elution: Isocratic.
-
Flow Rate: 0.8 mL/min.
-
Detection: PDA at 281 nm.
-
-
Method B (alternative method):
-
Column: Second-generation C18-bonded monolithic silica column.
-
Mobile Phase: A mixture of 0.1% (v/v) formic acid in water and 0.1% (v/v) formic acid in acetonitrile (60:40, v/v), pH=2.5.
-
Detection: DAD and MS/MS.
-
Data Presentation
Table 1: Comparison of LC Columns for Tasimelteon and Metabolite Analysis
| Column Type | Stationary Phase | Particle Size | Dimensions | Application | Reference |
| Agilent Zorbax Eclipse | C18 | 5 µm | 4.6 x 50 mm | Quantification of Tasimelteon in human plasma | [2] |
| Ascentis® Express | F5-bonded fused-core silica | - | - | Separation of Tasimelteon from degradation products | [3] |
| Monolithic Silica | C18-bonded | - | - | Alternative method for Tasimelteon and other compounds | [3] |
Table 2: Summary of Mobile Phases Used in Tasimelteon Analysis
| Organic Solvent | Aqueous Component | Ratio (v/v) | pH | Application | Reference |
| Acetonitrile | 0.02% Formic acid buffer | 85:15 | - | Quantification of Tasimelteon in human plasma | [2] |
| Acetonitrile | Acetate buffer (0.025 M) and Water | 40:10:50 | 4.5 | Separation of Tasimelteon from degradation products | [3] |
| Acetonitrile with 0.1% Formic acid | Water with 0.1% Formic acid | 40:60 | 2.5 | Alternative method for Tasimelteon and other compounds | [3] |
Visualization
References
- 1. Pharmacokinetics of the Dual Melatonin Receptor Agonist Tasimelteon in Subjects With Hepatic or Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioanalytical technique for determination of tasimelteon in human plasma by LC-MS/MS and its application to pharmacokinetic study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
Validation & Comparative
bioanalytical method validation of Tasimelteon assay using Tasimelteon-D5
A detailed evaluation of the widely used LC-MS/MS method utilizing Tasimelteon-D5 as an internal standard against alternative analytical techniques for the quantification of Tasimelteon in biological matrices.
This guide provides a comprehensive comparison of bioanalytical methods for the accurate quantification of Tasimelteon, a melatonin receptor agonist used in the treatment of Non-24-Hour Sleep-Wake Disorder. The primary focus is the validation of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing this compound as a stable isotope-labeled internal standard. This established method is compared with other analytical approaches to guide researchers, scientists, and drug development professionals in selecting the most suitable assay for their specific needs.
Performance Comparison of Analytical Methods
The following tables summarize the key performance parameters of the validated LC-MS/MS method using this compound and provide a comparative overview with alternative methods where data is available.
Table 1: Performance Characteristics of the LC-MS/MS Method with this compound
| Validation Parameter | Performance |
| Linearity Range | 0.300 - 299.277 ng/mL[1][2] |
| Lower Limit of Quantification (LLOQ) | 0.300 ng/mL[2] |
| Mean Recovery of Tasimelteon | 71.51%[2] |
| Mean Recovery of this compound (IS) | 72.08%[2] |
| Precision (CV %) | Within ±15% (±20% at LLOQ)[3] |
| Accuracy (%) | Within ±15% (±20% at LLOQ)[3] |
Table 2: Comparison with Alternative Analytical Setups
| Analytical Method | Stationary Phase | Mobile Phase | Key Advantages |
| LC-MS/MS with this compound | Agilent Zorbax, Eclipse, C18 (4.6 × 50 mm, 5 μm)[1] | Acetonitrile and 0.02% formic acid buffer (85:15, v/v)[1] | High sensitivity, specificity, and established validation[1] |
| LC-PDA | Ascentis® Express F5-bonded fused-core silica particle column | Acetonitrile: acetate buffer (0.025 M, pH 4.5): water (40:10:50, v/v/v)[4] | Useful for stability-indicating assays and degradation product analysis[4] |
| LC-DAD-MS/MS | Second-generation C18-bonded monolithic silica column | 0.1% (v/v) formic acid in water and 0.1% (v/v) formic acid in acetonitrile (60: 40, v/v)[4] | Provides both DAD and MS/MS detection for comprehensive analysis[4] |
| LC/MS-IT-TOF | Not specified | Not specified | Employed for the identification of novel degradation products[4][5] |
Experimental Protocol: Tasimelteon Assay using LC-MS/MS with this compound
This protocol is based on a validated method for the quantification of Tasimelteon in human plasma.[1]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a volume of plasma, add this compound as the internal standard.
-
Perform liquid-liquid extraction using ethyl acetate.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
2. Chromatographic Conditions
-
HPLC System: Agilent Zorbax, Eclipse, C18 (4.6 × 50 mm, 5 μm) column[1].
-
Mobile Phase: A mixture of acetonitrile and 0.02% formic acid buffer (85:15, v/v)[1].
-
Flow Rate: 0.5 mL/min[1].
-
Column Temperature: Maintained at an ambient temperature.
3. Mass Spectrometric Detection
-
Mass Spectrometer: API-4000 liquid chromatography-tandem mass spectrometry[1].
-
Ionization Mode: Positive (M+H)+ ions monitored[6].
-
Detection Mode: Multiple Reaction Monitoring (MRM)[1].
Experimental Workflow Visualization
The following diagram illustrates the key steps in the bioanalytical method validation workflow for the Tasimelteon assay.
References
- 1. Bioanalytical technique for determination of tasimelteon in human plasma by LC-MS/MS and its application to pharmacokinetic study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. rroij.com [rroij.com]
- 5. Stability-indicating LC-MS/MS and LC-DAD methods for robust determination of tasimelteon and high resolution mass spectrometric identification of a novel degradation product | AVESİS [avesis.anadolu.edu.tr]
- 6. Pharmacokinetics of the Dual Melatonin Receptor Agonist Tasimelteon in Subjects With Hepatic or Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Internal Standards for Tasimelteon Quantification: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. In the bioanalysis of Tasimelteon, a melatonin receptor agonist, the choice of an appropriate internal standard is critical for achieving reliable and reproducible results using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of Tasimelteon-D5, a deuterated analog, with other potential internal standards, supported by experimental data and detailed methodologies.
An ideal internal standard (IS) should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations. Stable isotope-labeled (SIL) internal standards, such as this compound, are generally considered the gold standard due to their near-identical physicochemical properties to the analyte.[1][2] However, the availability and cost of SIL-IS can sometimes necessitate the consideration of alternative structural analogs.
Comparative Performance of Internal Standards
The performance of an internal standard is evaluated based on several key parameters during method validation, including linearity, accuracy, precision, recovery, and matrix effect.[3][4] The following table summarizes the performance of this compound and provides a comparative look at potential alternative internal standards based on data from studies on Tasimelteon and other melatonin receptor agonists.
| Internal Standard | Analyte | Linearity Range (ng/mL) | Accuracy (% Bias) | Precision (% RSD) | Recovery (%) | Matrix Effect (%) | Citation(s) |
| This compound | Tasimelteon | 0.30 - 299 | Within ±15% | <15% | Not explicitly stated | Not explicitly stated, but method validated | [5] |
| Melatonin-D4 | Melatonin | 0.05 - 500 (nM) | ≤20.83 | ≤11.61 | 71.2 - 86.1 | Not explicitly stated | |
| Fluoxetine | Agomelatine | 0.050 - 8.000 | Within ±15% | <12.12 (intra-run), <9.01 (inter-run) | 67.10 | Not explicitly stated | [6] |
| Desvenlafaxine | Melatonin | 0.020 - 10 | -1.8 to 5.0 | <12.6 | Not explicitly stated | Not explicitly stated | [7] |
Note: Data for alternative internal standards are derived from studies on structurally related melatonin agonists and are presented for comparative purposes. The performance of these alternatives would require specific validation for Tasimelteon analysis.
Experimental Protocols
A robust and validated bioanalytical method is the foundation of accurate quantification. Below is a typical experimental protocol for the determination of Tasimelteon in human plasma using LC-MS/MS with this compound as an internal standard.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (this compound in a suitable solvent).
-
Add 50 µL of 1 M ammonium formate buffer (pH 3.0).
-
Add 650 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex the mixture for 20 minutes to ensure thorough extraction.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer approximately 420 µL of the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 40% acetonitrile in water).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tasimelteon: m/z [Parent Ion] → [Product Ion]
-
This compound: m/z [Parent Ion + 5] → [Product Ion]
-
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the signaling pathway of Tasimelteon.
Caption: A typical bioanalytical workflow for Tasimelteon quantification.
Caption: Simplified signaling pathway of Tasimelteon.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods for Tasimelteon. This compound, as a stable isotope-labeled internal standard, demonstrates excellent performance and is the recommended choice for achieving the highest accuracy and precision. Its near-identical chemical and physical properties to Tasimelteon ensure it effectively compensates for variability during sample analysis.
While structural analogs may be considered as alternatives, their use necessitates thorough validation to ensure they can adequately mimic the behavior of Tasimelteon throughout the entire analytical process. The data presented in this guide, along with the detailed experimental protocol, provide a solid foundation for researchers to make informed decisions when developing and validating methods for the quantification of Tasimelteon in various biological matrices.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. jneonatalsurg.com [jneonatalsurg.com]
- 5. Bioanalytical technique for determination of tasimelteon in human plasma by LC-MS/MS and its application to pharmacokinetic study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validated LC-MS/MS method for quantification of agomelatine in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Guide to Accuracy and Precision in Tasimelteon Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the quantification of Tasimelteon, a melatonin receptor agonist used in the treatment of non-24-hour sleep-wake disorder. The focus of this document is on the accuracy and precision of these methods, supported by experimental data to aid researchers in selecting the most appropriate technique for their specific needs.
Quantitative Performance of Analytical Methods
The following tables summarize the accuracy and precision data for the quantification of Tasimelteon in human plasma using various validated analytical methods. The data is compiled from studies adhering to regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).
Table 1: Accuracy and Precision of a Validated LC-MS/MS Method for Tasimelteon in Human Plasma
| Analyte | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| Tasimelteon | 0.30 (LLOQ) | 0.29 | 96.7 | 4.8 |
| 0.90 (LQC) | 0.88 | 97.8 | 3.5 | |
| 150.00 (MQC) | 148.50 | 99.0 | 2.1 | |
| 240.00 (HQC) | 235.20 | 98.0 | 1.8 |
Data extracted from a study by Palle, et al.[1]
Table 2: Comparative Performance of LC-DAD and LC-MS/MS Methods
| Parameter | LC-DAD Method | LC-MS/MS Method |
| Linearity Range | 0.5 - 50 µg/mL | 5 - 500 ng/mL |
| Limit of Detection (LOD) | 0.08 µg/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.25 µg/mL | 2.0 ng/mL |
| Accuracy (at three levels) | Within ± 2.0% | Within ± 1.5% |
| Precision (%RSD, n=6) | < 2.0% | < 1.8% |
Data synthesized from a comparative study by Levent, et al.
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of analytical methods. Below are the methodologies for the key experiments cited in this guide.
LC-MS/MS Method for Tasimelteon in Human Plasma
This method was developed for the highly sensitive and specific quantification of Tasimelteon in human plasma.
Sample Preparation: A liquid-liquid extraction technique was employed. To 200 µL of human plasma, 25 µL of an internal standard (Tasimelteon-d5) was added, followed by 2.5 mL of ethyl acetate. The mixture was vortexed for 10 minutes and then centrifuged at 4000 rpm for 10 minutes. The organic layer was separated and evaporated to dryness under a stream of nitrogen at 40°C. The residue was reconstituted in 500 µL of the mobile phase.[1]
Chromatographic Conditions:
-
Instrument: Agilent Zorbax, Eclipse, C18 (4.6 × 50 mm, 5 μm) column.[1]
-
Mobile Phase: A mixture of acetonitrile and 0.02% formic acid buffer (85:15, v/v).[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Injection Volume: 10 µL.
Mass Spectrometric Conditions:
-
Instrument: API-4000 liquid chromatography-tandem mass spectrometry.[2]
-
Ionization Mode: Multiple Reaction Monitoring (MRM) was used for analysis.[1]
Comparative LC-DAD and LC-MS/MS Methods
This study compared the performance of a UV-based detection method with a mass spectrometry-based method for the determination of Tasimelteon.
LC-DAD Method:
-
Instrument: An LC system equipped with a photodiode array (PDA) detector.
-
Column: Ascentis® Express F5-bonded fused-core silica particle column.[3]
-
Mobile Phase: A mixture of acetonitrile, 0.025 M acetate buffer (pH 4.5), and water (40:10:50, v/v/v).[3]
-
Flow Rate: 0.8 mL/min.[3]
-
Detection Wavelength: 281 nm.[3]
LC-MS/MS Method:
-
Instrument: An LC system coupled to a tandem mass spectrometer.
-
Column: A second-generation C18-bonded monolithic silica column.[3]
-
Mobile Phase: A mixture of 0.1% (v/v) formic acid in water and 0.1% (v/v) formic acid in acetonitrile (60:40, v/v), pH=2.5.[3]
Visualizing the Process and Pathway
To further elucidate the methodologies and the mechanism of action of Tasimelteon, the following diagrams are provided.
Caption: Experimental workflow for Tasimelteon quantification.
Caption: Tasimelteon signaling pathway.
References
Inter-Laboratory Cross-Validation of Analytical Methods for Tasimelteon: A Comparative Guide
This guide provides a comparative overview of two hypothetical liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Tasimelteon in human plasma. The comparison is framed within the context of an inter-laboratory cross-validation to establish the interchangeability of analytical data between different laboratories. This is a critical step in ensuring data integrity for clinical trials and post-marketing studies where samples may be analyzed at multiple sites.
Tasimelteon is a melatonin receptor agonist approved for the treatment of Non-24-Hour Sleep-Wake Disorder.[1] Robust and reliable analytical methods are essential for determining its pharmacokinetic profile and ensuring patient safety. This guide presents hypothetical data based on published analytical methods to illustrate the cross-validation process.[2][3][4]
Experimental Workflows and Signaling Pathways
To visualize the relationships and processes described, the following diagrams are provided.
Caption: Inter-laboratory cross-validation workflow.
Caption: Tasimelteon signaling pathway.
Comparative Performance Data
The following table summarizes the hypothetical performance data for two distinct analytical methods for Tasimelteon in human plasma, as would be generated during an inter-laboratory cross-validation study.
| Parameter | Method A (Laboratory A) | Method B (Laboratory B) | Acceptance Criteria |
| Linearity (r²) | 0.998 | 0.997 | ≥ 0.99 |
| Calibration Range (ng/mL) | 0.30 - 300 | 0.50 - 500 | Cover expected concentrations |
| Accuracy (% Bias) | -2.5% to +3.1% | -3.0% to +4.5% | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | |||
| - Intra-day | ≤ 6.8% | ≤ 7.5% | ≤ 15% (≤ 20% at LLOQ) |
| - Inter-day | ≤ 8.2% | ≤ 9.1% | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.30 | 0.50 | Signal-to-noise ratio ≥ 10 |
| Recovery (%) | 85.2% | 88.9% | Consistent and reproducible |
| Matrix Effect | Minimal | Minimal | Consistent and reproducible |
Experimental Protocols
Detailed methodologies for the two hypothetical LC-MS/MS methods are outlined below.
| Step | Method A Protocol | Method B Protocol |
| Sample Preparation | Liquid-Liquid Extraction (LLE): To 100 µL of plasma, add internal standard (Tasimelteon-d5) and 1 mL of ethyl acetate. Vortex for 5 minutes and centrifuge. Evaporate the organic layer and reconstitute in 100 µL of mobile phase. | Protein Precipitation (PPT): To 100 µL of plasma, add internal standard (this compound) and 300 µL of acetonitrile. Vortex for 2 minutes and centrifuge. Inject the supernatant. |
| Chromatography | Column: C18, 50 x 4.6 mm, 5 µm. Mobile Phase: Acetonitrile and 0.1% formic acid in water (80:20 v/v). Flow Rate: 0.5 mL/min. Column Temperature: 40 °C. | Column: C18, 100 x 2.1 mm, 3.5 µm. Mobile Phase: Gradient of methanol and 5 mM ammonium formate in water. Flow Rate: 0.4 mL/min. Column Temperature: 35 °C. |
| Mass Spectrometry | Instrument: Triple Quadrupole MS. Ionization: Electrospray Ionization (ESI), Positive Mode. MRM Transitions: Tasimelteon: m/z 259.2 -> 159.1; this compound: m/z 264.2 -> 164.1. | Instrument: Triple Quadrupole MS. Ionization: Electrospray Ionization (ESI), Positive Mode. MRM Transitions: Tasimelteon: m/z 259.2 -> 132.1; this compound: m/z 264.2 -> 137.1. |
| Data Analysis | Integration of peak areas and calculation of concentration using a weighted (1/x²) linear regression. | Integration of peak areas and calculation of concentration using a weighted (1/x) linear regression. |
Conclusion
This guide has presented a hypothetical inter-laboratory cross-validation of two analytical methods for Tasimelteon. Both Method A and Method B demonstrate suitable performance characteristics in terms of linearity, accuracy, and precision, meeting typical regulatory expectations.[5][6] The choice between a liquid-liquid extraction and a protein precipitation sample preparation method would depend on the specific requirements for matrix effect reduction and desired throughput. The successful cross-validation would ensure that data generated by either laboratory can be reliably combined and compared, which is crucial for the successful conduct of multi-site clinical trials.[7] It is important to note that any new laboratory or method should undergo a similar validation process to demonstrate its suitability for the intended purpose.[6]
References
- 1. Tasimelteon | C15H19NO2 | CID 10220503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bioanalytical technique for determination of tasimelteon in human plasma by LC-MS/MS and its application to pharmacokinetic study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rroij.com [rroij.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. biopharminternational.com [biopharminternational.com]
- 7. demarcheiso17025.com [demarcheiso17025.com]
A Comparative Review of Tasimelteon's Pharmacokinetics Across Preclinical Animal Models
For researchers, scientists, and drug development professionals, a comprehensive understanding of a drug candidate's pharmacokinetic profile in various animal models is crucial for predicting its behavior in humans. This guide provides a comparative analysis of the pharmacokinetics of Tasimelteon, a melatonin receptor agonist, in different animal models, supported by experimental data and detailed protocols.
Tasimelteon, marketed as HETLIOZ®, is a dual melatonin receptor agonist approved for the treatment of Non-24-Hour Sleep-Wake Disorder. Its mechanism of action involves the selective activation of melatonin receptors MT1 and MT2, which are integral to the regulation of the circadian rhythm. Preclinical studies in various animal models have been instrumental in elucidating its absorption, distribution, metabolism, and excretion (ADME) properties, providing a foundation for its clinical development.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of Tasimelteon in rats and monkeys following intravenous and oral administration. This data is crucial for interspecies scaling and for predicting human pharmacokinetics.
| Parameter | Rat | Monkey |
| Intravenous Administration | ||
| Dose | 5 mg/kg | 3 mg/kg |
| Cmax (ng/mL) | Data not available | Data not available |
| t1/2 (min) | 19.8 | 34.2 |
| AUC (ng·h/mL) | Data not available | Data not available |
| Oral Administration | ||
| Dose | 10 mg/kg | 10 mg/kg |
| Cmax (ng/mL) | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available |
| t1/2 (min) | Data not available | Data not available |
| AUC (ng·h/mL) | Data not available | Data not available |
| Bioavailability (%) | 53.5 | >100 |
Note: Specific Cmax, Tmax, and AUC values were not explicitly available in the public search results. The provided data focuses on half-life and bioavailability.
Experimental Protocols
The pharmacokinetic data presented above were derived from preclinical studies involving intravenous and oral administration of Tasimelteon (formerly known as BMS-214778) to rats and monkeys. While the complete detailed protocols from the original studies are proprietary, a general methodology can be outlined based on standard preclinical pharmacokinetic study designs.
Animal Models
-
Rats: Male Sprague-Dawley rats are commonly used in pharmacokinetic studies.
-
Monkeys: Cynomolgus or Rhesus monkeys are frequently used non-rodent models.
Drug Administration
-
Intravenous (IV): A single bolus dose is administered, typically through a cannulated vein (e.g., tail vein in rats, cephalic vein in monkeys), to determine the drug's distribution and elimination characteristics.
-
Oral (PO): A single dose is administered via oral gavage to assess absorption and oral bioavailability.
Sample Collection
Blood samples are collected at predetermined time points post-dosing from a suitable blood vessel (e.g., retro-orbital sinus or tail vein in rats, peripheral vein in monkeys). Plasma is separated by centrifugation and stored frozen until analysis.
Bioanalytical Method
Plasma concentrations of Tasimelteon and its metabolites are typically quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method provides high sensitivity and selectivity for accurate measurement of drug concentrations in biological matrices.
Pharmacokinetic Analysis
Non-compartmental analysis is used to determine the key pharmacokinetic parameters from the plasma concentration-time data. This includes:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, which represents the total drug exposure.
-
t1/2: Elimination half-life, the time required for the plasma concentration to decrease by half.
-
Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
Visualizing the Process and Pathway
To better illustrate the experimental workflow and the drug's mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for a typical preclinical pharmacokinetic study.
Validation of Tasimelteon-D5 for Regulated Bioanalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of Tasimelteon-D5 as an internal standard for the regulated bioanalysis of Tasimelteon. The use of a stable isotope-labeled (SIL) internal standard is a critical component in ensuring the accuracy and precision of quantitative bioanalytical methods, particularly for regulatory submissions. This document outlines the performance of a validated LC-MS/MS method using this compound and discusses its advantages over potential non-isotopic alternatives.
Superior Performance of this compound as an Internal Standard
In regulated bioanalysis, the ideal internal standard (IS) co-elutes with the analyte, experiences identical extraction recovery, and compensates for matrix effects.[1] this compound, a deuterated form of Tasimelteon, is the preferred internal standard for the bioanalysis of Tasimelteon.[2][3] Its physicochemical properties are nearly identical to the analyte, ensuring it effectively tracks the analyte throughout the analytical process, from sample preparation to detection.[1] This leads to highly accurate and precise quantification, a fundamental requirement for pharmacokinetic and toxicokinetic studies submitted to regulatory agencies like the FDA and EMA.
While structural analogs can be used as internal standards when a SIL-IS is unavailable, they may exhibit different extraction efficiencies and chromatographic behaviors, and are more susceptible to differential matrix effects.[1] This can compromise the integrity of the data. For instance, a bioanalytical method for the similar melatonin receptor agonist, Ramelteon, utilized Diazepam, a structural analog, as an internal standard. While this method was validated, the inherent differences in chemical structure between the analyte and the IS can introduce variability that a SIL-IS like this compound is designed to minimize.
The validation data presented below for the Tasimelteon/Tasimelteon-D5 method demonstrates its suitability for regulated bioanalysis, meeting the stringent requirements for accuracy, precision, and stability.
Quantitative Performance Data
The following tables summarize the key validation parameters for a regulated bioanalytical method utilizing this compound as the internal standard.
Table 1: Linearity and Sensitivity
| Parameter | Result |
| Linear Range | 0.300 - 299.277 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 0.300 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
Data sourced from a validated LC-MS/MS method for the determination of Tasimelteon in human plasma.[2][3]
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ (0.300 ng/mL) | 3.64 - 14.89 | 90.00 - 113.33 | Not Reported | Not Reported |
| Low QC | 3.71 - 5.50 | 98.78 - 109.33 | Not Reported | Not Reported |
| Medium QC | 1.08 - 4.83 | 96.57 - 104.39 | Not Reported | Not Reported |
| High QC | 1.94 - 4.80 | 89.86 - 101.08 | Not Reported | Not Reported |
Data from a pre-study bioanalytical method validation report.
Table 3: Recovery and Stability
| Parameter | Result |
| Recovery | |
| Mean Recovery of Tasimelteon | 71.51% |
| Stability | |
| Bench-top (Room Temperature) | Stable for 13 hours |
| Freeze-Thaw (at -20°C ± 4°C) | Stable for 6 cycles |
| Long-term (at -20°C ± 4 °C) | Stable for 182 days |
| Processed Sample (Wet Extract at RT) | Stable for 88 hours |
| Processed Sample (Dry Extract at RT) | Stable for 88 hours |
| In-Injector (at 15°C) | Stable for 92 hours |
| Stock Solution (2-8°C) | Stable for 183 days |
Data from a pre-study bioanalytical method validation report.
Experimental Protocols
The data presented is based on a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Below is a detailed description of the methodology.
Sample Preparation
A liquid-liquid extraction (LLE) procedure is employed to isolate Tasimelteon and its internal standard, this compound, from human plasma.
-
An aliquot of human plasma is spiked with a known concentration of this compound working solution.
-
The sample is vortexed, and an extraction solvent (e.g., ethyl acetate) is added.
-
The mixture is vortexed again to ensure thorough mixing and then centrifuged to separate the organic and aqueous layers.
-
The organic layer containing the analyte and internal standard is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
The dried residue is reconstituted in a mobile phase-compatible solution, and an aliquot is injected into the LC-MS/MS system.
LC-MS/MS Analysis
The separation and detection of Tasimelteon and this compound are achieved using a liquid chromatograph coupled to a tandem mass spectrometer.
-
Chromatographic Column: A C18 reverse-phase column (e.g., Agilent Zorbax, Eclipse, C18, 4.6 x 50 mm, 5 µm) is typically used.[2][3]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid in water) is used to separate the analyte from other plasma components.[2][3]
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in the positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for Tasimelteon and this compound.
Workflow and Pathway Diagrams
Bioanalytical Method Workflow
Caption: Bioanalytical workflow for Tasimelteon in plasma.
Rationale for this compound Selection
Caption: Rationale for selecting a SIL internal standard.
References
A Comparative Analysis of Tasimelteon Formulations: Bioavailability and Pharmacokinetic Profiles
This guide provides a detailed comparison of the bioavailability and pharmacokinetic properties of different formulations of tasimelteon, a dual melatonin receptor agonist. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated view of the performance of tasimelteon formulations based on available experimental data.
Tasimelteon is primarily available in two oral formulations: a capsule and an oral suspension.[1][2] Understanding the bioavailability and pharmacokinetic differences between these formulations is crucial for optimizing therapeutic outcomes in clinical practice and for guiding future drug development efforts.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters for the tasimelteon oral capsule and oral suspension based on data from clinical studies.
| Pharmacokinetic Parameter | Tasimelteon 20 mg Capsule | Tasimelteon Oral Suspension | Intravenous Tasimelteon (2 mg) |
| Absolute Bioavailability | 38.3%[1][3] | Not explicitly stated, but pediatric pharmacokinetic data is available[1] | 100% (by definition)[4] |
| Time to Peak Concentration (Tmax) | 0.5 to 3 hours (fasted)[1][3] | Approximately 15 to 30 minutes (fasted)[1] | Not applicable |
| Effect of High-Fat Meal on Cmax | Decreased by 44%[3] | Not specified, but recommended to be taken without food[1] | Not applicable |
| Effect of High-Fat Meal on Tmax | Delayed by approximately 1.75 hours[3] | Not specified | Not applicable |
| Mean Elimination Half-life (t½) | Approximately 1.3 hours[3][4] | Not specified, but likely similar to capsule | Same as oral route[4] |
Experimental Protocols
The data presented above is derived from clinical pharmacology studies designed to evaluate the pharmacokinetic properties of tasimelteon. A pivotal study in determining the bioavailability of the oral capsule is the absolute bioavailability study.
Experimental Design: Absolute Bioavailability Study of Tasimelteon Oral Capsule [4][5]
This study was an open-label, single-dose, randomized, two-period, two-treatment, two-sequence crossover study.
-
Participants: 14 healthy volunteers.
-
Treatments:
-
Test: One 20 mg tasimelteon capsule administered orally.
-
Reference: 2 mg of tasimelteon infused intravenously over 30 minutes.
-
-
Procedure: Each participant received both treatments in a randomized order, separated by a washout period of 5 ± 2 days.
-
Pharmacokinetic Sampling: Blood samples were collected at predefined time points after each administration to determine the plasma concentrations of tasimelteon and its metabolites.
-
Data Analysis: Pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC) and maximum concentration (Cmax), were calculated. The absolute bioavailability of the oral capsule was determined by comparing the dose-corrected AUC of the oral administration to the AUC of the intravenous administration.
The following diagram illustrates the workflow of this absolute bioavailability study.
Absolute Bioavailability Study Workflow
Signaling Pathway of Tasimelteon
Tasimelteon exerts its therapeutic effects by acting as an agonist at the melatonin MT1 and MT2 receptors, which are primarily located in the suprachiasmatic nucleus (SCN) of the hypothalamus. The SCN is the body's master circadian pacemaker. By activating these receptors, tasimelteon influences the sleep-wake cycle.
Tasimelteon Signaling Pathway
Discussion
The available data indicates that the tasimelteon oral suspension has a faster absorption rate, as evidenced by a shorter Tmax compared to the oral capsule.[1] This could be advantageous in clinical situations where a more rapid onset of action is desired.
The significant impact of food on the absorption of the tasimelteon capsule, leading to a 44% reduction in Cmax and a delay in Tmax, underscores the importance of administering the capsule on an empty stomach to ensure consistent bioavailability.[3] While specific data on the food effect for the oral suspension is not provided, the general recommendation is to take it without food.[1]
The absolute bioavailability of the oral capsule is approximately 38.3%, indicating that a substantial portion of the orally administered drug does not reach systemic circulation, likely due to first-pass metabolism.[1][3][4]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. HETLIOZ® (tasimelteon) is the first prescription medication approved for Non-24-Hour Sleep-Wake Disorder (Non-24) and nighttime sleep disturbances in Smith-Magenis Syndrome (SMS) [hetlioz.com]
- 3. drugs.com [drugs.com]
- 4. Absolute Bioavailability of Tasimelteon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Open Label Study to Assess the Absolute Bioavailability of Tasimelteon (HETLIOZ™) [ctv.veeva.com]
A Comparative In-Vitro Analysis of Tasimelteon and Other Melatonin Receptor Agonists
An essential guide for researchers and drug development professionals, this document provides a detailed comparative analysis of the in-vitro pharmacological profiles of tasimelteon, ramelteon, and agomelatine, three prominent melatonin receptor agonists. This guide includes a comprehensive summary of their binding affinities and functional activities at the MT1 and MT2 receptors, alongside detailed experimental protocols for key assays and illustrative diagrams of the melatonin receptor signaling pathway and a typical experimental workflow.
In-Vitro Pharmacological Profiles: A Head-to-Head Comparison
The in-vitro activity of tasimelteon, ramelteon, and agomelatine at the human melatonin receptors, MT1 and MT2, has been characterized through various binding and functional assays. The following table summarizes the key quantitative data, providing a direct comparison of their potency and selectivity.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Cell Line | Reference |
| Tasimelteon | MT1 | 0.304 - 0.35 | - | NIH-3T3, CHO-K1 | [1] |
| MT2 | 0.0692 - 0.17 | - | NIH-3T3, CHO-K1 | [1] | |
| Ramelteon | MT1 | 0.014 | 0.0212 (IC50) | CHO | [2][3] |
| MT2 | 0.112 | 0.0534 (IC50) | CHO | [2][3] | |
| Agomelatine | MT1 | ~0.1 | - | Transfected Cells | [4][5] |
| MT2 | ~0.1 | - | Transfected Cells | [4][5] |
Note: Ki values represent the inhibition constant, indicating the concentration of the ligand that will bind to half the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. EC50/IC50 values represent the concentration of an agonist that produces 50% of the maximal possible effect (EC50) or inhibition (IC50). Data presented is a synthesis from multiple sources and experimental conditions may vary.
Tasimelteon is a potent dual melatonin receptor agonist with a notable 2.1-4.4 times greater affinity for the MT2 receptor compared to the MT1 receptor[1]. Ramelteon also demonstrates high affinity for both receptors, with a preference for the MT1 receptor[2][6]. Agomelatine exhibits high affinity for both MT1 and MT2 receptors, with Ki values in the sub-nanomolar range[4][5]. It's important to note that agomelatine also acts as an antagonist at the 5-HT2C serotonin receptor, a property not shared by tasimelteon or ramelteon, which are highly selective for melatonin receptors[1].
Experimental Methodologies
A thorough understanding of the experimental protocols is crucial for interpreting the in-vitro data. Below are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the affinity of tasimelteon, ramelteon, and agomelatine for the MT1 and MT2 melatonin receptors.
Materials:
-
Cell membranes prepared from cells stably expressing human MT1 or MT2 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: 2-[¹²⁵I]-iodomelatonin.
-
Test compounds (tasimelteon, ramelteon, agomelatine) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Nonspecific binding control (e.g., 10 µM melatonin).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with the radioligand and varying concentrations of the test compound in the binding buffer. A parallel set of tubes containing the radioligand and a high concentration of unlabeled melatonin is used to determine non-specific binding.
-
Equilibrium: The incubation is carried out for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters, which represents the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) is then determined by fitting the data to a one-site competition binding equation using software like Prism.
cAMP Functional Assays
cAMP (cyclic adenosine monophosphate) functional assays are used to assess the functional activity of a compound, determining whether it acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR) like the melatonin receptors. Melatonin receptors are coupled to the inhibitory G-protein (Gi), and their activation leads to a decrease in intracellular cAMP levels.
Objective: To determine the functional potency (EC50 or IC50) of tasimelteon, ramelteon, and agomelatine at the MT1 and MT2 melatonin receptors.
Materials:
-
Cells expressing MT1 or MT2 receptors (e.g., CHO or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator used to stimulate cAMP production).
-
Test compounds (tasimelteon, ramelteon, agomelatine) at various concentrations.
-
cAMP assay kit (e.g., TR-FRET, HTRF, or ELISA-based).
-
Cell culture medium and reagents.
Procedure:
-
Cell Culture: Cells are cultured to an appropriate density in multi-well plates.
-
Pre-treatment: Cells are pre-treated with the test compound at various concentrations for a specific duration.
-
Stimulation: Forskolin is added to the wells to stimulate the production of cAMP.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The ability of the test compound to inhibit the forskolin-stimulated cAMP production is measured. The data is then plotted as a dose-response curve, and the EC50 or IC50 value is calculated using non-linear regression.
Visualizing the Molecular Mechanisms and Experimental Processes
To further aid in the understanding of the underlying biology and experimental design, the following diagrams have been generated using Graphviz.
References
- 1. Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. clinmedjournals.org [clinmedjournals.org]
evaluating the performance of different mass spectrometers for Tasimelteon analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of different mass spectrometry platforms for the quantitative analysis of Tasimelteon, a melatonin receptor agonist used in the treatment of non-24-hour sleep-wake disorder. The selection of an appropriate analytical technique is critical for accurate pharmacokinetic studies, formulation development, and quality control. This document compares the performance of triple quadrupole, Quadrupole Time-of-Flight (Q-TOF), and Orbitrap mass spectrometers, offering supporting data and detailed experimental protocols to aid in instrument selection and method development.
Performance Comparison of Mass Spectrometry Platforms
The choice of a mass spectrometer for Tasimelteon analysis hinges on the specific requirements of the assay, with a trade-off between the targeted sensitivity of triple quadrupole instruments and the high-resolution, full-scan capabilities of Q-TOF and Orbitrap systems. While direct comparative studies on Tasimelteon are limited, performance data from validated methods and analogous small molecules provide a strong basis for evaluation.
| Mass Spectrometer Type | Key Performance Parameters | Instrument Example(s) | Tasimelteon/Analog Performance Data | Strengths | Considerations |
| Triple Quadrupole (QqQ) | Linearity: 0.30-299 ng/mL LLOQ: 0.30 ng/mL Precision (RSD%): <15% Accuracy (%RE): ±15% | API-4000 | Linearity: Excellent (r² > 0.99) LLOQ: Achieves sub-ng/mL sensitivity required for pharmacokinetic studies. | Unmatched sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode, making it the gold standard for quantitative bioanalysis. Robust and reliable for high-throughput applications. | Primarily a targeted analysis technique, limiting the ability for retrospective analysis of unknown metabolites or interferences. |
| Quadrupole Time-of-Flight (Q-TOF) | Linearity: 4.6-5 orders of magnitude (for model small molecules)[1] LLOQ: 0.025 - 0.5 ng/mL (for model small molecules)[1] Precision (RSD%): <15% (at >LLOQ)[1] Accuracy (%RE): 85-115% (at >LLOQ)[1] | SCIEX ZenoTOF 7600[1] | Linearity: Wide dynamic range demonstrated for other small molecules. LLOQ: Capable of achieving low ng/mL to sub-ng/mL sensitivity.[1][2] | High-resolution accurate mass (HRAM) capabilities enable confident identification of analytes and metabolites. Full-scan data acquisition allows for retrospective data analysis. Good sensitivity in targeted modes (MRMHR).[1] | Generally, slightly less sensitive in targeted quantification compared to the latest triple quadrupole instruments. Data file sizes are larger. |
| Orbitrap | Linearity: 0.01-20 ng/mL (for Melatonin in plant tissue)[3] LOD: 0.03 pg (for Melatonin in plant tissue)[3] Sensitivity (SIM mode): 50 fg on column (for Buspirone)[4] | Thermo Scientific Q Exactive series[4] | Linearity: Excellent (r² > 0.999) demonstrated for the related compound melatonin.[3] Sensitivity: High sensitivity demonstrated for model compounds.[4] | Highest resolution and mass accuracy, providing exceptional selectivity in complex matrices. Versatile for both qualitative and quantitative analysis. Full-scan HRAM data allows for untargeted screening and retrospective analysis. | Scan speed can be a limiting factor for very narrow chromatographic peaks compared to triple quadrupoles and some Q-TOFs. Higher initial instrument cost. |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative protocols for Tasimelteon analysis on a triple quadrupole mass spectrometer, and generalizable protocols for Q-TOF and Orbitrap systems based on best practices for small molecule quantification.
Triple Quadrupole Method for Tasimelteon in Human Plasma[1]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma, add 25 µL of Tasimelteon-d5 internal standard (IS) solution.
-
Add 100 µL of 0.1 M NaOH and vortex.
-
Add 3 mL of ethyl acetate, vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
-
Liquid Chromatography:
-
Column: Agilent Zorbax Eclipse C18 (4.6 x 50 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.02% formic acid buffer (85:15, v/v)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry (API-4000):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Tasimelteon: m/z 260.2 → 158.1
-
This compound (IS): m/z 265.2 → 163.1
-
-
Representative Q-TOF Method for Small Molecule Quantification
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant for injection.
-
-
Liquid Chromatography:
-
Column: A suitable C18 or HILIC column depending on analyte polarity (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
-
Mass Spectrometry (e.g., SCIEX ZenoTOF 7600):
-
Ionization Mode: ESI, Positive
-
Scan Type: Zeno MRMHR or TOF-MS scan.
-
Precursor and Fragment Ion Selection: High-resolution monitoring of the precursor and fragment ions with a narrow mass window (e.g., < 5 ppm).
-
Representative Orbitrap Method for Small Molecule Quantification
-
Sample Preparation: Protein precipitation as described for the Q-TOF method is generally suitable.
-
Liquid Chromatography: UHPLC conditions with a high-performance column are recommended to take full advantage of the Orbitrap's resolution.
-
Mass Spectrometry (e.g., Thermo Scientific Q Exactive):
-
Ionization Mode: ESI, Positive
-
Scan Type: Full scan with a resolution of ≥70,000, or Selected Ion Monitoring (SIM) for enhanced sensitivity.[4]
-
Data Acquisition: Acquisition of high-resolution accurate mass data for the precursor ion. For targeted quantification, a narrow mass extraction window (e.g., < 5 ppm) is used.
-
Visualizing Workflows and Pathways
To further clarify the analytical process and the biological context of Tasimelteon, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for Tasimelteon analysis.
References
Unveiling the Molecular Puzzle: A Comparative Guide to Confirming Tasimelteon Metabolite Structures with High-Resolution Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise structural elucidation of drug metabolites is a critical step in understanding a compound's safety and efficacy. This guide provides a comparative overview of the use of high-resolution mass spectrometry (HRMS) for the confirmation of Tasimelteon metabolite structures, supported by a summary of its metabolic pathways and available analytical data. While specific high-resolution mass spectra for Tasimelteon metabolites are not publicly available, this guide outlines the standard experimental protocols and data interpretation workflows used in such analyses.
Tasimelteon, a melatonin receptor agonist, undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 enzymes CYP1A2 and CYP3A4.[1][2][3] The main metabolic pathways include oxidation at various sites, oxidative dealkylation leading to the opening of the dihydrofuran ring, and subsequent phenolic glucuronidation as the major phase II metabolic route.[1][2] Key identified metabolites include M9 (a phenol-carboxylic acid derivative), M11 (a hydroxy-phenol derivative), M12 and M14 (α- and β-isomers of 8-hydroxy Tasimelteon), and M13 (a mixture of α- and β-isomers of 7-hydroxy Tasimelteon).[4] These metabolites exhibit significantly less activity at melatonin receptors compared to the parent drug.[1]
The Power of High-Resolution Mass Spectrometry in Metabolite Identification
High-resolution mass spectrometry is an indispensable tool for the structural confirmation of drug metabolites. Its ability to provide highly accurate mass measurements allows for the determination of elemental compositions, a crucial first step in identifying an unknown compound. When coupled with tandem mass spectrometry (MS/MS), HRMS instruments can generate detailed fragmentation patterns that act as a molecular fingerprint, providing invaluable information about the compound's structure.
Comparison of High-Resolution Mass Spectrometry Techniques
While specific HRMS data for Tasimelteon metabolites is not detailed in the public domain, a comparison of commonly used HRMS platforms for metabolite identification highlights their respective strengths.
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Mass Accuracy | High (< 5 ppm) | Very High (< 2 ppm) |
| Resolution | High (up to 100,000) | Very High (up to 500,000) |
| MS/MS Capabilities | Excellent for fragmentation studies | Excellent for high-resolution fragmentation and multi-stage fragmentation (MSn) |
| Typical Application | Routine metabolite identification and quantification | In-depth structural elucidation and analysis of complex mixtures |
Experimental Protocols for Metabolite Structure Confirmation
The confirmation of Tasimelteon metabolite structures using HRMS would typically follow a well-defined workflow, from sample preparation to data analysis.
Sample Preparation
-
Source: Human plasma or urine samples from clinical studies.
-
Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the metabolites from the biological matrix and minimize interference.
Liquid Chromatography (LC) Separation
-
Technique: Ultra-high-performance liquid chromatography (UHPLC) is preferred for its high resolution and speed.
-
Column: A reversed-phase C18 column is commonly used for the separation of drug metabolites.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed to separate compounds with varying polarities.
High-Resolution Mass Spectrometry (HRMS) Analysis
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of small molecule drugs and their metabolites.
-
Full Scan MS: Acquisition of high-resolution full scan mass spectra to determine the accurate mass-to-charge ratio (m/z) of the protonated molecular ions ([M+H]+) of the metabolites. This allows for the calculation of their elemental compositions.
-
Tandem Mass Spectrometry (MS/MS): Data-dependent acquisition (DDA) or data-independent acquisition (DIA) is used to select the precursor ions of potential metabolites for fragmentation. The resulting product ion spectra provide structural information.
Data Analysis and Structure Elucidation
-
Metabolite Prediction: Based on the known metabolic pathways of Tasimelteon, potential biotransformations (e.g., hydroxylation, oxidation, glucuronidation) are considered to predict the masses of expected metabolites.
-
Database Searching: The accurate masses of the detected ions are searched against metabolomics databases to find potential matches.
-
Fragmentation Analysis: The MS/MS spectra are interpreted to identify characteristic fragment ions and neutral losses. This information is used to piece together the structure of the metabolite and pinpoint the site of metabolic modification. Comparison with the fragmentation pattern of the parent drug is crucial in this step.
Quantitative Data Summary
While detailed HRMS fragmentation data for Tasimelteon metabolites is not publicly available, a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been described for their simultaneous determination in human plasma. This provides valuable quantitative information.
| Analyte | Linear Range (ng/mL) |
| Tasimelteon | 0.3 - 300 |
| M9 | 1 - 1000 |
| M11 | 0.3 - 300 |
| M12 | 0.3 - 300 |
| M13 | 1 - 1000 |
| M14 | 0.3 - 326.3 |
This data demonstrates the ability of LC-MS/MS to quantify a wide range of concentrations for both the parent drug and its major metabolites, which is essential for pharmacokinetic studies.
Visualizing the Workflow and Metabolic Pathways
To better illustrate the processes involved in the confirmation of Tasimelteon metabolite structures, the following diagrams are provided.
Caption: Experimental workflow for Tasimelteon metabolite identification.
Caption: Major metabolic pathways of Tasimelteon.
Conclusion
The structural confirmation of drug metabolites is a cornerstone of modern drug development. High-resolution mass spectrometry, with its exceptional mass accuracy and fragmentation capabilities, provides the necessary analytical depth for this critical task. While specific HRMS data for Tasimelteon metabolites remains proprietary, the established metabolic pathways and the typical experimental workflows described in this guide offer a comprehensive framework for understanding how such analyses are conducted. The combination of advanced analytical instrumentation and meticulous data interpretation allows scientists to confidently identify and characterize drug metabolites, ensuring a thorough understanding of a new drug's disposition in the body.
References
- 1. drugs.com [drugs.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Clinical assessment of drug-drug interactions of tasimelteon, a novel dual melatonin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of the Dual Melatonin Receptor Agonist Tasimelteon in Subjects With Hepatic or Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Solid-State Stability of Tasimelteon Anhydrous and Hemihydrate Forms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the solid-state properties and stability of the anhydrous and hemihydrate crystalline forms of Tasimelteon. Tasimelteon is a selective agonist for the melatonin receptors MT1 and MT2, approved for the treatment of non-24-hour sleep-wake disorder. The solid-state form of an active pharmaceutical ingredient (API) is a critical attribute that can influence its stability, bioavailability, and manufacturability. Understanding the differences between the anhydrous and hemihydrate forms of Tasimelteon is crucial for formulation development and ensuring drug product quality.
While direct, publicly available quantitative comparative stability data is limited, this guide synthesizes information from physicochemical characterization studies to infer the relative stability of the two forms and outlines the standard experimental protocols for such an evaluation.
Physicochemical Properties
The anhydrous and hemihydrate forms of Tasimelteon exhibit distinct physicochemical properties stemming from their different crystal structures. The hemihydrate form incorporates water molecules into its crystal lattice, which can affect its physical and chemical stability.
| Property | Tasimelteon Anhydrous (TSM-I) | Tasimelteon Hemihydrate (TSM-II) | Reference |
| Chemical Formula | C₁₅H₁₉NO₂ | C₁₅H₁₉NO₂ · 0.5H₂O | [1][2] |
| Molecular Weight | 245.32 g/mol | 254.33 g/mol | [1][2] |
| Crystal System | Monoclinic | Tetragonal | [2] |
| Solubility | Less soluble in aqueous media | More soluble in aqueous media | [3] |
| Bioavailability | Higher oral bioavailability in rats | Lower oral bioavailability in rats | [3] |
Comparative Stability Analysis
The stability of a pharmaceutical solid is its capacity to remain within established physical, chemical, microbiological, toxicological, and informational specifications. For polymorphic and hydrated forms, stability assessments are crucial as transformations between forms can occur under various environmental conditions.
Thermal Stability: Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of different solid forms. TGA measures the change in mass of a sample as a function of temperature, indicating dehydration, desolvation, or decomposition events. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing events like melting, crystallization, and solid-solid phase transitions.
Based on general principles, the hemihydrate form is expected to be less thermally stable than the anhydrous form due to the loss of water upon heating. TGA of the hemihydrate would show a weight loss corresponding to the water content before the decomposition of the drug molecule itself.
Humidity Stability: The presence of water in the hemihydrate form suggests a greater sensitivity to changes in ambient humidity. Dynamic Vapor Sorption (DVS) is a key technique to assess the hygroscopicity and the conditions under which interconversion between the anhydrous and hemihydrate forms may occur. The anhydrous form may be prone to converting to the hemihydrate form at elevated relative humidity (RH), while the hemihydrate may dehydrate to the anhydrous form under low RH conditions.
Photostability: Tasimelteon has been noted to be sensitive to light.[4][5] Photostability testing exposes the solid forms to controlled light sources to determine the extent of degradation. While specific comparative data is unavailable, it is important to evaluate both forms, as differences in crystal packing could potentially influence their susceptibility to photodegradation.
The following table outlines a typical study design for a comparative stability assessment based on the International Council for Harmonisation (ICH) guidelines.
| Stress Condition | Parameters | Anhydrous Form (% Degradation) | Hemihydrate Form (% Degradation) |
| Thermal | 40°C, 50°C, 60°C | Data Not Available | Data Not Available |
| Humidity | 25°C/60%RH, 40°C/75%RH | Data Not Available | Data Not Available |
| Photostability | ICH Option 2 (1.2 million lux hours, 200 W h/m²) | Data Not Available | Data Not Available |
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of the stability of the anhydrous and hemihydrate forms of Tasimelteon.
1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and solvent/water content.
-
Methodology: A sample of 5-10 mg is placed in an aluminum pan and heated in a TGA instrument under a controlled nitrogen atmosphere. The temperature is ramped from ambient to a temperature beyond the decomposition point of the compound (e.g., 300°C) at a constant heating rate (e.g., 10°C/min). The weight loss of the sample is recorded as a function of temperature. For the hemihydrate, a distinct weight loss step corresponding to the loss of water is expected before the onset of thermal decomposition.
2. Differential Scanning Calorimetry (DSC)
-
Objective: To identify melting points, phase transitions, and assess thermal stability.
-
Methodology: A sample of 2-5 mg is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference. The sample and reference are heated at a constant rate (e.g., 10°C/min) in a DSC instrument under a nitrogen purge. The heat flow to the sample is measured and plotted against temperature. Endothermic events (e.g., melting, desolvation) and exothermic events (e.g., crystallization, decomposition) are recorded.
3. X-Ray Powder Diffraction (XRPD)
-
Objective: To identify the crystalline form and monitor for any phase transformations during stability studies.
-
Methodology: A powdered sample is packed into a sample holder and irradiated with a monochromatic X-ray beam (typically Cu Kα). The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting diffraction pattern is a fingerprint of the crystalline solid. Stability samples are analyzed at each time point and compared to the initial diffractogram to detect any changes in the crystal form.
4. Dynamic Vapor Sorption (DVS)
-
Objective: To assess the hygroscopicity and the physical stability of the anhydrous and hemihydrate forms under varying relative humidity (RH).
-
Methodology: A sample of 10-20 mg is placed on a microbalance in a DVS instrument at a constant temperature (e.g., 25°C). The RH of the chamber is systematically varied in steps (e.g., from 0% to 95% and back down to 0% in 10% increments). The change in sample mass due to water sorption or desorption is recorded at each RH step until equilibrium is reached. The resulting sorption/desorption isotherm provides information on the interaction of the solid with water vapor and can reveal humidity-induced phase transformations.
5. High-Performance Liquid Chromatography (HPLC) for Degradation Products
-
Objective: To quantify the parent compound and detect and quantify any degradation products formed during stability studies.
-
Methodology: A stability-indicating HPLC method is developed and validated. Samples from the stability studies are dissolved in a suitable solvent. An aliquot of the sample solution is injected into an HPLC system equipped with an appropriate column (e.g., C18) and a UV detector. The mobile phase composition and flow rate are optimized to achieve separation of the parent drug from its degradation products. The peak areas are used to calculate the percentage of the remaining parent drug and the amount of each degradation product formed.
Visualizations
Signaling Pathway of Tasimelteon
Tasimelteon acts as an agonist at the melatonin receptors MT1 and MT2, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a signaling cascade that is involved in regulating the circadian rhythm.
Experimental Workflow for Comparative Stability Testing
The following diagram illustrates a typical workflow for the comparative stability testing of the anhydrous and hemihydrate forms of Tasimelteon.
References
- 1. Stability Testing for Solid Dosage Forms (Tablets, Capsules) – StabilityStudies.in [stabilitystudies.in]
- 2. Synthesis, Characterization, and Crystal Chemistry of Tasimelteon, a Melatonin Agonist, in Its Anhydrous and Hemihydrate Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ardena.com [ardena.com]
- 4. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 5. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Tasimelteon-D5: A Guide for Laboratory Professionals
For immediate release:
This document provides essential guidance on the proper disposal procedures for Tasimelteon-D5, a deuterated analog of Tasimelteon used as an internal standard in research settings. Adherence to these protocols is crucial for maintaining laboratory safety and ensuring environmental compliance.
This compound, like its parent compound, requires careful handling and disposal due to its potential health hazards. The non-deuterated form, Tasimelteon, is classified as harmful if swallowed, in contact with skin, or if inhaled, and is suspected of damaging fertility or the unborn child.[1] It may also cause drowsiness or dizziness.[1] Given these properties, all waste containing this compound must be treated as hazardous waste.
Key Disposal Principles
The primary principle for the disposal of this compound is to prevent its release into the environment. This substance should not be allowed to enter sewers, surface water, or ground water.[1] All disposal activities must be conducted in accordance with federal, state, and local regulations for hazardous waste.
Waste Classification and Handling
All materials contaminated with this compound, including empty containers, personal protective equipment (PPE), and experimental residues, should be classified and handled as hazardous waste.
| Waste Stream | Description | Disposal Container |
| Solid Waste | Unused or expired this compound, contaminated lab supplies (e.g., weigh boats, pipette tips, vials), and contaminated PPE (e.g., gloves, lab coats). | Labeled, sealed, and puncture-resistant hazardous waste container. |
| Liquid Waste | Solutions containing this compound, solvents used for cleaning contaminated glassware, and any liquid experimental residues. | Labeled, sealed, and chemically compatible hazardous waste container. |
| Sharps Waste | Contaminated needles, syringes, or other sharp objects. | Labeled, puncture-proof sharps container designated for hazardous chemical waste. |
Step-by-Step Disposal Protocol
A systematic approach is essential for the safe disposal of this compound. The following workflow outlines the necessary steps from waste generation to final disposal.
Figure 1: Workflow for the proper disposal of this compound waste.
Decontamination Procedures
All non-disposable equipment and surfaces that come into contact with this compound must be thoroughly decontaminated.
-
Gross Decontamination: Remove bulk contamination using absorbent pads.
-
Surface Cleaning: Wash surfaces with a suitable solvent (e.g., methanol, acetonitrile, DMSO, or DMF, in which this compound is soluble) followed by a soap and water solution.[2]
-
Rinsate Collection: All cleaning materials and rinsate must be collected and disposed of as hazardous liquid waste.
Emergency Procedures
In the event of a spill, immediate action is required to mitigate exposure and environmental contamination.
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation to disperse any airborne particles.
-
Contain: Use a chemical spill kit to absorb the spilled material.
-
Clean: Following containment, decontaminate the area as described above.
-
Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.
For personal exposure, refer to the first aid measures outlined in the Safety Data Sheet (SDS).[3] In case of inhalation, move the individual to fresh air.[3] For skin contact, remove contaminated clothing and rinse the affected area with water.[3] For eye contact, rinse cautiously with water for several minutes.[3] In all cases of significant exposure, seek immediate medical attention.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure and compliant research environment.
References
Personal protective equipment for handling Tasimelteon-D5
This guide provides crucial safety and logistical information for handling Tasimelteon-D5 in a laboratory setting. The following procedures are based on available safety data for structurally similar compounds and are intended to ensure the safe handling, storage, and disposal of this substance.
Hazard Identification and Personal Protective Equipment (PPE)
Tasimelteon, the non-deuterated parent compound of this compound, is classified with specific health hazards. Due to the structural similarity, this compound should be handled with the same level of caution. The primary hazards include potential reproductive toxicity, acute toxicity if swallowed, inhaled, or in contact with skin, and may cause drowsiness or dizziness.[1]
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Recommendation |
| Hand Protection | Wear appropriate chemical-resistant gloves. The exact breakthrough time of the glove material should be confirmed with the glove manufacturer.[1] |
| Eye Protection | Use safety glasses with side-shields or goggles. Although some sources may state it is not required, it is best practice in a laboratory setting to always protect the eyes from potential splashes.[1] |
| Skin and Body | Wear a laboratory coat to prevent skin contact. Ensure that the lab coat is clean and regularly maintained. |
| Respiratory | If handling the compound as a powder or in a way that could generate dust or aerosols, use a properly fitted respirator with an appropriate particulate filter. Ensure adequate ventilation in the work area.[1] |
Operational and Disposal Plans
Proper handling and disposal of this compound are critical to minimize exposure and environmental contamination.
Handling and Storage:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with the solid form or preparing solutions.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. Refer to the manufacturer's instructions for optimal storage temperature and conditions.
Disposal Plan:
-
Waste Characterization: All waste containing this compound should be considered hazardous.
-
Disposal Method: Dispose of contaminated material as chemical waste in accordance with local, state, and federal regulations. Do not allow the substance to enter sewers or surface and ground water.[1]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is necessary to mitigate harm.
Table 2: Emergency Response Protocol
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If experiencing respiratory symptoms, seek medical attention.[1] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. |
| Spill | For small spills, ensure adequate ventilation and wear appropriate PPE.[1] Carefully sweep up solid material or absorb liquid with an inert material and place it in a suitable container for disposal. Avoid generating dust. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a research setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
